molecular formula C3H5NO B1245086 O-Prop-2-ynyl-hydroxylamine CAS No. 4616-54-0

O-Prop-2-ynyl-hydroxylamine

Cat. No.: B1245086
CAS No.: 4616-54-0
M. Wt: 71.08 g/mol
InChI Key: CFLXYLWBJMISBG-UHFFFAOYSA-N
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Description

O-Prop-2-ynyl-hydroxylamine, also known as this compound, is a useful research compound. Its molecular formula is C3H5NO and its molecular weight is 71.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-prop-2-ynylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3-5-4/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLXYLWBJMISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444234
Record name O-Prop-2-ynyl-hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4616-54-0
Record name O-Prop-2-ynyl-hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(prop-2-yn-1-yl)hydroxylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to O-Prop-2-ynyl-hydroxylamine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Prop-2-ynyl-hydroxylamine, also known as propargyloxyamine, is a bifunctional reagent of significant interest in chemical biology, drug discovery, and materials science. Its structure uniquely combines a hydroxylamine group and a terminal alkyne, enabling two distinct and highly efficient orthogonal ligation chemistries. This guide provides an in-depth analysis of its core chemical properties, reactivity, and key applications. We will explore the mechanistic basis for its utility in oxime formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provide detailed experimental protocols, and discuss its role in the synthesis of complex molecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction: The Power of Bifunctionality

In the landscape of modern chemical synthesis and bioconjugation, efficiency and specificity are paramount. This compound has emerged as a powerful building block precisely because it addresses these needs. It possesses two key functional groups:

  • An O-alkoxyamine (-ONH₂): This moiety reacts selectively with aldehydes and ketones to form stable oxime ethers. This reaction is rapid, proceeds under mild, often physiological conditions, and is considered a "click" reaction due to its high efficiency and specificity.[1]

  • A terminal alkyne (-C≡CH): This group is the workhorse of the most famous click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent linkage to azide-modified molecules with exceptional fidelity.[2]

This dual reactivity allows for a modular and sequential approach to molecular assembly. One functional handle can be used to attach the molecule to a substrate or biomolecule, leaving the other available for a subsequent, non-interfering conjugation step. This orthogonality is the cornerstone of its utility in creating complex, multifunctional systems for therapeutic and diagnostic purposes.[3][4]

Physicochemical Properties

This compound is typically supplied and handled as its hydrochloride salt (C₃H₅NO·HCl) to improve stability and shelf-life.[5][6] The free base is a flammable liquid, while the salt is a solid.[7] Key properties are summarized below.

PropertyValue (Free Base)Value (HCl Salt)Source(s)
Molecular Formula C₃H₅NOC₃H₅NO·HCl[5][7]
Molecular Weight 71.08 g/mol 107.54 g/mol [5][7]
Appearance LiquidWhite to light brown powder/solid[7][8]
Melting Point N/A148 - 150 °C[6]
Solubility Sparingly soluble in ether, benzeneSoluble in water, methanol, DMSO (slightly)[6][9][10]
pKa Not readily availableNot readily available
CAS Number 4616-54-021663-79-6[5][7]

Core Reactivity and Mechanistic Insights

The utility of this compound stems from its two orthogonal reactive handles. Understanding the causality behind their reaction mechanisms is key to designing successful experiments.

The Hydroxylamine Moiety: Oxime Ligation

The reaction between the hydroxylamine group and an aldehyde or ketone is a nucleophilic addition-elimination reaction that results in a stable C=N double bond of an oxime ether.

Mechanism: The reaction proceeds in two main stages:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine, acting as a potent nucleophile (enhanced by the alpha effect from the adjacent oxygen), attacks the electrophilic carbonyl carbon.[11]

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable oxime.

This reaction is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal, as protonation of the carbonyl oxygen increases its electrophilicity, while ensuring a sufficient population of the hydroxylamine remains in its unprotonated, nucleophilic form.

Oxime Ligation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Products R1 R' R2 R'' C1 C C1->R1 C1->R2 O1 O C1->O1 = C2 C C1->C2 1. Nucleophilic Attack N1 H₂N-O-R N1->C2 1. Nucleophilic Attack H_plus H⁺ R3 R' C2->R3 R4 R'' C2->R4 OH1 OH C2->OH1 NH_OR NH-O-R C2->NH_OR C3 C C2->C3 2. Dehydration (-H₂O) H2O H₂O C2->H2O 2. Dehydration (-H₂O) R5 R' C3->R5 R6 R'' C3->R6 N_OR N-O-R C3->N_OR =

Caption: Mechanism of Oxime Ligation.

The Alkyne Moiety: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group is the key component for the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne with an azide-functionalized molecule.

Mechanism: The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12][13]

  • Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne and facilitates the deprotonation to form a copper acetylide intermediate.

  • Cycloaddition: The copper acetylide then reacts with the azide in a stepwise manner. The copper acts as a template, activating the azide and guiding the cycloaddition to exclusively form the 1,4-regioisomer.

  • Protonolysis & Catalyst Regeneration: The resulting metallacycle undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst for the next cycle.

The use of a ligand, such as THPTA, is often recommended in bioconjugation protocols to stabilize the Cu(I) oxidation state and increase reaction efficiency.[12]

CuAAC Mechanism Start Alkyne (R-C≡CH) + Azide (R'-N₃) Acetylide Copper-Acetylide Intermediate Start->Acetylide Cycloaddition Cycloaddition with Azide Start->Cycloaddition Azide enters Cu_II Cu(II) Source (e.g., CuSO₄) Cu_I Cu(I) Catalyst Cu_II->Cu_I Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->Cu_I Reduction Cu_I->Acetylide Coordination & Deprotonation Acetylide->Cycloaddition Cycloaddition->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Product Cycloaddition->Triazole Protonolysis

Caption: Catalytic Cycle of CuAAC Reaction.

Key Applications in Research and Drug Development

The orthogonal reactivity of this compound makes it an invaluable tool for constructing complex biomolecules and drug delivery systems.[3][14]

  • Bioconjugation: It can be used to label biomolecules at specific sites. For example, aldehydes can be introduced into proteins or onto cell surfaces via enzymatic or chemical methods. This compound can then be used to attach a "clickable" alkyne handle at these sites for subsequent functionalization with azide-containing probes, fluorophores, or affinity tags.

  • PROTACs and Drug Discovery: In the synthesis of PROTACs, which are heterobifunctional molecules that induce protein degradation, this linker is ideal. The hydroxylamine can react with a ketone or aldehyde on one part of the molecule (e.g., the E3 ligase binder), while the alkyne can be "clicked" to an azide-modified warhead that binds the target protein.[15]

  • Surface Functionalization: It enables the immobilization of molecules onto surfaces. A surface can be functionalized with aldehyde groups, followed by reaction with this compound. The resulting alkyne-coated surface is then ready for the attachment of any azide-modified molecule via CuAAC, creating functional materials for biosensors or arrays.[1]

Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions based on their specific substrates and experimental goals.

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the conjugation of this compound to an aldehyde-containing biomolecule (e.g., a protein).

Rationale: The reaction is performed in a mildly acidic buffer to facilitate catalysis without fully protonating the hydroxylamine. An excess of the hydroxylamine reagent is used to drive the reaction to completion.

Materials:

  • Aldehyde-modified biomolecule

  • This compound hydrochloride[5]

  • Aniline (optional catalyst)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound hydrochloride (e.g., 100 mM in water).

  • Add the this compound stock solution to the biomolecule solution to achieve a final concentration of 2-10 mM (a 20-100 fold molar excess over the biomolecule).

  • Optional: For sluggish reactions, aniline can be added to a final concentration of 1-2 mM to act as a catalyst.

  • Incubate the reaction at room temperature or 37°C for 2-12 hours, with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry to observe the mass shift).

  • Once complete, remove the excess reagent and byproducts by dialysis or size-exclusion chromatography using an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterize the final alkyne-functionalized conjugate.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent probe) onto the alkyne-functionalized biomolecule from Protocol 1.

Rationale: The protocol uses a pre-mixed catalyst solution to ensure the copper remains in the active Cu(I) state. Sodium ascorbate is the reducing agent, and a ligand like THPTA is used to protect the catalyst and enhance the reaction rate.[12]

CuAAC Workflow A 1. Prepare Solutions - Alkyne-Biomolecule in Buffer - Azide-Probe Stock - CuSO₄ Stock - Ligand Stock (e.g., THPTA) - Na Ascorbate Stock (Fresh) B 2. Combine Reactants Add Alkyne-Biomolecule and Azide-Probe to reaction tube. A->B C 3. Prepare Catalyst Premix Mix CuSO₄ and Ligand. A->C D 4. Initiate Reaction Add Catalyst Premix to reactants. Add fresh Na Ascorbate to start. B->D C->D E 5. Incubate Room temperature, 1-4 hours. Protect from light if probe is sensitive. D->E F 6. Purify Remove excess reagents and copper (e.g., SEC, Dialysis w/ EDTA). E->F G 7. Characterize Confirm conjugation via MS, SDS-PAGE, or Spectroscopy. F->G

Caption: Experimental Workflow for a CuAAC Bioconjugation.

Materials:

  • Alkyne-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., Azide-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (must be prepared fresh)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • In a reaction tube, combine the alkyne-functionalized biomolecule (e.g., to a final concentration of 50 µM) and the azide-containing molecule (e.g., 2-5 fold molar excess) in the reaction buffer.

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ solution (e.g., to a final concentration of 1 mM) and the ligand solution (e.g., to a final concentration of 5 mM). Mix briefly.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Initiate the reaction by adding the catalyst premix to the biomolecule/azide mixture, followed immediately by the freshly prepared sodium ascorbate (e.g., to a final concentration of 10 mM).

  • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • Quench the reaction by adding EDTA to a final concentration of 20 mM to chelate the copper.

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules and the copper catalyst.

  • Characterize the final product to confirm successful conjugation.

Handling, Storage, and Safety

  • Storage: this compound hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) and refrigerated (2-8°C).[6] It is sensitive to moisture.

  • Safety: The hydrochloride salt is an irritant to the skin, eyes, and respiratory system.[8][16] The free base is a flammable liquid and is harmful if swallowed.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.[17][18][19]

Conclusion

This compound is a premier example of a small molecule with a large impact. Its bifunctional nature, enabling two of the most robust and orthogonal "click" reactions, provides a simple yet powerful platform for the modular construction of complex molecules. For researchers, scientists, and drug development professionals, it represents a key tool for advancing bioconjugation, creating novel therapeutic modalities like PROTACs and ADCs, and developing innovative functional materials. Its continued application is certain to drive further innovation across the chemical and biological sciences.

References

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  • de Santana, C. M., et al. (2016). CuAAC click chemistry with N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol provides access to triazole-linked piperidine and azepane pseudo-disaccharide iminosugars displaying glycosidase inhibitory properties. Carbohydrate Research. Retrieved from [Link]

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Sources

O-Prop-2-ynyl-hydroxylamine: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Prop-2-ynyl-hydroxylamine, also known as propargyloxyamine, is a cornerstone bifunctional molecule in modern chemical biology, drug development, and materials science. Its unique structure, featuring a terminal alkyne and an aminooxy group, provides two orthogonal handles for covalent modification. This guide offers a senior application scientist's perspective on the synthesis, purification, and comprehensive characterization of this compound and its more stable hydrochloride salt. We delve into the rationale behind common synthetic strategies, provide detailed, field-tested protocols, and outline the analytical methods required to validate product identity and purity. Furthermore, we explore its critical role as a heterobifunctional linker, enabling precise molecular architectures through sequential oxime ligation and click chemistry.

Introduction: The Power of Orthogonal Chemistry

In the intricate world of complex molecular design, the ability to selectively join different components in a controlled manner is paramount. This need has given rise to the field of bioconjugation, where the strategic linking of molecules like proteins, peptides, nucleic acids, and small-molecule drugs is essential for creating novel therapeutics, diagnostics, and advanced materials.[1] The efficacy of these conjugates hinges on the linker—the molecular bridge connecting the components.

This compound: The Dual-Action Linker

This compound emerges as a uniquely powerful tool in this context. It possesses two distinct reactive functionalities that can be addressed with high specificity under different conditions—a concept known as orthogonality.

  • The Aminooxy Group (-ONH₂): This moiety reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage.[2] This reaction is highly efficient under mild, often physiological, conditions, making it ideal for modifying biomolecules that may have solvent or temperature sensitivities.

  • The Terminal Alkyne Group (-C≡CH): This functional group is the workhorse of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions form a highly stable triazole ring, providing a robust and irreversible connection.[4]

This dual reactivity allows for a modular, step-wise approach to building complex molecular constructs, cementing the importance of this compound in the scientist's toolkit.

Synthesis: From Precursors to Purified Product

The synthesis of this compound requires a careful strategy to ensure selective O-alkylation over the undesired N-alkylation of the hydroxylamine starting material. The most robust and widely adopted method involves a protection-alkylation-deprotection sequence. For enhanced stability and ease of handling, the final product is often converted to its hydrochloride salt.[5]

The Protected Hydroxylamine Strategy: Rationale and Workflow

Directly reacting hydroxylamine with an electrophile like propargyl bromide leads to a mixture of O-alkylated, N-alkylated, and N,N-dialkylated products, which are difficult to separate. To circumvent this, the nucleophilicity of the nitrogen atom is temporarily masked. A common and cost-effective approach is to form an oxime with a ketone, such as acetone. The resulting acetone oxime has a significantly less nucleophilic nitrogen, directing the subsequent alkylation to the oxygen atom. The final step involves acidic hydrolysis to cleave the oxime and liberate the desired aminooxy group.[6]

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection & Isolation Start Hydroxylamine HCl + Acetone Protected Acetone Oxime Start->Protected  Base (e.g., NaOH)   Propargyl Propargyl Bromide/ Chloride Alkylation Acetone Oxime O-propargyl Ether Final_HCl This compound Hydrochloride Alkylation->Final_HCl  Aqueous HCl   Continuous removal of acetone   Propargyl->Alkylation  Base (e.g., NaH, K₂CO₃)   Solvent (e.g., DMF, Acetone)

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established literature procedures and emphasizes safety and product purity.[6]

Part A: Synthesis of Acetone Oxime O-(2-propynyl) Ether

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add acetone oxime (1.0 eq). Dissolve it in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise over 30 minutes. Causality Note: Using a strong, non-nucleophilic base is critical to deprotonate the oxime's hydroxyl group, forming the alkoxide necessary for the subsequent Sₙ2 reaction. The low temperature controls the exothermic reaction.

  • Alkylation: While maintaining the temperature at 0 °C, add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise via the dropping funnel over 1 hour. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Intermediate): The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Part B: Hydrolysis to this compound Hydrochloride

  • Setup: Place the crude acetone oxime O-(2-propynyl) ether from the previous step into a round-bottom flask. Add a mixture of water and concentrated hydrochloric acid (e.g., a 1:1 mixture, ensuring HCl is in molar excess).

  • Hydrolysis and Distillation: Heat the mixture to 40-50 °C. The acetone formed during hydrolysis must be continuously removed to drive the equilibrium towards the product. This is effectively achieved by distilling off the acetone-water azeotrope under reduced pressure.[6]

  • Isolation: As acetone is removed, the hydroxylamine hydrochloride salt, which has low solubility in the reaction mixture, will begin to crystallize.[6] Once the hydrolysis is complete (monitored by TLC or ¹H NMR), cool the mixture to 0 °C to maximize precipitation.

  • Purification (Final Product): Collect the solid product by vacuum filtration. Wash the filter cake with cold cyclohexane or toluene to remove any remaining organic impurities.[6] Dry the white crystalline solid under vacuum at 50 °C. For highest purity, the product can be recrystallized.

ParameterRecommended Conditions & Rationale
Alkylation Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃). NaH is stronger and faster but requires anhydrous conditions. K₂CO₃ is milder and safer but may require longer reaction times or heating.
Alkylation Solvent DMF, THF, Acetonitrile. Anhydrous polar aprotic solvents are preferred to dissolve the reagents and facilitate the Sₙ2 reaction.
Hydrolysis Acid Hydrochloric Acid (HCl). Serves as both the catalyst for hydrolysis and the reagent to form the stable, isolable hydrochloride salt.
Purification Recrystallization from solvent systems like ethanol/diethyl ether or isopropanol/hexane is effective for the hydrochloride salt.

Comprehensive Characterization: Validating the Product

Rigorous characterization is non-negotiable to confirm the structure and purity of the synthesized this compound. Each analytical technique provides a unique piece of structural evidence.

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry center_node This compound (C₃H₅NO) H_NMR ¹H NMR center_node->H_NMR Confirms proton environment (alkyne, CH₂, NH₂) C_NMR ¹³C NMR center_node->C_NMR Confirms carbon backbone (alkyne, CH₂) IR FTIR center_node->IR Confirms functional groups (C≡C, ≡C-H, N-O) MS MS (ESI+) center_node->MS Confirms molecular weight (m/z for [M+H]⁺)

Caption: Logical approach to the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in solvents like CDCl₃ for the free base or D₂O/DMSO-d₆ for the hydrochloride salt.

  • ¹H NMR: The proton spectrum provides key diagnostic signals.

    • Alkyne C-H: A triplet around δ 2.5 ppm (J ≈ 2.4 Hz) is characteristic of the terminal alkyne proton, coupled to the adjacent methylene group.

    • Methylene (-OCH₂-): A doublet around δ 4.3-4.6 ppm (J ≈ 2.4 Hz) corresponds to the two protons of the methylene group adjacent to the oxygen and coupled to the alkyne proton.

    • Amine (-ONH₂): A broad singlet, typically in the range of δ 6.0-7.0 ppm for the free base. For the hydrochloride salt (-ONH₃⁺), this signal is often broader and shifted further downfield, and may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum confirms the carbon framework.

    • Methylene (-OCH₂-): A signal around δ 60-65 ppm.

    • Alkyne carbons (-C≡CH): Two distinct signals are expected, typically in the range of δ 75-85 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups.[7]

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
≡C-H ~3300 (strong, sharp)Alkyne C-H Stretch
N-H 3100-3300 (broad)Amine N-H Stretch
C≡C ~2120 (weak to medium, sharp)Alkyne C-C Stretch
N-O 850-950N-O Stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), the expected ion is the protonated molecule [M+H]⁺.

  • Molecular Formula: C₃H₅NO

  • Exact Mass: 71.04 g/mol [8]

  • Expected [M+H]⁺: m/z = 72.05

Physical Properties and Stability
  • Appearance: The hydrochloride salt is typically a white to off-white crystalline solid.[5]

  • Stability and Storage: Hydroxylamine derivatives can be unstable.[9] The free base should be handled with care and stored under an inert atmosphere at low temperatures. The hydrochloride salt is significantly more stable, less volatile, and easier to handle, making it the commercially preferred form. Recommended storage for the salt is under an inert atmosphere at 2-8 °C.[5]

Application: A Linchpin for Molecular Assembly

The true value of this compound lies in its application as a heterobifunctional linker, enabling the precise and sequential conjugation of two different molecules.

Bifunctional_Linker Molecule_A Molecule A (e.g., Protein, Drug) with Aldehyde/Ketone Conjugate Molecule A-Linker-Molecule B Molecule_A->Conjugate Oxime Ligation (-C=N-O-) Molecule_B Molecule B (e.g., Fluorophore, PEG) with Azide Group Molecule_B->Conjugate Click Chemistry (CuAAC) (Triazole Ring) Linker This compound

Sources

O-Prop-2-ynyl-hydroxylamine hydrochloride solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of O-Prop-2-ynyl-hydroxylamine hydrochloride

Executive Summary

This compound hydrochloride (CAS: 21663-79-6) is a cornerstone reagent for modern bioconjugation, primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2] Its efficacy in labeling and modifying biomolecules is critically dependent on its behavior in solution. However, specific quantitative solubility data for this compound is not extensively published in academic literature or on supplier technical data sheets.[3] This guide, therefore, serves not as a static repository of data, but as a comprehensive manual grounded in first principles. It provides researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to assess, understand, and optimize the solubility of this compound hydrochloride for any given experimental context.

Physicochemical Profile and Its Implications for Solubility

To effectively work with any chemical reagent, one must first understand its fundamental properties. The solubility of this compound hydrochloride is a direct consequence of its molecular structure and physicochemical characteristics.

Core Properties

A summary of the key properties for this compound hydrochloride is presented below.

PropertyValueSource(s)
CAS Number 21663-79-6[4][5]
Molecular Formula C₃H₅NO·HCl[5]
Molecular Weight 107.54 g/mol [3][4]
Appearance White to off-white crystalline solid[3][6]
Melting Point 148 - 150 °C[4]
Purity Typically ≥97%[7][8][9]
Storage 2-8°C under an inert atmosphere[4][7]
Structural Analysis: A Tale of Two Moieties

The solubility behavior of this compound hydrochloride is best understood by deconstructing its structure into two distinct functional parts:

  • The Hydrophilic Head: The O-hydroxylamine hydrochloride group is ionic and highly polar. In its protonated form (-ONH₃⁺Cl⁻), it readily participates in hydrogen bonding with polar solvents, particularly water. This is the primary driver of its aqueous solubility.

  • The Hydrophobic Tail: The prop-2-ynyl (propargyl) group is a short, non-polar alkyne chain. This moiety contributes hydrophobic character to the molecule, limiting its solubility in water compared to its parent compound, hydroxylamine hydrochloride, which is highly water-soluble.

The interplay between this polar, ionic head and the non-polar, organic tail defines the molecule's amphiphilic nature and dictates its solubility profile across different solvents.

Qualitative Solubility Landscape

Publicly available data on the solubility of this compound hydrochloride is qualitative. This provides a general starting point for solvent selection.

SolventReported SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
MethanolSlightly Soluble[4]

Note: The term "slightly soluble" is not quantitatively defined in these sources. This ambiguity necessitates the experimental determination of solubility for specific applications, as detailed in Section 3.

The Decisive Role of pH in Aqueous Systems

For bioconjugation and drug development applications, which are overwhelmingly performed in aqueous buffers, pH is the single most critical factor governing the solubility of this compound hydrochloride.

The Underlying Acid-Base Chemistry

As the hydrochloride salt of a weak base, the compound exists in a pH-dependent equilibrium in aqueous solution.[10][11]

C₃H₄NO-NH₂ (Free Base, Less Soluble) + H⁺ ⇌ [C₃H₄NO-NH₃]⁺ (Protonated Salt, More Soluble)

  • At Low pH (Acidic Conditions): An excess of protons (H⁺) drives the equilibrium to the right. The molecule exists predominantly in its protonated, ionic form, maximizing its interaction with water molecules and thus increasing its solubility.[12]

  • At High pH (Basic Conditions): A scarcity of protons causes the equilibrium to shift to the left. The protonated amine is neutralized to its free base form, which is significantly less polar and, consequently, less soluble in water, potentially leading to precipitation.[10]

Practical Implications for the Researcher

This pH-solubility relationship has direct, practical consequences in the laboratory:

  • Stock Solution Preparation: Dissolving the compound in slightly acidic water (e.g., pH 4-5) may yield a higher concentration than dissolving it in neutral (pH 7) or basic water.

  • Buffer-Induced Precipitation: A common pitfall is the precipitation of the compound upon dilution of a concentrated stock solution into a reaction buffer. For example, a stock prepared in DMSO or acidic water may be clear, but when added to a Phosphate-Buffered Saline (PBS) solution at pH 7.4, the local pH environment changes, potentially causing the compound to crash out of solution. This is a critical consideration for ensuring the desired concentration of the reagent is available for the reaction.[13]

Validated Protocols for Solubility Determination and Use

The following protocols are designed to provide a robust framework for handling this compound hydrochloride and empirically determining its solubility, ensuring reproducible and successful experiments.

Protocol: Safety First - Handling and Storage

Before any experimental work, adherence to safety protocols is mandatory.

  • Hazard Identification: this compound hydrochloride is classified as harmful if swallowed (H302) and is associated with the GHS07 pictogram (Warning).[3][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Storage: As per supplier recommendations, store the compound tightly sealed in its original container at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][7]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for accurately determining the thermodynamic equilibrium solubility of the compound in a specific solvent system.

Objective: To determine the maximum concentration (e.g., in mg/mL or M) of this compound hydrochloride that can be dissolved in a given solvent at a set temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the target solvent (e.g., 1 mL of water, PBS, or DMSO) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in an incubator shaker or on a rotator at a constant, controlled temperature (e.g., 25 °C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) or filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a suitable analytical method, such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The most accurate and specific method.

    • qNMR (Quantitative Nuclear Magnetic Resonance): Highly accurate if an internal standard is used.

    • UV-Vis Spectroscopy: Requires the determination of the molar absorptivity constant (ε) and a distinct chromophore.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge or Filter to remove solid B->C D Dilute supernatant C->D E Analyze via LC-MS, qNMR, or UV-Vis D->E G start Weigh Compound solvent_choice Select Solvent Tier start->solvent_choice tier1 Try Aqueous Buffer (e.g., pH 5 MES) solvent_choice->tier1 Tier 1 tier2 Use Anhydrous DMSO or DMF solvent_choice->tier2 Tier 2 (if Tier 1 fails) check_sol Is it fully dissolved? tier1->check_sol tier2->check_sol success Stock Ready (Store appropriately) check_sol->success Yes fail Insoluble at target conc. (Re-evaluate or lower conc.) check_sol->fail No

Caption: Decision workflow for preparing stock solutions.

Field Insights from a Senior Application Scientist

  • The "Why" of Precipitation: When a DMSO stock of your reagent precipitates upon addition to a buffer, it's a phenomenon called "solvent shifting." The compound is well-solvated by DMSO, but when rapidly diluted into an aqueous environment where it is less soluble, it can no longer stay in solution and crashes out. The dropwise addition method helps mitigate this by allowing the molecules to disperse more gradually.

  • Application-Dependent Solubility: It is crucial to distinguish between maximum thermodynamic solubility and the required working concentration. For many click chemistry reactions, the final concentration of the alkyne reagent is in the low millimolar range (1-5 mM). The compound may be perfectly soluble at this concentration in your buffer, even if its maximum solubility is much higher or if it is difficult to dissolve at >100 mM. Always test solubility at your final working concentration in the exact buffer you plan to use.

  • The "Salting-Out" Effect: Be aware that high concentrations of certain salts in your buffer (e.g., >1 M) can decrease the solubility of organic molecules like this one by reducing the amount of "free" water available for solvation. This is generally less of a concern with standard biological buffers like PBS or HEPES.

Conclusion

This compound hydrochloride is an indispensable tool in chemical biology and drug discovery. While its solubility profile is not exhaustively documented, its behavior is predictable based on fundamental chemical principles. Its solubility is intrinsically linked to its amphiphilic structure and is highly dependent on the pH of the aqueous medium. By employing the systematic protocols outlined in this guide, researchers can confidently determine the practical solubility limits in their systems of interest, prepare stable and effective stock solutions, and troubleshoot common issues, thereby ensuring the success and reproducibility of their bioconjugation experiments.

References

  • LookChem. (n.d.). O-2-Propynylhydroxylamine hydrochloride. Retrieved from [Link]

  • S.G.A.P. International. (n.d.). Hydroxylamine Hydrochloride - Propargyl bromide in toluene Manufacturer from Hyderabad. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ebrator biochemicals. (n.d.). This compound Hydrochloride, ≥97%. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–8. [Link]

  • Lab Alley. (2023). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PubChem. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

Sources

O-Prop-2-ynyl-hydroxylamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of O-Prop-2-ynyl-hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as O-propargylhydroxylamine, is a bifunctional molecule of significant interest in modern chemical biology and drug development. Its utility lies in the orthogonal reactivity of its two key functional groups: the hydroxylamine, which readily reacts with aldehydes and ketones to form stable oximes, and the terminal alkyne, a versatile handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This unique combination makes it an invaluable linker for bioconjugation, the assembly of complex molecular architectures, and the development of novel therapeutics.

However, the inherent chemical nature of the hydroxylamine moiety presents significant stability challenges. Mishandling or improper storage can lead to degradation, compromising experimental outcomes and potentially posing safety risks. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights and detailed protocols to ensure its integrity and safe handling in a research environment.

Section 1: The Foundational Instability of the Hydroxylamine Moiety

A thorough understanding of this compound's stability begins with an appreciation for the intrinsic reactivity of its core hydroxylamine structure. The N-O single bond is relatively weak and susceptible to a variety of decomposition pathways.

Hydroxylamine and its derivatives are known to be thermally unstable, and their decomposition can be highly exothermic and, in some cases, explosive.[1][2][3] Studies on hydroxylamine solutions have shown that thermal decomposition can be initiated at temperatures ranging from ~80°C to over 140°C, depending on the concentration and presence of other substances.[2][4][5] The decomposition process is complex and can be autocatalytic, involving a cascade of radical reactions. While the precise pathways for this compound have not been fully elucidated in the literature, the decomposition of the parent hydroxylamine molecule serves as a critical model. Theoretical and experimental studies suggest that decomposition can proceed through bimolecular isomerization and hydrogen abstraction steps, leading to the formation of various nitrogenous species and water.[1][6]

cluster_conditions Initiating Factors cluster_pathway Generalized Hydroxylamine Decomposition Heat Heat (>80°C) HA 2 NH₂OH (Hydroxylamine) Heat->HA Metals Metal Ions (Fe, Cu) Metals->HA pH Strong Acid/Base pH->HA Intermediate [Reactive Intermediates] (e.g., HNOH, H₂NO radicals) HA->Intermediate Bimolecular Isomerization & H-Abstraction Products Decomposition Products (N₂, N₂O, NH₃, H₂O) Intermediate->Products Radical Propagation

Caption: Generalized decomposition pathway for hydroxylamine.

Section 2: Physicochemical Properties and Core Stability Profile

This compound is most commonly supplied and handled as its hydrochloride salt (HCl), which confers greater stability compared to the free base.[7] The protonated amine group is less susceptible to oxidation.

PropertyValueReference
Chemical Name This compound hydrochloride[8]
Synonyms O-propargylhydroxylamine HCl, Propargyloxyamine HCl[8]
CAS Number 21663-79-6[8][9]
Molecular Formula C₃H₅NO·HCl[8]
Molecular Weight 107.54 g/mol [8]
Appearance White to off-white crystalline solid
Melting Point 148 - 150°C
Solubility Soluble in water, methanol, DMSO (slight)

Core Stability Concerns:

  • Air Sensitivity: The hydroxylamine functionality is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and the presence of metal ions. Storing the compound under an inert atmosphere is crucial.

  • Moisture Sensitivity: The compound is hygroscopic and can absorb atmospheric moisture. The presence of water can potentially accelerate decomposition, especially in non-neutral pH conditions.[6]

  • Light Sensitivity: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition, likely through radical mechanisms. Containers should be opaque.

  • Thermal Instability: As with all hydroxylamines, elevated temperatures will accelerate decomposition. There is a risk of runaway thermal decomposition if heated strongly.[2][3]

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of this compound and ensuring user safety.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2°C to 8°CMinimizes thermal decomposition rate.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Protect from light (Amber vial)Prevents light-induced degradation.
Container Tightly sealed, non-metallicPrevents exposure to air/moisture and avoids metal-catalyzed decomposition.
State SolidThe solid hydrochloride salt is the most stable form for long-term storage.
Experimental Protocols

Protocol 1: Handling Solid this compound HCl

This protocol is designed to minimize exposure to atmospheric contaminants.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all weighing and handling operations inside a glove box or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).

  • Tool Selection: Use non-metallic, non-sparking spatulas (e.g., PTFE, ceramic, or plastic) to handle the solid. Metal spatulas can introduce trace metal ions that catalyze decomposition.

  • Dispensing: Quickly weigh the desired amount into a clean, dry vial.

  • Resealing: Tightly reseal the main container, purge the headspace with inert gas, and wrap the cap with paraffin film to ensure an airtight seal.

  • Storage: Promptly return the main container to storage at 2-8°C.

Protocol 2: Preparation of Stock Solutions

Due to limited stability in solution, it is strongly recommended to prepare solutions of this compound immediately before use.[7]

  • Solvent Preparation: Use high-purity, anhydrous grade solvents. It is critical to de-gas the solvent immediately prior to use by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Add the pre-weighed this compound HCl to the de-gassed solvent under an inert atmosphere.

  • Mixing: Cap the vial and mix gently by inversion or vortexing until fully dissolved. Avoid vigorous shaking which can introduce air.

  • Immediate Use: Use the solution without delay. Do not store stock solutions for extended periods. If temporary storage is unavoidable, keep the solution on ice, protected from light, and under an inert atmosphere.

Section 4: Key Factors Influencing Stability

The rate and pathway of degradation are highly dependent on the compound's immediate chemical environment.

main This compound Stability temp Temperature main->temp ph pH main->ph atm Atmosphere main->atm metal Metal Ions main->metal deg Degradation (Loss of Purity) temp->deg Accelerates Decomposition ph->deg Catalyzes (Acid/Base) atm->deg Oxidation (Oxygen) metal->deg Catalyzes Decomposition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_sol Prepare Stock Solution in Degassed Solvent aliq Aliquot into Vials (e.g., +Buffer, +Reactant) prep_sol->aliq cond Incubate under Test Conditions (e.g., RT, 37°C, Light, Dark) aliq->cond sample Sample at Time Points (0, 1, 2, 4, 8, 24h) cond->sample hplc Analyze by HPLC-UV sample->hplc data Quantify Peak Area (% Remaining) hplc->data

Caption: Workflow for an in-house stability assessment.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound HCl at a known concentration (e.g., 10 mM) in your chosen de-gassed solvent or buffer system, following Protocol 2.

  • Time Zero Sample: Immediately take an aliquot of this solution, dilute it to the final analytical concentration, and analyze it by HPLC. This is your T=0 reference point.

  • Incubation: Aliquot the remaining stock solution into several sealed vials under the conditions you wish to test (e.g., room temperature, 37°C, protected from light vs. exposed to lab light).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a vial from the test condition, dilute an aliquot to the analytical concentration, and analyze by HPLC.

  • Data Analysis: For each time point, calculate the peak area of the this compound peak. Express this as a percentage of the peak area from the T=0 sample. The appearance of new peaks should also be noted as these represent potential degradation products.

Example Data Table:

Time (hours)Condition% Remaining (vs. T=0)New Peaks Observed (Retention Time)
0-100%None
4RT, Dark98.5%None
437°C, Dark92.1%1 (2.5 min)
8RT, Dark96.2%Minor peak at 2.5 min
837°C, Dark81.0%Peak at 2.5 min increased
24RT, Dark89.7%Peak at 2.5 min present
2437°C, Dark55.4%Multiple new peaks

This self-validating system provides empirical data on the compound's stability in your specific application, allowing for informed decisions about reaction setup and timing.

Conclusion

This compound is a powerful tool for chemical innovation, but its utility is directly tied to its chemical integrity. The core hydroxylamine structure is inherently unstable and susceptible to degradation by heat, oxygen, light, and incompatible materials. The hydrochloride salt offers enhanced stability for storage, but once in solution, the molecule's lifetime is limited.

By adhering to the stringent storage and handling protocols outlined in this guide—namely, refrigerated storage under an inert atmosphere, protection from light, use of non-metallic equipment, and the preparation of fresh solutions in de-gassed solvents—researchers can mitigate the risks of degradation. For critical applications, performing a simple in-house stability study is a prudent and highly recommended step to validate the compound's behavior under specific experimental conditions. A disciplined approach to handling this reagent will ensure reproducible, reliable results and promote a safer laboratory environment.

References

  • Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. Available at: [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]

  • Cisneros, L., et al. (2018). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
  • PubChem. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. Retrieved from [Link]

  • Wei, C., et al. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9247-9254. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2789. Available at: [Link]

  • ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18513-18525. Available at: [Link]

  • ResearchGate. (n.d.). TEMPO mediated oxidation of hydroxylamines and alkoxyamines to oximes. Retrieved from [Link]

  • Wei, C., et al. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. Retrieved from [Link]

  • Wei, C., et al. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Retrieved from [Link]

  • ebrator biochemicals. (n.d.). This compound Hydrochloride, ≥97%. Retrieved from [Link]

  • Wang, Y., et al. (2020). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. ResearchGate. Available at: [Link]

Sources

O-Prop-2-ynyl-hydroxylamine: A Technical Guide to the Reactivity of its Alkyne Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

O-Prop-2-ynyl-hydroxylamine is a compact, heterobifunctional linker that has become an invaluable tool for researchers in chemical biology, drug development, and materials science. Its architecture, featuring a terminal alkyne at one end and a hydroxylamine at the other, provides two orthogonal handles for covalent modification. This guide offers an in-depth exploration of the alkyne group's reactivity, focusing on the mechanistic principles and practical applications of the most critical transformations: copper-catalyzed azide-alkyne cycloaddition (CuAAC), palladium-catalyzed Sonogashira coupling, and a comparative analysis with strain-promoted azide-alkyne cycloaddition (SPAAC). We provide detailed experimental protocols, mechanistic diagrams, and expert insights to empower scientists to leverage the full potential of this versatile chemical entity.

Introduction: The Power of a Bifunctional Linker

This compound, with the chemical formula C₃H₅NO, is a molecule of strategic importance.[1][2] Its utility stems from its dual functionality:

  • A Terminal Alkyne (-C≡CH): This group is a gateway to a suite of powerful and efficient coupling reactions. The high electron density and the acidity of the terminal proton make it a versatile substrate for forming stable carbon-carbon and carbon-heteroatom bonds.[3][4]

  • A Hydroxylamine (-ONH₂): This nucleophilic moiety reacts chemoselectively with aldehydes and ketones to form stable oxime linkages, a cornerstone of bioorthogonal chemistry.[5][6]

This guide focuses primarily on the reactivity of the alkyne group, a hub for constructing complex molecular architectures. Understanding the principles behind its reactions is paramount for its successful application in fields ranging from targeted drug delivery to the creation of advanced functional materials.

The Workhorse of Bioconjugation: Azide-Alkyne Cycloadditions

The most prominent application of terminal alkynes in modern chemistry is their participation in "click" reactions, a class of reactions known for their high yield, stereospecificity, and tolerance of a wide range of functional groups.[7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[9][] This transformation is exceptionally reliable for linking this compound-modified molecules to azide-functionalized partners.

Mechanism and Causality:

The reaction's success hinges on a copper(I) catalyst, which dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal version.[7][9] The catalytic cycle proceeds through several key steps:

  • Copper-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.

  • Azide Coordination: The organic azide coordinates to the copper center.

  • Cycloaddition: A stepwise process involving the attack of the azide on the acetylide leads to a six-membered copper metallacycle.[7]

  • Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[7][]

Expertise in Practice: The Cu(I) oxidation state is crucial. In practice, Cu(II) salts (e.g., CuSO₄) are often used in conjunction with a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in situ.[12] This approach prevents the undesirable oxidative homocoupling of the alkyne (Glaser coupling). In biological applications where copper toxicity is a concern, the use of copper-chelating ligands like THPTA or BTTAA is essential. These ligands not only protect the biomolecule from copper-induced damage but also stabilize the Cu(I) state and accelerate the reaction.[12][13]

CuAAC_Mechanism cluster_cat Alkyne R-C≡CH (this compound deriv.) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Metallacycle Six-membered Cu Metallacycle Azide->Metallacycle + Azide CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Metallacycle Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->CuI Regenerates Catalyst Product 1,4-Disubstituted Triazole Product Triazole_Cu->Product + H⁺

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Conjugation

This protocol describes a general method for conjugating an azide-functionalized protein with this compound.

  • Reagent Preparation:

    • Protein-N₃ Solution: Prepare a 1 mg/mL solution of the azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.

    • Alkyne Solution: Prepare a 10 mM stock solution of this compound hydrochloride in water.

    • Catalyst/Ligand Premix: Prepare a solution containing 50 mM CuSO₄ and 250 mM THPTA in water.

    • Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • To 1 mL of the Protein-N₃ solution, add 10 µL of the 10 mM alkyne solution (10-fold molar excess). Mix gently.

    • Add 2 µL of the Catalyst/Ligand premix. The final concentration will be 100 µM CuSO₄ and 500 µM THPTA. Mix gently.

    • Initiate the reaction by adding 5 µL of the fresh sodium ascorbate solution (final concentration 500 µM).

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking. Reaction progress can be monitored by LC-MS or SDS-PAGE if the conjugate has a different mass or property.

  • Purification:

    • Remove excess reagents and catalyst using a desalting column or dialysis against PBS.

  • Validation:

    • Confirm successful conjugation via mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the alkyne moiety.

Parameter Common Issue Troubleshooting Action
Yield Low conjugation efficiencyIncrease molar excess of the alkyne. Ensure sodium ascorbate solution is freshly prepared. Check for copper-chelating buffers (e.g., Tris).
Purity Protein precipitationEnsure ligand concentration is sufficient (e.g., 5:1 ligand:copper). Avoid vigorous vortexing.[12]
Side Reaction Disulfide bond reductionDegas solutions to minimize oxygen. Use a lower concentration of reducing agent or a different ligand system.
A Comparative Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful metal-free alternative to CuAAC, crucial for applications in living systems where copper toxicity is a concern.[][15]

Key Distinction: The driving force for SPAAC is not a catalyst but the high ring strain of a cyclooctyne derivative (e.g., DIBO, DBCO).[16][17] This inherent reactivity allows it to react rapidly and spontaneously with azides. The terminal alkyne of this compound is not strained and therefore does not participate in SPAAC .

Strategic Choice: A researcher's choice between CuAAC and SPAAC depends on the application. If a molecule is modified with this compound, its reaction partner must be an azide, and the reaction will be CuAAC. If a metal-free system is required, the starting molecule should be functionalized with an azide, which can then be reacted with a strained alkyne reagent.

SPAAC_Reaction StrainedAlkyne Strained Alkyne (e.g., DBCO) TransitionState [3+2] Transition State (Driven by Ring Strain) StrainedAlkyne->TransitionState Azide R'-N₃ Azide->TransitionState Product Stable Triazole Product TransitionState->Product Spontaneous

Figure 2: General reaction pathway for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Carbon-Carbon Bond Formation: The Sonogashira Coupling

Beyond cycloadditions, the terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[18] This reaction forms a C(sp²)-C(sp) bond by coupling the terminal alkyne with an aryl or vinyl halide.[19]

Mechanism and Causality:

The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt, in the presence of an amine base.[20]

  • Palladium Catalytic Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

    • Reductive Elimination: This intermediate eliminates the final coupled product, regenerating the Pd(0) catalyst.

  • Copper Co-catalytic Cycle:

    • Copper-Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form the highly nucleophilic copper-acetylide species.

    • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, replacing the halide.

Expertise in Practice: The choice of reagents is critical for success. Aryl iodides are the most reactive, followed by bromides and chlorides.[21] Newer catalyst systems have been developed that are copper-free to avoid homocoupling and simplify purification.[19] Nickel-catalyzed variants also provide an alternative pathway for certain substrates.[21] The reaction must be performed under anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl R-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination PdII_Alkynyl->Product ArylHalide->PdII_Aryl CuI Cu(I)X Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne->Cu_Acetylide

Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with iodobenzene.

  • Inert Atmosphere Setup:

    • Assemble a flame-dried, two-neck round-bottom flask equipped with a condenser and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous, degassed triethylamine (3.0 eq) via syringe.

    • Add a solution of this compound hydrochloride (1.2 eq) in anhydrous, degassed DMF.

  • Reaction:

    • Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

    • Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Aryl Halide Typical Catalyst System Relative Reactivity Typical Yield
Aryl IodidePdCl₂(PPh₃)₂ / CuI++++85-95%
Aryl BromidePd(PPh₃)₄ / CuI+++70-90%
Aryl ChloridePd₂(dba)₃ / XPhos+40-75%

Orthogonal Reactivity: The Hydroxylamine Handle

A complete understanding of this compound requires acknowledging the reactivity of its second functional group. The hydroxylamine moiety provides a powerful, orthogonal handle for conjugation via oxime ligation.

Oxime Ligation: This reaction involves the condensation of the hydroxylamine with an aldehyde or ketone to form a stable C=N-O bond.[5][] The reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[22] The rate of oxime formation can be significantly enhanced by nucleophilic catalysts, such as aniline or its derivatives, particularly at neutral pH.[23][24]

The Power of Orthogonality: The distinct and non-interfering reactivity of the alkyne and hydroxylamine groups allows for precise, stepwise conjugation strategies. A researcher can first attach the molecule to a protein via oxime ligation and then use the now-exposed terminal alkyne for a subsequent CuAAC reaction to add a fluorescent dye or another payload. This orthogonal approach is a cornerstone of modern chemical biology and drug conjugate development.

Orthogonal_Strategy Molecule1 Molecule A (with Aldehyde) Intermediate Intermediate Conjugate (Alkyne Exposed) Molecule1->Intermediate Step 1: Oxime Ligation (pH 5-7, Aniline cat.) Linker This compound Linker->Intermediate FinalProduct Final A-Linker-B Conjugate Intermediate->FinalProduct Step 2: CuAAC Reaction (Cu(I), Ascorbate) Molecule2 Molecule B (with Azide) Molecule2->FinalProduct

Figure 4: An orthogonal conjugation workflow using this compound.

Conclusion

The terminal alkyne of this compound is a versatile and powerful functional group. Its participation in high-fidelity CuAAC click reactions and robust Sonogashira cross-couplings provides chemists with reliable methods for molecular construction. When combined with the orthogonal reactivity of its hydroxylamine handle, this small molecule unlocks sophisticated strategies for building complex bioconjugates, antibody-drug conjugates, and functionalized materials. The continued exploration of its reactivity will undoubtedly fuel further innovation across the scientific disciplines it serves.

References

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: STAR Protocols, National Institutes of Health URL: [Link]

  • Title: Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: Chembiochem, National Institutes of Health URL: [Link]

  • Title: Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer Source: Molecular Pharmaceutics, National Institutes of Health URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics, National Institutes of Health URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology, SciSpace URL: [Link]

  • Title: Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry Source: JETIR URL: [Link]

  • Title: Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Science, National Institutes of Health URL: [Link]

  • Title: The Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects Source: The Journal of Organic Chemistry, National Institutes of Health URL: [Link]

  • Title: One-Pot Synthesis of Terminal Alkynes from Alkenes Source: Molecules, National Institutes of Health URL: [Link]

  • Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: Nanomaterials URL: [Link]

  • Title: A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: PubMed, National Institutes of Health URL: [Link]

  • Title: O-(prop-2-yn-1-yl)hydroxylamine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides Source: Chemistry, National Institutes of Health URL: [Link]

  • Title: Synthetic method of O-(3-chloro-2-propenyl)
  • Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL: [Link]

  • Title: One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Source: RSC Advances, National Institutes of Health URL: [Link]

  • Title: Process for the preparation of O-substituted hydroxylammonium salts Source: Google Patents URL
  • Title: Click chemistry Source: Wikipedia URL: [Link]

  • Title: Synthesis and reactivity of a novel group of hydroxylamine-containing 2π- and 4π-components Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Hydroxylamine synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Advances in Bioconjugation Source: Chemical Reviews, National Institutes of Health URL: [Link]

  • Title: Innovative Syntheses and Reactivity of Propiolamidines Source: ResearchGate URL: [Link]

  • Title: Hydroxylamine Reactions with Peroxide Products of Alkenes Ozonolysis Source: ResearchGate URL: [Link]

  • Title: Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Innovative Syntheses and Reactivity of Propiolamidines Source: Molecules, MDPI URL: [Link]

  • Title: Hydroxylamine Source: Wikipedia URL: [Link]

  • Title: Course of the reaction between orthophthalaldehyde and hydroxylamine Source: ResearchGate URL: [Link]

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Ein technischer Leitfaden zur Hydroxylamin-Moiety von O-Prop-2-inyl-hydroxylamin: Ein vielseitiges Werkzeug für die chemische Biologie und Wirkstoffentwicklung

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet eine detaillierte Untersuchung der Hydroxylamin-Moiety von O-Prop-2-inyl-hydroxylamin, einem bifunktionellen Reagenz, das an der Schnittstelle von Bioorthogonaler Chemie und Wirkstoff-Target-Identifizierung eine entscheidende Rolle spielt. Wir werden die zugrunde liegende Chemie, die strategischen Überlegungen bei seiner Anwendung und detaillierte Protokolle untersuchen, um Forschern und Wissenschaftlern in der Wirkstoffentwicklung ein robustes Framework für ihre Arbeit zu bieten.

Einführung: Die duale Reaktivität von O-Prop-2-inyl-hydroxylamin

O-Prop-2-inyl-hydroxylamin ist ein wertvolles Molekül in der modernen chemischen Biologie, das zwei hochgradig nützliche funktionelle Gruppen in einer einzigen, kompakten Struktur vereint: ein terminales Alkin und eine O-substituierte Hydroxylamin-Gruppe (auch als Aminooxy-Gruppe bekannt). Diese duale Funktionalität ermöglicht eine zweistufige, orthogonale chemische Modifikation.

  • Die Alkin-Gruppe ist ein klassischer Partner für die "Click-Chemie", insbesondere für die Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC) oder die spannungsförderte Alkin-Azid-Cycloaddition (SPAAC).[1]

  • Die Hydroxylamin-Moiety ermöglicht die hocheffiziente und chemoselektive Bildung von Oxim-Bindungen mit Aldehyden und Ketonen.[2]

Diese orthogonale Reaktivität erlaubt es Forschern, Moleküle schrittweise zu assemblieren, was für die Synthese komplexer Biokonjugate, die Entwicklung von PROTACs und die Anbringung von Reporter-Tags zur Target-Identifizierung von unschätzbarem Wert ist.

cluster_molecule O-Prop-2-inyl-hydroxylamin cluster_alkyne Alkin-Gruppe cluster_hydroxylamine Hydroxylamin-Moiety mol HC≡C-CH₂-O-NH₂ alkyne_node Click-Chemie (z.B. CuAAC, SPAAC) mol->alkyne_node reagiert mit Aziden hydroxylamine_node Oxim-Ligation (Reaktion mit C=O) mol->hydroxylamine_node reagiert mit Aldehyden/Ketonen

Abbildung 1: Die duale Reaktivität von O-Prop-2-inyl-hydroxylamin.

Physikalisch-chemische Eigenschaften

O-Prop-2-inyl-hydroxylamin wird typischerweise als Hydrochloridsalz gehandelt, um die Stabilität zu erhöhen und die Handhabung zu erleichtern.[3][4] Das freie Amin ist eine Flüssigkeit, während das Salz ein Feststoff ist, was die Wägung und Lagerung vereinfacht.

Tabelle 1: Physikalisch-chemische Eigenschaften von O-Prop-2-inyl-hydroxylamin und seinem Hydrochloridsalz

EigenschaftO-Prop-2-inyl-hydroxylaminO-Prop-2-inyl-hydroxylamin · HClQuellen
Summenformel C₃H₅NOC₃H₅NO·HCl[3][5]
Molekulargewicht 71.08 g/mol 107.54 g/mol [3][5]
CAS-Nummer 4616-54-021663-79-6[3][5]
Aggregatzustand FlüssigkeitFeststoff[4][5]
Schmelzpunkt Nicht zutreffend148 - 150°C[4]
Löslichkeit -DMSO (leicht), Methanol (leicht)[4]
Lagerung -Unter Inertgas (Stickstoff oder Argon) bei 2-8°C[4]

Die Kernreaktivität: Oxim-Ligation

Die herausragende Eigenschaft der Hydroxylamin-Moiety ist ihre Fähigkeit zur Oxim-Ligation. Diese Reaktion ist eine Kondensation zwischen der Aminooxy-Gruppe (-ONH₂) und einer Carbonylgruppe (Aldehyd oder Keton) zur Bildung einer stabilen Oxim-Bindung (-O-N=C).

Mechanistische Grundlagen

Die Reaktion verläuft typischerweise in einem leicht sauren bis neutralen pH-Bereich (pH 4-7). Der Mechanismus umfasst zwei Hauptschritte:

  • Nukleophiler Angriff: Der Stickstoff der Hydroxylamin-Gruppe greift den elektrophilen Carbonylkohlenstoff an und bildet ein tetraedrisches Intermediat (Carbinolamin).

  • Dehydratisierung: Das Intermediat verliert ein Wassermolekül, um die stabile C=N-Doppelbindung des Oxims zu bilden.

Die Protonierung des Carbonylsauerstoffs im sauren Milieu erhöht die Elektrophilie des Kohlenstoffs und beschleunigt den ersten Schritt. Ein zu niedriger pH-Wert würde jedoch das Hydroxylamin-Nukleophil protonieren und deaktivieren. Daher ist die Wahl des richtigen pH-Werts entscheidend für eine optimale Reaktionsgeschwindigkeit. Die Reaktion wird oft durch Anilin katalysiert, das als Protonentransfer-Reagenz fungiert und die Dehydratisierung beschleunigt.[6]

Reactants R₁-C(=O)-R₂ (Aldehyd/Keton) + H₂N-O-Alkin (Hydroxylamin) Intermediate Tetraedrisches Intermediat (Carbinolamin) Reactants->Intermediate Nukleophiler Angriff (pH 4-7) Product R₁-C(=N-O-Alkin)-R₂ (Oxim) + H₂O Intermediate->Product Dehydratisierung (-H₂O)

Abbildung 2: Vereinfachter Mechanismus der Oxim-Ligation.

Warum Oxim-Ligation? Die wissenschaftliche Begründung

Die Oxim-Ligation wird in der Biokonjugation aus mehreren überzeugenden Gründen hoch geschätzt:

  • Chemoselektivität: Hydroxylamine und Aldehyde/Ketone sind in biologischen Systemen relativ selten und reagieren unter milden Bedingungen hochselektiv miteinander, ohne mit anderen funktionellen Gruppen wie Aminen oder Thiolen zu interferieren.[2]

  • Biokompatibilität: Die Reaktion läuft in wässrigen Puffern und bei physiologischen Temperaturen ab, was sie ideal für die Modifikation empfindlicher Biomoleküle wie Proteine und Peptide macht.[7]

  • Stabilität der Bindung: Die resultierende Oxim-Bindung ist unter physiologischen Bedingungen robust und stabil.

  • Katalyse: Die Reaktionsgeschwindigkeit kann durch die Verwendung von Nukleophilen wie Anilin signifikant erhöht werden, was schnellere Konjugationen bei niedrigeren Konzentrationen ermöglicht.[6]

Experimentelles Protokoll: Oxim-Ligation zur Modifikation eines Peptids

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Konjugation von O-Prop-2-inyl-hydroxylamin an ein Peptid, das eine Aldehyd-Funktionalität trägt. Die Aldehyd-Gruppe kann durch die Oxidation von N-terminalem Serin oder Threonin mit Natriumperiodat erzeugt werden.

Materialien und Reagenzien
  • Aldehyd-modifiziertes Peptid

  • O-Prop-2-inyl-hydroxylamin-Hydrochlorid (CAS 21663-79-6)[3]

  • Anilin (als Katalysator)

  • Konjugationspuffer: 100 mM Natriumphosphat, 150 mM NaCl, pH 6.0

  • Lösungsmittel: Wasser (HPLC-Qualität), Dimethylformamid (DMF)

  • Analytische und präparative HPLC

  • Massenspektrometer (z.B. ESI-MS)

Workflow-Übersicht

A 1. Reagenzien vorbereiten Löse Peptid und Hydroxylamin in Puffer/DMF. B 2. Reaktion ansetzen Kombiniere Reagenzien, füge Anilin-Katalysator hinzu. A->B C 3. Reaktion inkubieren Raumtemperatur, 2-4 Stunden. B->C D 4. Aufreinigung Reinige das Konjugat mittels präparativer RP-HPLC. C->D E 5. Analyse & Verifizierung Bestätige die Masse mittels ESI-MS. D->E

Abbildung 3: Allgemeiner Workflow für die Peptid-Oxim-Ligation.

Detailliertes Schritt-für-Schritt-Protokoll
  • Vorbereitung der Stammlösungen:

    • Peptid: Lösen Sie das Aldehyd-modifizierte Peptid in einer minimalen Menge DMF und verdünnen Sie es anschließend mit Konjugationspuffer auf eine Endkonzentration von 1 mM. Begründung: DMF hilft bei der Solubilisierung hydrophober Peptide, während die Reaktion selbst in einem wässrigen Puffer optimal verläuft.

    • Hydroxylamin: Bereiten Sie eine 100 mM Stammlösung von O-Prop-2-inyl-hydroxylamin·HCl in Konjugationspuffer vor. Begründung: Ein Überschuss an Hydroxylamin treibt das Reaktionsgleichgewicht in Richtung des Produkts.

    • Katalysator: Bereiten Sie eine 200 mM Stammlösung von Anilin in DMF vor.

  • Reaktionsansatz:

    • Geben Sie zu 100 µL der 1 mM Peptidlösung (0.1 µmol) 5 µL der 100 mM Hydroxylamin-Lösung (0.5 µmol, 5 Äquivalente).

    • Fügen Sie 1 µL der 200 mM Anilin-Lösung hinzu, um eine Endkonzentration von ca. 2 mM Anilin zu erreichen.

    • Vortexen Sie die Mischung vorsichtig.

  • Inkubation:

    • Inkubieren Sie die Reaktion bei Raumtemperatur für 2-4 Stunden.

    • Überwachen Sie den Reaktionsfortschritt mittels analytischer HPLC-MS, indem Sie zu verschiedenen Zeitpunkten (z.B. 0, 1, 2, 4 Stunden) kleine Aliquots entnehmen. Suchen Sie nach einem neuen Peak mit der erwarteten Masse des Konjugats.

  • Aufreinigung (Selbstvalidierung):

    • Nach Abschluss der Reaktion (bestimmt durch HPLC) reinigen Sie das Rohprodukt mittels präparativer RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography).

    • Verwenden Sie einen geeigneten Gradienten aus Wasser (mit 0.1% TFA) und Acetonitril (mit 0.1% TFA), um das Peptid-Konjugat von nicht umgesetztem Peptid und überschüssigen Reagenzien zu trennen.

    • Sammeln Sie die Fraktionen, die dem Produkt-Peak entsprechen. Begründung: Die HPLC-Aufreinigung ist ein entscheidender Schritt zur Validierung, da sie eine reine Probe für die nachfolgende Analyse und Anwendung liefert.

  • Analyse und Charakterisierung (Selbstvalidierung):

    • Analysieren Sie die gesammelten Fraktionen mittels ESI-MS (Elektrospray-Ionisations-Massenspektrometrie), um die exakte Masse des Peptid-Alkin-Konjugats zu bestätigen. Die beobachtete Masse sollte der Summe der Masse des Aldehyd-Peptids plus der Masse von O-Prop-2-inyl-hydroxylamin (71.08 Da) minus der Masse von Wasser (18.02 Da) entsprechen.

    • Lyophilisieren Sie die reinen Fraktionen, um das Produkt als Pulver für die Lagerung und weitere Verwendung zu erhalten.

Sicherheits- und Handhabungshinweise

O-Prop-2-inyl-hydroxylamin ist als gesundheitsschädlich beim Verschlucken, hautreizend und als Verursacher schwerer Augenschäden eingestuft.[5] Es kann auch die Atemwege reizen.[5] Es sollte stets unter einem Abzug mit geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) gehandhabt werden. Das Hydrochloridsalz ist unter den empfohlenen Bedingungen (2-8°C, Inertgas) stabil.[4]

Fazit und Ausblick

Die Hydroxylamin-Moiety von O-Prop-2-inyl-hydroxylamin ist ein Paradebeispiel für ein "molekulares Schweizer Taschenmesser". Ihre Fähigkeit, robuste und stabile Oxim-Bindungen unter biokompatiblen Bedingungen zu bilden, macht sie zu einem unverzichtbaren Werkzeug. In Kombination mit der orthogonalen Alkin-Funktionalität eröffnet sie Forschern die Möglichkeit, komplexe molekulare Architekturen für Anwendungen zu entwerfen, die von der Zellbildgebung über die gezielte Wirkstoffabgabe bis hin zur Identifizierung von Wirkstoff-Targets reichen. Die Beherrschung der hier beschriebenen Prinzipien und Protokolle ermöglicht es Wissenschaftlern, das volle Potenzial dieses vielseitigen Reagenzes auszuschöpfen.

Referenzen

  • O-(prop-2-yn-1-yl)hydroxylamine | C3H5NO | CID 10749134 , PubChem, National Center for Biotechnology Information. URL: [Link]

  • O-2-Propynylhydroxylamine hydrochloride , LookChem. URL: [Link]

  • Synthetische Methode von O-(3-chlor-2-propenyl)hydroxylamin , Google Patents. URL:

  • Click-Chemie , Wikipedia. URL: [Link]

  • Hydroxylamin , Wikipedia. URL: [Link]

  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs . Chemistry, 20(1), 34–41. URL: [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation . Angewandte Chemie International Edition, 45(45), 7581–7584. URL: [Link]

  • O-(prop-2-yn-1-yl)hydroxylamine , PubChemLite. URL: [Link]

  • Gola, E., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization . Cellulose, 30(10), 6291–6303. URL: [Link]

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O-Prop-2-ynyl-hydroxylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to O-Prop-2-ynyl-hydroxylamine: A Bifunctional Linker for Advanced Bioconjugation

Introduction: The Nexus of Bioorthogonal Chemistry

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently link molecular components is paramount. This compound (also known as propargyloxyamine) has emerged as a cornerstone reagent, valued for its dual-functionality that enables elegant, multi-step bioconjugation strategies. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers and scientists. At its core, this compound is a heterobifunctional linker, featuring two chemically orthogonal reactive handles: a hydroxylamine group and a terminal alkyne. This unique structure allows for a two-stage reaction sequence, providing a powerful platform for the construction of complex biomolecular architectures, from antibody-drug conjugates (ADCs) to sophisticated biological probes.

Physicochemical Properties

This compound is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of use. The properties of both the free base and the hydrochloride salt are summarized below.

PropertyThis compound (Free Base)This compound HCl (Salt)Reference(s)
Molecular Formula C₃H₅NOC₃H₅NO·HCl[1][2][3]
Molecular Weight 71.08 g/mol 107.54 g/mol [1][4][5][6][7]
CAS Number 4616-54-021663-79-6[1][4][5]
Appearance -Solid[5]
Melting Point -148 - 150°C[8]
Solubility -Slightly soluble in DMSO and Methanol[8]
Storage -Store under inert gas at 2-8°C[8]

Synthesis and Handling

General Synthetic Approach

The synthesis of this compound typically involves the alkylation of a protected hydroxylamine equivalent with propargyl bromide, followed by deprotection. A common and robust method employs N-hydroxyphthalimide as the hydroxylamine source. This strategy prevents over-alkylation and protects the reactive hydroxylamine moiety until the final step.

A patent for a related compound outlines a multi-step process beginning with the reaction of phthalic acid and thionyl chloride to form o-phthaloyl chloride.[9] This is followed by a reaction with hydroxylamine hydrochloride to yield N-hydroxyphthalimide.[9] The N-hydroxyphthalimide is then alkylated with a suitable propargylating agent. The final step involves the hydrazinolysis or acidic hydrolysis of the phthalimide group to release the free this compound.[9]

G cluster_0 Synthesis Pathway N-Hydroxyphthalimide N-Hydroxyphthalimide Alkylation Alkylation (Base, e.g., K2CO3) N-Hydroxyphthalimide->Alkylation Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Alkylation Protected_Intermediate N-(Propargyloxy)phthalimide Alkylation->Protected_Intermediate Deprotection Deprotection (e.g., Hydrazine or HCl) Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthesis scheme for this compound.

Safe Handling and Storage

As a laboratory chemical, proper handling is essential. The free base is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1] The hydrochloride salt is noted as being an acute oral toxin.[5]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

  • Storage: The hydrochloride salt should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure long-term stability.[8]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.[3]

Core Reactivity and Applications: A Dual-Action Tool

The power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a sequential and highly controlled approach to building molecular conjugates.

Oxime Ligation: Targeting Aldehydes and Ketones

The hydroxylamine moiety (-ONH₂) reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage (C=N-O).[10] This reaction is a cornerstone of bioorthogonal chemistry for several reasons:

  • High Stability: The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine (C=N) bonds formed from primary amines.

  • Favorable Kinetics: The reaction proceeds readily in aqueous buffers, typically at a slightly acidic pH (4.5-6.0), which catalyzes the condensation.

  • Bioorthogonality: Aldehydes and ketones are relatively rare in biological systems compared to other functional groups like amines and carboxylates, allowing for highly specific targeting of engineered or periodate-oxidized biomolecules (e.g., glycoproteins).[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne (-C≡CH) is the reactive handle for one of the most robust and widely used "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11] This reaction joins the alkyne with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. Key advantages include:

  • Exceptional Efficiency: The reaction is high-yielding, often proceeding to completion under mild, aqueous conditions.

  • Broad Scope: The azide and alkyne functional groups are largely unreactive with most biological functionalities, ensuring that the reaction occurs only between the intended partners.

  • Robust Linkage: The resulting triazole ring is chemically inert and acts as a stable, rigid linker.

Workflow: A Two-Stage Conjugation Strategy

The dual functionality of this compound enables a powerful two-stage workflow. A biomolecule containing a carbonyl group (aldehyde or ketone) can first be tagged with the hydroxylamine. This introduces a terminal alkyne, which is then available for a subsequent click reaction with any azide-modified molecule (e.g., a fluorophore, a drug molecule, or a biotin tag).

G Biomolecule Biomolecule (with Aldehyde/Ketone) Step1 Step 1: Oxime Ligation (pH 4.5-6.0) Biomolecule->Step1 Linker This compound Linker->Step1 Intermediate Alkyne-Modified Biomolecule Step1->Intermediate Step2 Step 2: CuAAC Click Reaction (CuSO4, Ascorbate) Intermediate->Step2 AzideMolecule Azide-Functionalized Molecule (e.g., Drug, Dye) AzideMolecule->Step2 FinalProduct Final Bioconjugate Step2->FinalProduct

Caption: Two-stage bioconjugation workflow using this compound.

Experimental Protocol: Protein Labeling and Conjugation

This protocol provides a representative workflow for labeling an aldehyde-containing protein (e.g., a glycoprotein post-oxidation or a protein with a genetically encoded p-formylphenylalanine) with this compound, followed by conjugation to an azide-containing fluorescent dye.

Materials
  • Aldehyde-containing protein solution (e.g., 1-5 mg/mL in PBS).

  • This compound hydrochloride (100 mM stock in water).

  • Aniline catalyst (1 M stock in DMSO).

  • Azide-fluorophore (e.g., Azide-PEG4-Cyanine5, 10 mM stock in DMSO).

  • CuSO₄ (50 mM stock in water).

  • Sodium Ascorbate (500 mM stock in water, prepare fresh).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sodium Acetate Buffer (100 mM, pH 5.5).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Part 1: Oxime Ligation (Introduction of the Alkyne Handle)

Causality: The reaction is performed at a slightly acidic pH (5.5) to catalyze oxime formation while minimizing protein denaturation. Aniline is a highly effective nucleophilic catalyst for this transformation.[10] A molar excess of the hydroxylamine linker drives the reaction to completion.

  • Buffer Exchange: Exchange the protein into 100 mM Sodium Acetate Buffer, pH 5.5, using a desalting column to remove any amine-containing buffers (like Tris) that could compete with the reaction. Adjust protein concentration to 2-5 mg/mL.

  • Reagent Addition: To the protein solution, add this compound hydrochloride stock to a final concentration of 10 mM (adjust molar excess as needed based on protein concentration).

  • Catalyst Addition: Add aniline stock to a final concentration of 10-20 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove excess linker and catalyst by buffer exchanging the now alkyne-modified protein into PBS, pH 7.4, using a desalting column.

Part 2: CuAAC Click Reaction (Fluorophore Conjugation)

Causality: The reaction is performed at neutral pH. Sodium ascorbate reduces Cu(II) from the CuSO₄ stock to the catalytically active Cu(I) species. The THPTA ligand stabilizes the Cu(I) ion, preventing protein precipitation and improving reaction efficiency.

  • Prepare Click-Cocktail: In a microcentrifuge tube, prepare the click-cocktail immediately before use by mixing the reagents in the following order:

    • PBS buffer.

    • Azide-fluorophore (to a final concentration of 200-500 µM; a 5-10 fold molar excess over the protein).

    • CuSO₄ (to a final concentration of 1 mM).

    • THPTA (to a final concentration of 5 mM).

    • Vortex briefly.

    • Sodium Ascorbate (to a final concentration of 10 mM).

  • Conjugation: Add the freshly prepared click-cocktail to the alkyne-modified protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Final Purification: Remove excess click reagents and unconjugated fluorophore using a desalting column or through dialysis against PBS, pH 7.4.

  • Characterization: Confirm successful conjugation using SDS-PAGE (visualizing fluorescence in-gel) and UV-Vis spectroscopy to determine the degree of labeling.

Advanced Applications

The versatility of this compound has led to its adoption in numerous advanced applications:

  • Probing Host-Pathogen Interactions: Researchers have used hydroxylamine linkers to functionalize fragments of bacterial peptidoglycan (PG).[12][13] This allows for the attachment of probes to study how these fragments are recognized by the innate immune system, for instance, by the Nod2 receptor, which is implicated in diseases like Crohn's disease.[13]

  • Surface Immobilization for Biosensors: Biomolecules tagged with this linker can be immobilized onto azide-functionalized surfaces. This is a common strategy for creating microarrays or for use in surface plasmon resonance (SPR) to measure binding kinetics between an immobilized ligand and an analyte.[10]

  • Development of Antibody-Drug Conjugates (ADCs): The linker can be used to attach a payload (drug) to an antibody that has been engineered to contain a reactive aldehyde site, creating a precisely constructed therapeutic agent.

Conclusion

This compound stands out as a highly effective and versatile chemical tool. Its dual orthogonal reactivity empowers researchers to execute complex, multi-step conjugation strategies with a high degree of control and efficiency. By enabling the stable and specific linkage of diverse molecular entities—from small molecule drugs and fluorophores to large proteins and carbohydrates—it continues to accelerate innovation in drug discovery, diagnostics, and fundamental biological research.

References

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  • CN105348139A - Synthetic process of O-3-chloro-2-propenyl hydroxylamine.
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  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. National Institutes of Health (NIH). [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of O-Prop-2-ynyl-hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Proactive Approach to a Reactive Reagent

O-Prop-2-ynyl-hydroxylamine hydrochloride stands as a pivotal reagent in modern chemical synthesis, particularly in the realm of bioconjugation and drug development. Its utility is derived from the dual functionality of the hydroxylamine and the terminal alkyne, making it a valuable building block for creating complex molecular architectures. However, the very features that make this compound chemically interesting also imbue it with significant potential hazards. The presence of the strained N-O bond, characteristic of hydroxylamine derivatives, and the energetic alkyne group necessitates a handling protocol rooted in a deep understanding of its chemical reactivity. This guide is crafted not as a mere list of rules, but as a technical resource to empower researchers with the knowledge to work with this compound hydrochloride safely and effectively. The principles and protocols outlined herein are built upon a foundation of established chemical safety practices, extrapolated data from analogous compounds, and a causal understanding of the molecule's inherent properties.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its safe handling. This compound hydrochloride is a solid at room temperature, and its key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name O-(prop-2-yn-1-yl)hydroxylamine hydrochloride[1][2]
Synonyms O-Propargylhydroxylamine hydrochloride, Prop-2-ynyl-hydroxylamine hydrochloride[1]
CAS Number 21663-79-6[1][2]
Molecular Formula C₃H₅NO · HCl[1][3]
Molecular Weight 107.54 g/mol [1][3]
Appearance White to off-white crystalline solid[4]
Melting Point 148 - 150 °C[5]
Solubility Slightly soluble in DMSO and Methanol.[5]
Storage Temperature 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[5][6]

Section 2: Hazard Analysis - A Tale of Two Functional Groups

The hazard profile of this compound hydrochloride is dominated by the characteristics of the hydroxylamine moiety, with contributions from the propargyl group. The primary concerns are its potential for explosive decomposition and its toxicity.

Thermal Instability and Explosive Potential: The Hydroxylamine Heritage

The N-O bond in hydroxylamine and its derivatives is inherently weak and prone to exothermic decomposition. This instability is exacerbated by heat, pressure, and the presence of contaminants. The catastrophic explosion at the Concept Sciences facility in 1999, which involved an aqueous solution of hydroxylamine, serves as a stark reminder of the immense energy that can be released.[4] This incident was attributed to the explosive decomposition of hydroxylamine due to high concentration and temperature.[4]

Key Mechanistic Insight: The decomposition is believed to proceed via complex radical pathways. The presence of the alkyne group in this compound hydrochloride could potentially influence the decomposition mechanism, possibly by participating in intramolecular reactions at elevated temperatures. The propargyl group itself is an energetic functional group, which may contribute to the overall energy release during decomposition.

Toxicological Profile: More Than a Simple Irritant

Detailed toxicological studies specifically for this compound hydrochloride are not extensively published. Therefore, its toxicological assessment relies heavily on data from hydroxylamine hydrochloride and related compounds.

  • Acute Toxicity: this compound hydrochloride is classified as harmful if swallowed.[3] The parent compound, hydroxylamine hydrochloride, is known to be toxic by ingestion and inhalation.[4] A primary and dangerous effect of hydroxylamine exposure is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (blue lips and skin), headache, dizziness, and in severe cases, can be fatal.

  • Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[11][12] Hydroxylamine and its salts are corrosive to body tissues.[13] Prolonged or repeated skin contact may lead to sensitization and allergic contact dermatitis.[14][15]

  • Chronic and Other Hazards: There is limited evidence to suggest that hydroxylamine and its derivatives may have carcinogenic effects.[12] Repeated exposure can also lead to damage to organs, particularly the blood, spleen, and liver.[15][16]

Hazard ClassificationGHS Code(s)Notes
Acute Toxicity, Oral H302 (Harmful if swallowed)[3]
Skin Corrosion/Irritation H315 (Causes skin irritation)[11][12]
Serious Eye Damage/Irritation H319 (Causes serious eye irritation)[11][12]
Respiratory Irritation H335 (May cause respiratory irritation)[9]

No specific Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have been established for this compound hydrochloride. In the absence of such data, it is imperative to handle this compound with stringent controls to minimize any potential for exposure.

Section 3: Risk Mitigation and Handling Protocols

A proactive and informed approach to handling is paramount. The following protocols are designed to mitigate the identified risks.

Engineering Controls: Your First Line of Defense

All work with this compound hydrochloride, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[17][18] The fume hood also provides a physical barrier in the event of an unexpected release of energy. For reactions that have the potential for vigorous exothermic decomposition, the use of a blast shield is strongly recommended.

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or performing reactions with a higher risk of splashing or explosion.[19]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Body Protection: A flame-resistant lab coat should be worn. For operations with a higher risk, a chemical-resistant apron over the lab coat is advisable.

Administrative and Work Practice Controls
  • Working Alone: Never work with this compound alone. A second person should be aware of the work being conducted and be in the vicinity.

  • Quantity Minimization: Only handle the minimum quantity of material necessary for the experiment.

  • Storage: Store this compound hydrochloride in a clearly labeled, tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere.[5][6] It should be stored away from incompatible materials, particularly strong oxidizing agents, strong bases, and metals.[11]

  • Transportation: When moving the compound within the laboratory, use a secondary container to mitigate the risk of spills from a dropped or broken primary container.

Section 4: Experimental Workflows - A Practical Guide

The primary application of this compound hydrochloride is in bioconjugation, often through oxime ligation or as a precursor for "click chemistry" reactions. The following is a generalized protocol for an oxime ligation reaction, emphasizing the safety considerations.

General Protocol for Oxime Ligation

This protocol describes the reaction of this compound hydrochloride with an aldehyde- or ketone-containing biomolecule.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone-functionalized biomolecule (e.g., protein, peptide)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • Aniline (as a catalyst, optional)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation:

    • Ensure the chemical fume hood is clean and free of clutter. Have all necessary equipment and quenching materials readily available.

    • Bring the container of this compound hydrochloride to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Reagent Preparation:

    • In the fume hood, carefully weigh the required amount of this compound hydrochloride.

    • Prepare a stock solution of the hydroxylamine derivative in the reaction buffer. It is advisable to make this fresh for each use to avoid degradation.

  • Reaction Setup:

    • Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer in a suitable reaction vessel.

    • If using a catalyst like aniline, add it to the biomolecule solution.

    • Slowly add the this compound hydrochloride solution to the biomolecule solution with gentle stirring.

  • Reaction Monitoring:

    • The reaction is typically allowed to proceed at room temperature for several hours to overnight.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard biochemical techniques such as size-exclusion chromatography or dialysis to remove unreacted hydroxylamine and other small molecules.

OximeLigationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Equilibrate Reagent B Weigh Reagent in Fume Hood A->B C Prepare Stock Solution B->C F Add Hydroxylamine Solution C->F D Dissolve Biomolecule E Add Catalyst (optional) D->E E->F G Incubate and Monitor F->G H Purify by Chromatography/Dialysis G->H I Characterize Product H->I

Fig. 1: Generalized workflow for oxime ligation.

Section 5: Spill and Emergency Procedures

Spill Response
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a container for hazardous waste. Avoid creating dust.

    • Wipe the area with a damp cloth, and then clean with soap and water.

    • Place all contaminated materials into a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[13]

Section 6: Waste Disposal and Decontamination

All waste containing this compound hydrochloride, including unused reagent, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations. Do not dispose of this material down the drain.

For quenching unreacted this compound hydrochloride in a reaction mixture, a cautious, stepwise approach is necessary.

General Quenching Protocol:

  • Cool the reaction vessel in an ice bath.

  • Slowly add a less reactive alcohol, such as isopropanol, to the stirred reaction mixture under an inert atmosphere.

  • Once the initial exothermic reaction subsides, a mixture of isopropanol and water can be slowly added.

  • Finally, water can be added cautiously.

  • The resulting aqueous solution should be neutralized before being collected for hazardous waste disposal.

This procedure should only be performed by trained personnel in a chemical fume hood.

Conclusion: A Culture of Safety

This compound hydrochloride is a powerful tool in the arsenal of the modern chemist. However, its utility is inextricably linked to the potential for significant hazards. By fostering a deep understanding of its chemical nature, adhering to rigorous safety protocols, and maintaining a proactive and vigilant approach to its handling, researchers can harness the synthetic power of this reagent while ensuring the safety of themselves and their colleagues. This guide serves as a foundational document, but it is the responsibility of every scientist to critically assess the risks of their specific experimental setup and to cultivate an unwavering culture of safety in the laboratory.

References

  • U.S. Chemical Safety and Hazard Investigation Board. (2002). Concept Sciences Hydroxylamine Explosion. Retrieved from [Link]

  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Retrieved from [Link]

  • European Chemicals Agency. Substance Information. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2002). Case Study: Concept Sciences, Inc. Hydroxylamine Explosion. Retrieved from [Link]

  • European Chemicals Agency. Substance Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014). HYDROXYLAMINE. NIOSH International Chemical Safety Cards. Retrieved from [Link]

  • ResearchGate. Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Retrieved from [Link]

  • LookChem. O-2-Propynylhydroxylamine hydrochloride. Retrieved from [Link]

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  • ResearchGate. Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014). Hydroxylamine and its salts: Human health tier II assessment. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). Hydroxylamine hydrochloride Material Safety Data Sheet. Retrieved from a general search of the supplier's website, specific URL not available in search results.
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  • National Center for Biotechnology Information. N-Ethylhydroxylamine hydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. Retrieved from [Link]

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  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

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An In-depth Technical Guide to O-Prop-2-ynyl-hydroxylamine: Synthesis, Mechanisms, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Chemical Tool

In the landscape of modern chemical biology and drug discovery, the demand for versatile and efficient molecular building blocks is insatiable. O-Prop-2-ynyl-hydroxylamine, a seemingly simple molecule, has emerged as a powerful tool for researchers at the interface of chemistry and biology. Its unique bifunctional nature, possessing both a reactive hydroxylamine and a terminal alkyne, has positioned it as a cornerstone in the fields of bioconjugation, click chemistry, and the synthesis of novel therapeutics. This guide provides an in-depth exploration of the discovery, synthesis, properties, and diverse applications of this compound, offering both foundational knowledge and practical insights for researchers, scientists, and drug development professionals.

Section 1: Genesis and Physicochemical Profile

While the precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the development of bioorthogonal chemistry and the need for compact, reactive handles for molecular modification. The compound is most commonly available and utilized as its hydrochloride salt, which enhances its stability and handling properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is paramount for its effective use in research and development.

PropertyValueReference
Molecular Formula C₃H₅NO·HCl[1]
Molecular Weight 107.54 g/mol [1]
CAS Number 21663-79-6[1]
Appearance Solid[2]
Melting Point 148 - 150 °C
Solubility Slightly soluble in DMSO and Methanol
Storage Temperature 2-8°C under inert atmosphere[2]
Structural Elucidation: Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the acetylenic proton, the methylene protons adjacent to the oxygen, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the propargyl and hydroxylamine moieties. For instance, the spectrum of the related propargylamine hydrochloride shows characteristic peaks for these protons.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display signals for the two sp-hybridized carbons of the alkyne and the sp³-hybridized methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. Other key absorbances would include the C≡C stretch around 2100 cm⁻¹ and N-H and O-H stretching frequencies. The IR spectrum of propargylamine hydrochloride provides a useful reference for the alkyne-related vibrations.[4]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak corresponding to the free base (m/z = 71.08) and characteristic fragmentation patterns.[1]

Section 2: Synthesis of this compound Hydrochloride

The synthesis of this compound typically follows a modified Gabriel synthesis, a robust and well-established method for the preparation of primary amines and their derivatives. This two-step process involves the N-alkylation of a protected hydroxylamine equivalent, followed by deprotection to yield the desired product.

Synthetic Pathway Overview

The most common synthetic route employs N-hydroxyphthalimide as a hydroxylamine surrogate, which is first alkylated with propargyl bromide. The resulting N-(propargyloxy)phthalimide is then deprotected using hydrazine hydrate to liberate the free this compound, which is subsequently converted to its hydrochloride salt for improved stability.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Salt Formation N-hydroxyphthalimide N-hydroxyphthalimide N-propargyloxyphthalimide N-(propargyloxy)phthalimide N-hydroxyphthalimide->N-propargyloxyphthalimide Base (e.g., K₂CO₃) DMF Propargyl_bromide Propargyl bromide Propargyl_bromide->N-propargyloxyphthalimide This compound This compound N-propargyloxyphthalimide->this compound Ethanol, rt Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->this compound Product This compound Hydrochloride This compound->Product HCl HCl in Ether HCl->Product

Caption: Synthetic pathway for this compound hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-(propargyloxy)phthalimide

  • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(propargyloxy)phthalimide as a solid.

Step 2: Synthesis of this compound hydrochloride

  • Dissolve N-(propargyloxy)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. A white precipitate of phthalhydrazide will form.[5][6]

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in diethyl ether and cool in an ice bath.

  • Acidify the solution by the slow addition of a solution of HCl in diethyl ether until the pH is acidic.

  • Collect the resulting white precipitate of this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Section 3: Mechanism of Action and Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its two functional groups: the nucleophilic hydroxylamine and the versatile terminal alkyne.

The Hydroxylamine Moiety: Oxime and Nitrone Formation

The hydroxylamine group is a potent nucleophile, readily reacting with aldehydes and ketones to form stable oxime linkages.[7][8] This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration. The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step.[9]

G cluster_0 Oxime Formation Hydroxylamine This compound Tetrahedral_Intermediate Tetrahedral Intermediate Hydroxylamine->Tetrahedral_Intermediate Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Tetrahedral_Intermediate Oxime Oxime Product Tetrahedral_Intermediate->Oxime Dehydration (-H₂O)

Caption: Mechanism of oxime formation.

This oxime ligation is a cornerstone of bioconjugation, allowing for the site-specific labeling of biomolecules that have been engineered to contain an aldehyde or ketone handle.[10] The resulting oxime bond is significantly more stable to hydrolysis than the corresponding imine (Schiff base) linkage.

The Terminal Alkyne: A Gateway to Click Chemistry

The terminal alkyne group of this compound is a key participant in one of the most powerful reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[5][11] This reaction allows for the rapid and efficient formation of a stable 1,4-disubstituted-1,2,3-triazole ring by reacting with an azide-functionalized molecule.[12][13]

G cluster_0 CuAAC Click Chemistry Alkyne This compound Triazole 1,2,3-Triazole Product Alkyne->Triazole Cu(I) catalyst (e.g., CuSO₄, Na-ascorbate) Azide Azide-containing Molecule Azide->Triazole

Sources

Methodological & Application

The Practitioner's Guide to Bioorthogonal Ligation: A Detailed Application Note on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing O-Prop-2-ynyl-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Bioorthogonal Chemistries

In the intricate world of biological research and drug development, the ability to selectively modify biomolecules in their native environment is paramount. This has led to the rise of bioorthogonal chemistry, a field dedicated to developing chemical reactions that can occur within living systems without interfering with endogenous biochemical processes.[1] Among the most powerful tools in this arena are the "click" reactions, characterized by their high efficiency, specificity, and mild reaction conditions.[2][3]

This application note serves as a comprehensive guide to one of the most robust and widely used click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] We will specifically focus on the practical application of O-Prop-2-ynyl-hydroxylamine , a versatile terminal alkyne building block.

It is critical to distinguish CuAAC from a related, yet distinct, reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While both result in the formation of a stable triazole linkage, their mechanisms and, consequently, their applications, differ significantly. SPAAC utilizes a strained cyclooctyne, where the ring strain provides the activation energy for the reaction to proceed without a catalyst.[5][6] This makes SPAAC ideal for in vivo applications where the cytotoxicity of a metal catalyst is a concern.[7] In contrast, CuAAC employs a terminal alkyne, such as this compound, and requires a copper(I) catalyst to proceed efficiently.[8][9] This guide will provide the necessary protocols and scientific rationale for the successful implementation of CuAAC in your research endeavors.

Understanding the Reagents: this compound

This compound is a bifunctional molecule that contains a terminal alkyne for participation in the CuAAC reaction and a hydroxylamine group. The hydroxylamine moiety can be used for subsequent conjugation or modification, for instance, through the formation of stable oxime linkages with aldehydes or ketones. This dual functionality makes it a valuable reagent for constructing more complex bioconjugates.

Key Properties of this compound:

PropertyValue
Molecular Formula C₃H₅NO
Molecular Weight 71.08 g/mol
Functional Groups Terminal Alkyne, Hydroxylamine
Primary Application Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[10] The copper(I) catalyst is essential for the reaction's high rate and regioselectivity.[8] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.[9][11] This process is significantly faster and more controlled than the uncatalyzed thermal cycloaddition.[8]

CuAAC_Mechanism R1_alkyne R¹-C≡CH (Terminal Alkyne) Cu_acetylide R¹-C≡C-Cu(I) (Copper Acetylide) R1_alkyne->Cu_acetylide + Cu(I) R2_azide R²-N₃ (Azide) Cu_I Cu(I) Catalyst Metallacycle Six-membered Copper Metallacycle Intermediate Cu_acetylide->Metallacycle + R²-N₃ Cu_triazolide Copper Triazolide Metallacycle->Cu_triazolide Ring Contraction Triazole 1,4-disubstituted 1,2,3-Triazole Cu_triazolide->Triazole + H⁺ Triazole->Cu_I Catalyst Regeneration

Caption: Mechanism of the CuAAC reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of an azide-modified biomolecule with this compound using CuAAC.

Materials and Reagents
  • Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)

  • This compound hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve reagents)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solution Preparation
  • Azide-modified Biomolecule: Prepare a solution of your biomolecule in PBS at a desired concentration (e.g., 1-10 mg/mL).

  • This compound: Prepare a 10 mM stock solution in water or DMSO.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use as it is prone to oxidation.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

Step-by-Step Conjugation Protocol

This protocol is a starting point and may require optimization for your specific application. A typical reaction volume is 100-500 µL.

  • In a microcentrifuge tube, add the azide-modified biomolecule solution.

  • Add the this compound stock solution. A 10- to 50-fold molar excess relative to the biomolecule is a good starting point.

  • Add the THPTA ligand stock solution. A final concentration of 1-2 mM is recommended.

  • Add the copper(II) sulfate stock solution. A final concentration of 0.5-1 mM is typical.

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • Vortex the mixture gently again.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Remove the excess reagents and byproducts. For proteins, size-exclusion chromatography or dialysis are common methods.

CUAAC_Workflow start Start prepare_reagents Prepare Stock Solutions (Biomolecule-N₃, Alkyne, CuSO₄, Ascorbate, Ligand) start->prepare_reagents mix_reagents Combine Biomolecule-N₃, Alkyne, Ligand, and CuSO₄ prepare_reagents->mix_reagents initiate_reaction Initiate with Sodium Ascorbate mix_reagents->initiate_reaction incubate Incubate (RT, 1-4h or 4°C, overnight) initiate_reaction->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for CuAAC bioconjugation.

Recommended Reaction Conditions
ParameterRecommended RangeNotes
Biomolecule Concentration 1-10 mg/mLDependent on the specific biomolecule.
Alkyne:Biomolecule Ratio 10-50 molar excessCan be optimized for efficiency.
Copper(II) Sulfate 0.5 - 1 mM
Sodium Ascorbate 5 - 10 mMShould be in excess of copper.
Ligand (THPTA) 1 - 2 mMA ligand:copper ratio of 2:1 to 5:1 is common.[12][13]
pH 7.0 - 8.0CuAAC is tolerant of a wide pH range (4-12).[8]
Temperature 4°C - Room Temperature
Reaction Time 1 - 16 hours
Solvent Aqueous buffer (e.g., PBS)Co-solvents like DMSO can be used if needed.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inactive sodium ascorbateAlways use a freshly prepared solution.
Insufficient reagentsOptimize the molar excess of the alkyne and copper catalyst.
Biomolecule degradationEnsure the reaction conditions are mild. Use a protective ligand like THPTA.[12]
Precipitation High concentration of reagentsPerform the reaction at a lower concentration.
Poor solubility of reagentsAdd a co-solvent like DMSO (up to 10% v/v).
Inconsistent Results Oxygen inhibitionDegas the reaction mixture before adding the catalyst.[10]
Impure reagentsUse high-purity reagents.

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is dictated by the specific experimental context.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) required[8]None required[6]
Alkyne Terminal (e.g., this compound)Strained Cyclooctyne (e.g., DBCO, BCN)[6]
Kinetics Generally fasterCan be slower, but highly reactive cyclooctynes are available
Biocompatibility Copper cytotoxicity can be a concern for in vivo studies[5]Excellent for in vivo and live-cell applications[7]
Reagent Availability Terminal alkynes are often simpler to synthesize and incorporateStrained cyclooctynes can be more complex and expensive
Regioselectivity Exclusively 1,4-disubstituted triazole[10]Mixture of 1,4- and 1,5-disubstituted triazoles

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and versatile tool for the precise modification of biomolecules. By utilizing reagents such as this compound, researchers can efficiently introduce a wide array of functionalities onto their molecules of interest. This application note provides a robust framework for the successful implementation of CuAAC, from understanding the underlying mechanism to detailed experimental protocols and troubleshooting. By carefully considering the experimental requirements and the comparative advantages of CuAAC and SPAAC, scientists can select the optimal bioorthogonal strategy to advance their research in drug discovery, diagnostics, and fundamental biological studies.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. A Mechanistic DFT Study. Journal of the American Chemical Society, 127(6), 210–216.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • BenchChem. (2025).
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Protocols.
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with But-2-yn-1-ylglycine.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Barluenga, J., Aznar, F., Valdés, C., & Beltrán, M. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1930–1942.
  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by Copper(I)-Catalyzed Azide−Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... Retrieved from [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.
  • Jia, G., Zhang, L., & Fokin, V. V. (2009). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Organic & Biomolecular Chemistry, 7(22), 4663–4667.
  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? Retrieved from [Link]

Sources

Application Notes and Protocols for Bioconjugation using O-Prop-2-ynyl-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-Prop-2-ynyl-hydroxylamine is a versatile hetero-bifunctional crosslinker that is becoming increasingly important in the fields of chemical biology, drug development, and diagnostics.[1][2] Its unique structure, featuring both an aminooxy (hydroxylamine) group and a terminal alkyne (propargyl group), allows for sequential or orthogonal conjugation to biomolecules through two distinct and highly efficient bioorthogonal reactions: oxime ligation and click chemistry.[2][3][4] This dual reactivity enables the precise and stable linking of a wide range of molecules, including proteins, peptides, carbohydrates, and nanoparticles, to various probes, tags, or drug molecules.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in bioconjugation. It will delve into the underlying chemical principles, provide detailed step-by-step protocols for common applications, and offer insights into the purification and characterization of the resulting bioconjugates.

Chemical Principles and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive moieties, which can be addressed independently to achieve specific bioconjugation outcomes.

Oxime Ligation via the Aminooxy Group

The aminooxy group of this compound reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[4][5][6][7] This reaction is highly specific and can be performed in aqueous buffers under mild conditions, making it ideal for modifying sensitive biomolecules.[2][8] The reaction proceeds through a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the oxime linkage.[7][9][10]

The rate of oxime formation is pH-dependent, with optimal rates typically observed in the pH range of 4-5.[5][11] However, for biomolecules that are sensitive to acidic conditions, the reaction can be effectively carried out at neutral pH, especially with the use of nucleophilic catalysts such as aniline and its derivatives (e.g., p-phenylenediamine).[4][5][11] These catalysts can significantly accelerate the reaction rate, even at low micromolar concentrations of the reactants.[11]

Oxime_Ligation Biomolecule_CHO Biomolecule-CHO (Aldehyde) Intermediate Tetrahedral Intermediate Biomolecule_CHO->Intermediate + Propargyl_hydroxylamine H2N-O-CH2-C≡CH (this compound) Propargyl_hydroxylamine->Intermediate Oxime_conjugate Biomolecule-CH=N-O-CH2-C≡CH (Oxime Conjugate) Intermediate->Oxime_conjugate - H2O H2O H2O

Caption: Mechanism of Oxime Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne (propargyl group) of this compound is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] This reaction forms a highly stable 1,2,3-triazole ring by covalently linking the alkyne with an azide-functionalized molecule.[3][12][] CuAAC is renowned for its high efficiency, specificity, and biocompatibility, allowing for rapid and clean conjugation in complex biological mixtures.[][14] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[12]

CuAAC_Reaction Alkyne R1-C≡CH (Alkyne) Triazole R1-Triazole-R2 (1,2,3-Triazole) Alkyne->Triazole Azide N3-R2 (Azide) Azide->Triazole Catalyst Cu(I) Catalyst->Triazole Catalyst Experimental_Workflow cluster_0 Part 1: Propargylation cluster_1 Part 2: Click Reaction Protein_CHO Aldehyde-Protein Oxime_ligation Oxime Ligation Protein_CHO->Oxime_ligation Propargyl_hydroxylamine This compound Propargyl_hydroxylamine->Oxime_ligation Propargylated_protein Propargylated Protein Oxime_ligation->Propargylated_protein Purification1 Purification 1 (Desalting/SEC) Propargylated_protein->Purification1 Purified_propargylated_protein Purified Propargylated Protein Purification1->Purified_propargylated_protein CuAAC CuAAC Reaction Purified_propargylated_protein->CuAAC Azide_probe Azide-Probe Azide_probe->CuAAC Final_conjugate Final Bioconjugate CuAAC->Final_conjugate Purification2 Purification 2 (SEC/IEX/HIC) Final_conjugate->Purification2 Characterization Characterization (SDS-PAGE, MS, UV-Vis) Purification2->Characterization

Sources

O-Prop-2-ynyl-hydroxylamine: A Bifunctional Reagent for Advanced Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: Bridging Chemoselectivity and Bioorthogonality

The site-specific modification of proteins and peptides is a cornerstone of modern chemical biology, enabling researchers to probe biological processes, develop novel therapeutics, and create advanced diagnostic tools. O-Prop-2-ynyl-hydroxylamine has emerged as a powerful bifunctional reagent in this field. It uniquely combines two potent chemical functionalities: an aminooxy group for highly selective (chemoselective) reaction with carbonyls (aldehydes and ketones), and a terminal alkyne group that serves as a bioorthogonal handle for "click chemistry".

This dual nature allows for a versatile, two-stage labeling strategy. First, the aminooxy group forms a stable oxime bond with a carbonyl group on the target protein. This initial step introduces the alkyne handle onto the biomolecule. Second, the alkyne is available for a wide array of subsequent modifications via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction, allowing for the attachment of reporter tags, affinity labels, or other functional molecules.[1][2][3] This guide provides a detailed overview of the underlying chemistry, key applications, and step-by-step protocols for utilizing this compound in your research.

The Core Chemistry: A Tale of Two Reactions

The power of this compound lies in its two distinct reactive moieties, which enable a sequential and controlled labeling workflow. Understanding the principles behind each reaction is critical for successful experimental design.

The Oxime Ligation: Forging a Stable Covalent Link

The primary conjugation step involves the reaction between the aminooxy group (-O-NH₂) of the reagent and a carbonyl group (an aldehyde or ketone) on the protein or peptide. This reaction, known as an oxime ligation, proceeds via nucleophilic addition to the carbonyl, followed by dehydration, to form a stable C=N-O bond.[4][5][6]

Key Advantages of Oxime Ligation:

  • High Chemoselectivity: Aldehyde and ketone groups are extremely rare in native proteins, which minimizes off-target reactions with other amino acid side chains.[7] This bioorthogonality ensures that the label is directed only to the intended site.

  • Bond Stability: The resulting oxime bond is significantly more stable against hydrolysis compared to similar linkages like hydrazones, making it ideal for experiments requiring long-term stability under physiological conditions.[7][8]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers, typically at a slightly acidic to neutral pH, which preserves the delicate three-dimensional structure and function of the protein.[9] The rate can be significantly accelerated by nucleophilic catalysts like aniline, which is particularly useful for reactions at neutral pH.[7][10]

Figure 1. Mechanism of Oxime Ligation.

The Alkyne Handle: Primed for Click Chemistry

Once the protein is tagged with the propargyl group, the terminal alkyne (–C≡CH) becomes the reactive handle for the second stage of modification. The most robust and widely used reaction for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11] This "click" reaction is exceptionally efficient and specific, forming a stable triazole ring between the alkyne on the protein and an azide-functionalized molecule of interest (e.g., a fluorophore, biotin, or drug molecule).[12][13][14][15]

Key Features of CuAAC:

  • High Efficiency: The reaction proceeds to near-quantitative yields even at low reactant concentrations and in complex biological mixtures.[12][13]

  • Bioorthogonality: Both the alkyne and azide groups are abiotic and do not participate in side reactions with native biological functional groups.[1][14]

  • Robustness: The reaction is tolerant of a wide range of functional groups and is typically performed in aqueous buffers.[11]

The standard CuAAC protocol requires a copper(I) catalyst, which is often generated in situ by reducing a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate.[14] To prevent protein damage from reactive oxygen species and copper-mediated aggregation, a water-soluble copper(I)-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is essential.[13][14]

Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications & Experimental Protocols

The dual reactivity of this compound enables two primary labeling strategies: targeting native or chemically-induced carbonyls (e.g., on glycoproteins) and labeling proteins containing genetically encoded carbonyl groups.

Application I: Labeling of Glycoproteins via Periodate Oxidation

Scientific Rationale: Glycoproteins are a major class of proteins that possess carbohydrate chains (glycans). The cis-diol groups within certain sugar residues, particularly sialic acids, can be selectively oxidized under mild conditions using sodium periodate (NaIO₄). This oxidation cleaves the C-C bond and generates two aldehyde groups, which serve as specific chemical handles for oxime ligation.[16] This method allows for the selective tagging of the glycoproteome with alkyne handles for subsequent analysis.

G P Glycoprotein (with cis-diols) Ox Oxidized Protein (with aldehydes) P->Ox 1. NaIO₄ (Oxidation) Alk Alkyne-tagged Protein Ox->Alk 2. This compound (Oxime Ligation) Fin Final Conjugate (e.g., Fluorescent) Alk->Fin 3. Azide-Fluorophore + CuAAC (Click Reaction)

Figure 3. Workflow for labeling glycoproteins.

Protocol 1: Two-Step Labeling of Purified Glycoproteins in Solution

This protocol details the process of oxidizing a purified glycoprotein, labeling it with this compound, and preparing it for downstream click chemistry.

Materials:

  • Purified Glycoprotein (e.g., IgG, Fetuin) in a compatible buffer (e.g., 1X PBS, pH 7.4).

  • Sodium Periodate (NaIO₄), 100 mM stock in reaction buffer.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Quenching Solution: 100 mM Glycerol or Ethylene Glycol in water.

  • This compound hydrochloride (FW: 107.54).[17]

  • Labeling Buffer: 100 mM Sodium Acetate, pH 4.5.[18]

  • Aniline (optional catalyst), 100 mM stock in DMSO.

  • Desalting columns or ultrafiltration device appropriate for the protein's molecular weight.

Methodology:

Part A: Oxidation of Glycan Chains

  • Sample Preparation: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in Reaction Buffer. Place the solution on ice.

  • Initiate Oxidation: Add the 100 mM sodium periodate stock solution to the protein to achieve a final concentration of 1-2 mM.

    • Rationale: A final concentration of 1-2 mM NaIO₄ is generally sufficient for oxidizing accessible sialic acids without causing significant protein backbone damage. The reaction is performed on ice to control the reaction rate and maintain protein stability.

  • Incubation: Incubate the reaction on ice for 30 minutes in the dark (wrap the tube in aluminum foil).

    • Rationale: Periodate is light-sensitive, and protection from light prevents its degradation. 30 minutes is typically adequate for selective oxidation.[16]

  • Quench Reaction: Add Quenching Solution to a final concentration of 10 mM. Incubate on ice for 15 minutes in the dark.

    • Rationale: Glycerol contains a cis-diol and will react with and consume any excess periodate, stopping the oxidation reaction and preventing non-specific modification of the protein.[16]

  • Buffer Exchange: Immediately remove the excess periodate and quenching agent by buffer exchanging the protein into the Labeling Buffer (pH 4.5) using a desalting column or ultrafiltration.

Part B: Oxime Ligation with this compound

  • Prepare Labeling Reagent: Prepare a 50 mM stock solution of this compound hydrochloride in the Labeling Buffer.

  • Initiate Labeling: Add the labeling reagent to the oxidized protein solution to a final concentration of 2-5 mM.

    • Rationale: A molar excess of the hydroxylamine reagent drives the reaction equilibrium towards product formation. The slightly acidic pH of 4.5 is optimal for uncatalyzed oxime ligation.[8]

  • (Optional) Add Catalyst: For reactions at neutral pH or to increase the rate, aniline can be added to a final concentration of 1-2 mM.[7]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Rationale: Longer incubation times or slightly elevated temperatures (e.g., 37°C) can improve labeling efficiency, but must be balanced with the stability of the target protein.

  • Purification: Remove excess this compound and other small molecules by buffer exchanging the now alkyne-labeled protein into a desired storage buffer (e.g., 1X PBS, pH 7.4). The protein is now ready for downstream click chemistry.

Application II: Downstream Conjugation via CuAAC

Scientific Rationale: Once the protein is successfully tagged with an alkyne handle, it can be conjugated to virtually any molecule that can be functionalized with an azide. This protocol provides a general method for conjugating an azide-containing fluorescent dye to your alkyne-labeled protein for detection via gel electrophoresis or microscopy.

Protocol 2: CuAAC for Fluorescent Tagging of an Alkyne-Labeled Protein

Materials:

  • Alkyne-labeled protein (from Protocol 1) at ~1 mg/mL in a sodium azide-free buffer (e.g., PBS).

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488), 10 mM stock in DMSO.

  • Click Reaction Buffer Component A: 10 mM Copper(II) Sulfate (CuSO₄).

  • Click Reaction Buffer Component B: 50 mM THPTA ligand.

  • Click Reaction Buffer Component C (Activator): 500 mM Sodium Ascorbate in water (must be prepared fresh).[14]

Methodology:

  • Prepare Reagents: Allow all reagents to come to room temperature. Prepare the Sodium Ascorbate solution immediately before use, as it oxidizes quickly in air.[14]

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein solution.

    • Azide-fluorophore stock (add to a final concentration of 100-200 µM, a 5-10 fold molar excess over the protein).

    • THPTA ligand (add to a final concentration of 1 mM).

    • Copper(II) Sulfate (add to a final concentration of 200 µM).

    • Rationale: The ligand is added before the copper to ensure the copper ion is immediately chelated, preventing protein precipitation.[14] The ligand-to-copper ratio should be 5:1.

  • Initiate Click Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM. Mix gently by pipetting.

    • Rationale: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state, initiating the cycloaddition.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove the excess dye and reaction components by purifying the labeled protein conjugate using a desalting column, spin filtration, or dialysis.

  • Analysis: The fluorescently labeled protein can now be analyzed. Confirm labeling by in-gel fluorescence scanning and Coomassie staining, or by SDS-PAGE followed by western blot if the tag was biotin-azide.

Data and Comparisons

To aid in experimental design, it is crucial to understand how oxime ligation compares to other common bioconjugation strategies.

FeatureOxime LigationNHS Ester LigationMaleimide Ligation
Target Group Aldehyde / KetonePrimary Amines (Lysine, N-terminus)Thiols (Cysteine)
Reaction pH 4.5 - 7.0 (Optimal ~5.0)[8]7.2 - 8.56.5 - 7.5
Bond Stability Very High; resistant to hydrolysis[7][8]Amide bond; Very HighThioether bond; Stable, but can undergo retro-Michael addition
Selectivity Excellent (Carbonyls are rare)[7]Moderate (Lysines are abundant)Good (Free cysteines are less common)
Common Issues Slower kinetics at neutral pH (can be catalyzed)Hydrolysis of NHS ester in water; potential for O-acylation of Ser/Thr/Tyr as a side reaction[19]Reaction with other nucleophiles at higher pH; maleimide hydrolysis

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency (Oxime Ligation) - Suboptimal pH.- Insufficient reagent excess.- Steric hindrance at the labeling site.- Incomplete initial oxidation (glycoproteins).- Optimize pH between 4.5 and 6.0.- Increase molar excess of this compound.- Increase reaction time or temperature (e.g., 37°C).- Confirm oxidation efficiency with a positive control.
Protein Precipitation during CuAAC - Unchelated copper ions causing aggregation.- Insufficient ligand concentration.- Always add the ligand to the protein before adding the copper sulfate.[14]- Ensure a ligand-to-copper ratio of at least 5:1.- Use degassed buffers to minimize oxidation.
High Background in Fluorescence - Incomplete removal of unreacted azide-fluorophore.- Perform thorough purification after the click reaction using size-exclusion chromatography or multiple rounds of spin filtration/dialysis.
Loss of Protein Function - Protein damage from reactive oxygen species during CuAAC.- Modification of a critical residue.- Ensure sufficient ligand and fresh ascorbate are used.[13][14]- Include aminoguanidine in the reaction buffer to scavenge deleterious byproducts.[13][14]- If using site-specific labeling, choose a site known to be non-essential for function.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
  • Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., ... & Fokin, V. V. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study.
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe Life Science Solutions.
  • Vector Labs. (n.d.). Click-&-Go® Protein Enrichment Kit For Capture Of Alkyne-modified Proteins.
  • BenchChem. (2025).
  • Vector Labs. (n.d.). Alkyne-modified Protein Capture.
  • Koniev, O., & Wagner, A. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society.
  • ResearchGate. (2025).
  • Bernardes, G. J., Halkes, K. M., & Liskamp, R. M. (2008). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Sletten, E. M., & Bertozzi, C. R. (2011). Click chemistry in proteomic investigations. Accounts of chemical research, 44(9), 666-676.
  • Cayman Chemical. (n.d.). Click Chemistry. Med Chem 101.
  • Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry.
  • Bessa-Neto, D., Beliu, G., Kuhlemann, A., Pecoraro, V., Doose, S., Retailleau, N., ... & Choquet, D. (2021). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons.
  • Ikeno, S., & Ohtani, Y. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in chemistry, 3, 46.
  • BenchChem. (2025). Application Notes and Protocols for Labeling Glycoproteins Using O-Methylhydroxylamine. BenchChem.
  • Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins.
  • Santa Cruz Biotechnology. (n.d.). This compound hydrochloride. SCBT.
  • Demyanenko, Y., Giltrap, A. M., et al. (2024). Removal of NHS-labelling By-products in Proteomic Samples.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Carbonylated Peptides using O-(2-Chloro-6-fluorobenzyl)hydroxylamine Labeling and LC-MS. BenchChem.
  • Filo. (2025). Aldehydes and ketones react with hydroxylamine to form. Filo.
  • Testbook. (2021). [Solved] Aldehydes react with hydroxylamine to form. Testbook.com.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora.

Sources

Application Note: Probing the Glycome with O-Prop-2-ynyl-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic Glycoengineering (MGE) has emerged as an indispensable technology for investigating the structure and function of glycans in complex biological systems.[1][2] This technique utilizes the cell's own metabolic machinery to incorporate unnatural, chemically tagged monosaccharides into glycoproteins, glycolipids, and other glycoconjugates.[1][3] This guide provides a detailed overview and robust protocols for the application of O-Prop-2-ynyl-hydroxylamine (OP-NH2) in conjunction with alkyne-modified monosaccharide precursors. This two-step chemoenzymatic strategy enables the specific labeling and subsequent visualization or enrichment of glycans, providing powerful tools for researchers in cell biology, proteomics, and drug development.

Principle and Mechanism of Action

The core principle of this MGE strategy is a two-step process: metabolic incorporation of a bioorthogonal chemical reporter (an alkyne) followed by a highly specific chemical ligation reaction (click chemistry).

  • Metabolic Incorporation: Cells are cultured with a peracetylated, alkyne-modified monosaccharide, such as N-α-propargyloxycarbonyl-D-mannosamine (Ac4ManNPoc) or N-propargylacetyl-D-glucosamine (Ac4GlcNAPg). The peracetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the modified sugar.[4] The cell's natural biosynthetic pathways then process this unnatural sugar. For instance, ManNPoc is converted and incorporated into the termini of glycan chains as an alkyne-modified sialic acid.[3][5] This places a bioorthogonal alkyne handle onto cell surface and secreted glycoconjugates.[6]

  • Bioorthogonal Ligation: The terminal alkyne group is chemically inert within the biological environment but can be specifically targeted with an azide-containing probe via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[4][7] This reaction is highly efficient and specific, allowing for the covalent attachment of various probes (e.g., fluorophores, biotin) to the metabolically labeled glycans with minimal off-target effects. The use of this compound, while less common for direct metabolic labeling, is a crucial reagent in related chemoenzymatic approaches and for the synthesis of alkyne-modified probes. Its primary utility in this context is often in the preparation of customized alkyne-derivatized molecules for subsequent biological studies.

The true power of this method lies in its ability to hijack the cell's natural processes to install a chemical handle that enables a wide array of downstream applications, from high-resolution imaging to quantitative proteomics.

Mechanism_of_Action Figure 1: Mechanism of Metabolic Labeling and Click Reaction cluster_0 Cellular Environment cluster_1 Bioorthogonal Reaction (Exogenous) precursor Alkyne-Modified Sugar (e.g., Ac4ManNPoc) cell_membrane cytosol_sugar Cytosolic Conversion (Deacetylation & Metabolism) precursor->cytosol_sugar Uptake golgi Glycosyltransferases in Golgi Apparatus cytosol_sugar->golgi Transport glycoprotein Cell-Surface Glycoprotein with Alkyne Handle golgi->glycoprotein Incorporation click_reaction CuAAC 'Click' Reaction glycoprotein->click_reaction Reacts with probe Azide-Probe (e.g., Azide-Fluorophore) probe->click_reaction labeled_protein Labeled Glycoprotein (Fluorescently Tagged) click_reaction->labeled_protein Forms Experimental_Workflow start Seed Mammalian Cells labeling Metabolic Labeling (24-72h with Alkyne-Sugar) start->labeling harvest Harvest & Wash Cells labeling->harvest split Downstream Application? harvest->split fix Fix & Permeabilize Cells split->fix Imaging lyse Lyse Cells & Quantify Protein split->lyse Proteomics click_image Click Reaction (Azide-Fluorophore) fix->click_image image Fluorescence Microscopy click_image->image click_enrich Click Reaction (Azide-Biotin) lyse->click_enrich enrich Streptavidin Enrichment click_enrich->enrich ms Mass Spectrometry (LC-MS/MS) enrich->ms

Sources

Application Notes and Protocols for α-Ketoacid-Hydroxylamine Ligation using O-Prop-2-ynyl-hydroxylamine: A Gateway to Alkyne-Modified Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Amide Bond Formation and Site-Specific Labeling

The α-ketoacid-hydroxylamine (KAHA) ligation has emerged as a powerful and versatile tool in chemical biology and drug discovery for the formation of amide bonds.[1][2] Developed as a robust alternative to native chemical ligation (NCL), the KAHA ligation enables the chemoselective coupling of unprotected peptide and protein fragments.[1][3] This reaction proceeds efficiently under mild, aqueous conditions without the need for coupling reagents or catalysts, offering a significant advantage in the synthesis of complex biomolecules.[1][2] The ligation of a C-terminal α-ketoacid with an N-terminal hydroxylamine results in the formation of a native amide bond, with water and carbon dioxide as the only byproducts.[1]

This application note provides a detailed guide to the use of a particularly valuable reagent in the KAHA ligation toolbox: O-Prop-2-ynyl-hydroxylamine. The incorporation of this O-substituted hydroxylamine introduces a terminal alkyne moiety at the ligation site. This alkyne group serves as a versatile chemical handle for subsequent bioorthogonal modifications via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step approach allows for the site-specific installation of a wide array of functionalities, including fluorophores, radiolabels, polyethylene glycol (PEG) chains, and cytotoxic payloads, onto peptides and proteins.

The Underlying Chemistry: Mechanism of the KAHA Ligation

The KAHA ligation is a decarboxylative condensation reaction. The reaction is broadly classified into two types: Type I, involving an unmodified hydroxylamine, and Type II, which utilizes an O-substituted hydroxylamine, such as this compound.[1] The mechanism for the Type II ligation is distinct and proceeds smoothly under aqueous conditions.[4]

The reaction is initiated by the nucleophilic attack of the hydroxylamine on the α-ketoacid, forming a tetrahedral intermediate. This is followed by a series of intramolecular rearrangements and a key decarboxylation step that drives the reaction forward, ultimately leading to the formation of a stable amide bond. Computational and experimental studies, including 18O labeling experiments, have elucidated the complex and elegant mechanistic pathway of this transformation.[4]

KAHA_Mechanism cluster_reactants Reactants cluster_ligation KAHA Ligation cluster_click_chem Post-Ligation Modification Ketoacid R1-CO-COOH (α-Ketoacid) Intermediate Tetrahedral Intermediate Ketoacid->Intermediate + Hydroxylamine Hydroxylamine H2N-O-CH2-C≡CH (this compound) Hydroxylamine->Intermediate Decarboxylation Decarboxylation & Rearrangement Intermediate->Decarboxylation Product R1-CO-NH-O-CH2-C≡CH (Alkyne-Modified Product) Decarboxylation->Product - CO2, - H2O Clicked_Product Triazole-Linked Conjugate Product->Clicked_Product + Azide (CuAAC or SPAAC) Azide N3-R2 (Azide-Functionalized Molecule) Azide->Clicked_Product

Caption: General workflow of KAHA ligation and subsequent click chemistry.

Experimental Protocols

Part 1: α-Ketoacid-Hydroxylamine (KAHA) Ligation with this compound

This protocol provides a general procedure for the ligation of a peptide or small molecule containing a C-terminal α-ketoacid with this compound. The conditions are based on established protocols for Type II KAHA ligations.[5][6]

Materials:

  • Peptide or molecule with a C-terminal α-ketoacid

  • This compound hydrochloride

  • Ligation Buffer: A mixture of Dimethyl sulfoxide (DMSO) and an acidic aqueous buffer (e.g., 0.2 M sodium phosphate, pH 4-5). A typical ratio is 7:3 (v/v) DMSO:aqueous buffer.

  • Nitrogen or Argon gas

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Protocol:

  • Preparation of Reactants:

    • Dissolve the α-ketoacid-containing substrate in the ligation buffer to a final concentration of 1-10 mM. Ensure the substrate is fully dissolved. Sonication may be required for less soluble peptides.

    • Prepare a stock solution of this compound hydrochloride in the ligation buffer. A 1.5 to 3-fold molar excess relative to the α-ketoacid substrate is recommended.

  • Ligation Reaction:

    • In a clean reaction vessel, combine the solution of the α-ketoacid substrate and the this compound solution.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to minimize oxidation.

    • Seal the reaction vessel and incubate at 37-45 °C for 4-24 hours. The optimal reaction time and temperature should be determined empirically for each specific substrate pair.

  • Monitoring the Reaction:

    • The progress of the ligation can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by LC-MS. Look for the disappearance of the starting materials and the appearance of the desired product mass.

  • Purification:

    • Once the reaction is complete, the alkyne-modified product can be purified from the reaction mixture using RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a powder.

  • Characterization:

    • Confirm the identity of the purified product by mass spectrometry.

Experimental Considerations:

  • pH: The KAHA ligation is generally favored under acidic conditions (pH 4-5) to facilitate the reaction and minimize side reactions.

  • Solvent: The use of organic co-solvents like DMSO or N-methyl-2-pyrrolidinone (NMP) is often necessary to solubilize larger peptide fragments.[5][6]

  • Optimization: For novel substrates, it is highly recommended to perform small-scale optimization experiments to determine the ideal reactant concentrations, temperature, and reaction time.

Part 2: Post-Ligation Modification via Click Chemistry

The terminal alkyne introduced by the KAHA ligation is a versatile handle for a variety of click chemistry reactions. Below are protocols for the two most common methods: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Alkyne-modified peptide/molecule from Part 1

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, etc.)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS) or a similar aqueous buffer, pH 7.4.

  • RP-HPLC system for purification

Protocol:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified substrate and the azide-functionalized molecule in the reaction buffer. A slight molar excess (1.2-1.5 equivalents) of the azide is recommended.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • CuAAC Reaction:

    • In a reaction vessel, combine the alkyne and azide solutions.

    • Add the THPTA solution to the mixture (final concentration ~1 mM).

    • Initiate the reaction by adding the CuSO4 solution (final concentration ~0.1-1 mM) followed immediately by the sodium ascorbate solution (final concentration ~1-5 mM).

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting triazole-linked conjugate by RP-HPLC.

This copper-free click reaction is ideal for applications in living systems or with biomolecules that are sensitive to copper.

Materials:

  • Alkyne-modified peptide/molecule from Part 1

  • A strained alkyne-containing reagent, such as a dibenzocyclooctyne (DBCO) derivative, functionalized with an azide.

  • Reaction Buffer: PBS or cell culture medium, pH 7.4.

  • RP-HPLC or other appropriate purification method (e.g., size-exclusion chromatography).

Protocol:

  • Reaction Setup:

    • Dissolve the alkyne-modified substrate and the azide-functionalized strained alkyne in the reaction buffer. A 1.5 to 2-fold molar excess of the strained alkyne is often used.

  • SPAAC Reaction:

    • Mix the components and incubate at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using a suitable chromatography method.

Data Presentation

ParameterKAHA LigationCuAACSPAAC
Key Reactants α-Ketoacid, this compoundTerminal Alkyne, AzideTerminal Alkyne, Strained Alkyne-Azide
Catalyst NoneCopper(I)None
Typical Solvents DMSO/H2O, NMP/H2OAqueous buffers (e.g., PBS)Aqueous buffers, cell media
pH 4-5~7.4~7.4
Temperature 37-45 °CRoom TemperatureRoom Temperature or 37 °C
Reaction Time 4-24 hours1-4 hours1-24 hours

Visualizing the Workflow

KAHA_Click_Workflow cluster_click Click Chemistry Modification Start Start: α-Ketoacid Substrate & This compound KAHA KAHA Ligation (pH 4-5, 37-45°C) Start->KAHA Alkyne_Product Alkyne-Modified Product KAHA->Alkyne_Product Purification1 RP-HPLC Purification Alkyne_Product->Purification1 CuAAC CuAAC (+ Azide, Cu(I), Ascorbate) Purification1->CuAAC Option 1 SPAAC SPAAC (+ Strained Alkyne-Azide) Purification1->SPAAC Option 2 Purification2 Purification (e.g., RP-HPLC) CuAAC->Purification2 SPAAC->Purification2 Final_Product Final Bioconjugate Purification2->Final_Product

Caption: Experimental workflow for KAHA ligation and click modification.

Conclusion

The α-ketoacid-hydroxylamine ligation with this compound provides a powerful and straightforward method for the introduction of a terminal alkyne handle into peptides and other biomolecules. This strategy, coupled with the efficiency and bioorthogonality of click chemistry, opens up a vast landscape of possibilities for the site-specific modification and labeling of complex biological targets. The protocols and guidelines presented herein offer a solid foundation for researchers to apply this elegant chemical tool in their own investigations, paving the way for new discoveries in drug development, diagnostics, and fundamental biological research.

References

  • Harmand, T. J., Murar, C. E., & Bode, J. W. (2018). New chemistries for chemoselective peptide ligations and the total synthesis of proteins. Current opinion in chemical biology, 46, 115–121.
  • Wikipedia contributors. (2023). KAHA Ligation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Patil, M. (2016). A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations. Organic & Biomolecular Chemistry, 14(47), 11145-11155.
  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of chemical research, 50(9), 2104–2115.
  • Han, J., Hirao, K., Mikami, T., Nötel, N. Y., & Bode, J. W. (2023). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society.
  • Bode Research Group. (n.d.). Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. ETH Zürich. Retrieved from [Link]

  • Harmand, T. J., Kulkarni, S. S., & Bode, J. W. (2016). Protein chemical synthesis by α-ketoacid–hydroxylamine ligation.
  • Bode, J. W., Fox, R. M., & Baucom, K. D. (2006). Chemoselective amide ligations by decarboxylative condensations of N-alkylhydroxylamines and alpha-ketoacids. Angewandte Chemie (International ed. in English), 45(8), 1248–1252.
  • Pusterla, I., & Bode, J. W. (2012). The mechanism of the α-ketoacid-hydroxylamine amide-forming ligation.
  • Wucherpfennig, T. G., Pattabiraman, V. R., Limberg, F. R., Ruiz-Rodriguez, J., & Bode, J. W. (2014). Traceless preparation of C-terminal α-ketoacids for chemical protein synthesis by α-ketoacid-hydroxylamine ligation: synthesis of SUMO2/3. Angewandte Chemie (International ed. in English), 53(45), 12248–12252.
  • Pattabiraman, V. R., Ogunkoya, A. O., & Bode, J. W. (2012). Chemical protein synthesis by chemoselective α-ketoacid–hydroxylamine (KAHA) ligations with 5-oxaproline. Angewandte Chemie (International ed. in English), 51(21), 5114–5118.

Sources

Application Note: Synthesis of "Clickable" Peptide Libraries via Oxime Ligation with O-Prop-2-ynyl-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of "Clickable" Peptide Libraries in Modern Research

Peptide libraries are indispensable tools in drug discovery, proteomics, and various biomedical fields, enabling the high-throughput screening of vast numbers of peptides to identify new therapeutic leads, map protein-protein interactions, and define enzyme specificities.[1][2] A significant advancement in this area is the development of "clickable" peptide libraries, which incorporate a bioorthogonal handle for subsequent modification. This allows for the easy attachment of a wide array of functionalities, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains, after the initial library synthesis and screening.[3][4][5]

This application note provides a detailed protocol for the synthesis of peptide libraries functionalized with a terminal alkyne group using O-Prop-2-ynyl-hydroxylamine. This is achieved through a robust and highly chemoselective oxime ligation reaction between a peptide aldehyde and this compound.[6][7] The resulting propargylated peptide library is then ready for a wide range of downstream applications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[5][8][9]

Core Principles: A Two-Stage Chemo-selective Strategy

The synthesis of a "clickable" peptide library using this compound is a two-stage process that relies on the orthogonality of the chemical reactions involved.

  • Solid-Phase Peptide Synthesis (SPPS) and Aldehyde Generation: The peptide library is first synthesized on a solid support using standard Fmoc-based chemistry. A key step is the generation of a C-terminal or N-terminal aldehyde on the peptide. This is a critical prerequisite for the subsequent oxime ligation.[10] There are several methods to achieve this, including the oxidation of a C-terminal alcohol or the use of a special linker that yields a C-terminal aldehyde upon cleavage. For N-terminal aldehydes, a protected aldehyde-containing building block can be coupled to the N-terminus of the resin-bound peptide.

  • Oxime Ligation and "Click" Handle Installation: Following the synthesis of the peptide aldehyde library, the resin-bound peptides are reacted with this compound. This reaction, known as oxime ligation, is highly chemoselective, proceeding rapidly under mild, slightly acidic conditions to form a stable oxime linkage.[11][12][13] This step simultaneously cleaves the peptide from certain specialized resins and introduces the propargyl group (a terminal alkyne), the "clickable" handle.

The resulting peptide library is then ready for purification and subsequent "click" reactions with any azide-containing molecule of interest.

Experimental Workflow

The overall workflow for the synthesis of a "clickable" peptide library is depicted below.

workflow cluster_spacial_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_ligation Ligation & Functionalization cluster_downstream Downstream Processing & Application spacial_synthesis 1. Fmoc-based Peptide Synthesis on Solid Support aldehyde_generation 2. On-resin Aldehyde Generation spacial_synthesis->aldehyde_generation oxime_ligation 3. Oxime Ligation with this compound aldehyde_generation->oxime_ligation cleavage 4. Cleavage from Resin oxime_ligation->cleavage purification 5. Purification of 'Clickable' Peptide Library cleavage->purification click_reaction 6. 'Click' Reaction with Azide-modified Molecules purification->click_reaction

Figure 1: Overall workflow for the synthesis of a "clickable" peptide library.

Detailed Protocols

Part 1: Synthesis of Resin-Bound Peptide Aldehyde

This protocol describes the synthesis of a peptide with a C-terminal aldehyde functionality. This is a crucial precursor for the oxime ligation. One common method involves the use of a resin that, upon cleavage, yields the C-terminal aldehyde. An alternative, described here, is the on-resin oxidation of a C-terminal alcohol.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Wang resin pre-loaded with the first amino acid)

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Piperidine solution (20% in DMF)

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Protocol:

  • Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard automated or manual Fmoc-SPPS protocols.

  • Reduction of C-terminal Acid: After the final coupling step, if starting with a standard carboxylic acid-linked resin, reduce the C-terminal carboxylic acid to a primary alcohol. This can be achieved by treating the resin with a solution of borane dimethyl sulfide complex (BH3·SMe2) in tetrahydrofuran (THF).

  • Washing: Thoroughly wash the resin with THF, DMF, and DCM to remove any residual reagents.

  • Oxidation to Aldehyde: Swell the resin in anhydrous DCM. Add a solution of Dess-Martin periodinane (DMP) in anhydrous DCM to the resin. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[5]

  • Washing: Wash the resin extensively with DCM, DMF, and finally with DCM again to remove the oxidant and byproducts. The resin-bound peptide aldehyde is now ready for oxime ligation.

Part 2: Oxime Ligation with this compound and Cleavage

This part of the protocol describes the key step of introducing the "clickable" propargyl group via oxime ligation.

Materials:

  • Resin-bound peptide aldehyde from Part 1

  • This compound hydrochloride

  • Anhydrous buffer (e.g., Pyridine/Acetic Acid buffer, pH 4.5)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethylether (cold)

Protocol:

  • Resin Swelling: Swell the resin-bound peptide aldehyde in the chosen anhydrous buffer for 30 minutes.

  • Ligation Reaction: Prepare a solution of this compound hydrochloride in the anhydrous buffer. Add this solution to the swollen resin. Allow the reaction to proceed for 2-6 hours at room temperature with gentle agitation. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the ligation is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Precipitation and Collection: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting peptide pellet under vacuum.

Chemical Reaction Scheme

The key chemical transformation in this protocol is the oxime ligation reaction.

reaction cluster_reactants cluster_products Peptide_Aldehyde Resin-Bound Peptide Aldehyde plus + Peptide_Aldehyde->plus Propargyl_Hydroxylamine This compound Clickable_Peptide 'Clickable' Peptide (Oxime-linked) Propargyl_Hydroxylamine->Clickable_Peptide pH 4.5 plus->Propargyl_Hydroxylamine plus2 + Clickable_Peptide->plus2 Water H₂O plus2->Water

Figure 2: Oxime ligation of a peptide aldehyde with this compound.

Quantitative Data Summary

ParameterRecommended ValueNotes
SPPS Scale 10-100 µmolDependent on the desired library size and yield.
Amino Acid Equivalents 3-5 equivalentsRelative to resin loading.
Coupling Time 30-60 minPer amino acid.
DMP Equivalents 3-5 equivalentsFor on-resin oxidation.
This compound Equivalents 5-10 equivalentsTo drive the ligation to completion.
Ligation Time 2-6 hoursMonitor by LC-MS for completion.
Ligation pH 4.5 - 5.5Optimal for oxime formation.[6]
Cleavage Time 2-3 hoursStandard for TFA-based cleavage.
Expected Purity (crude) 60-85%Sequence-dependent; purification by HPLC is recommended.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process controls and final product analysis.

  • SPPS Monitoring: The completeness of each coupling step during solid-phase synthesis can be monitored using a qualitative ninhydrin test.

  • Mass Spectrometry: The most critical validation tool is mass spectrometry (MS). LC-MS should be used to:

    • Confirm the mass of a test peptide after on-resin aldehyde formation.

    • Monitor the progress of the oxime ligation reaction.

    • Confirm the final mass of the "clickable" peptide after cleavage.

  • HPLC Purification: The purity of the final peptide library members should be assessed by analytical HPLC. Preparative HPLC is recommended for purification to ensure high-quality material for subsequent screening and "click" reactions.

Conclusion and Future Perspectives

The use of this compound in conjunction with peptide aldehydes provides a robust and efficient method for the synthesis of "clickable" peptide libraries. This approach offers high chemoselectivity and biocompatibility, making it a valuable tool for a wide range of applications in chemical biology and drug discovery.[7] The alkyne handle introduced allows for the facile post-synthesis modification of the peptide library, enabling the rapid generation of diverse peptide conjugates for screening and functional studies. Future developments may focus on optimizing on-resin aldehyde formation and exploring alternative "clickable" functionalities that can be introduced via hydroxylamine reagents.

References

  • "Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates. Chemical Society Reviews. [Link]

  • Click Chemistry in Peptide Synthesis. LifeTein. [Link]

  • Click Chemistry in Peptide-Based Drug Design. PMC - NIH. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. PMC. [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. PubMed. [Link]

  • Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ACS Publications. [Link]

  • Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. NIH. [Link]

  • SAR by Oxime-Containing Peptide Libraries: Application to Tsg101 Ligand Optimization. ElectronicsAndBooks. [Link]

  • Preparation of cyclic peptide libraries using intramolecular oxime formation. ResearchGate. [Link]

  • Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. NIH. [Link]

  • Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

  • Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bohrium. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. PubMed. [Link]

Sources

O-Prop-2-ynyl-hydroxylamine: A Bifunctional Linker for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Modern Therapeutics

In the landscape of modern drug discovery, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer.[1][] It is a critical component that dictates the efficacy, stability, and therapeutic index of the entire construct. A well-designed linker must offer precise control over conjugation chemistry, maintain stability in circulation, and ensure the efficient release or activity of the payload at the target site. O-Prop-2-ynyl-hydroxylamine has emerged as a highly valuable tool in this context, offering a versatile bifunctional scaffold that enables a powerful, two-step orthogonal conjugation strategy.

This guide provides an in-depth exploration of this compound as a linker. We will delve into its chemical properties, provide detailed, field-proven protocols for its use, and offer insights into the causality behind experimental choices. This document is structured to serve as a practical resource for researchers aiming to leverage this linker's unique capabilities in their drug discovery programs.

Chemical Profile and Strategic Advantage

This compound (hydrochloride salt) is a small molecule featuring two key functional groups at its termini: an aminooxy group (-ONH₂) and a terminal alkyne (-C≡CH).[3] This dual functionality is the cornerstone of its utility, allowing for a sequential and highly selective conjugation workflow.

  • Molecular Formula: C₃H₅NO・HCl[3]

  • Molecular Weight: 107.54 g/mol [3]

  • CAS Number: 21663-79-6[3]

The strategic advantage of this linker lies in its ability to bridge two distinct molecules through two different, high-yielding, and bioorthogonal chemical reactions:

  • Oxime Ligation: The aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime bond. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules or complex drug payloads.[4][5]

  • Azide-Alkyne Cycloaddition ("Click Chemistry"): The terminal alkyne is primed for reaction with an azide-functionalized molecule. This can be achieved through either the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] Both methods are renowned for their high specificity, quantitative yields, and compatibility with biological systems.

This two-step approach provides medicinal chemists with exceptional control over the assembly of complex bioconjugates, as illustrated below.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry A Drug with Aldehyde/Ketone C Drug-Linker Intermediate (Alkyne-functionalized) A->C Oxime Bond Formation (pH 4.5-7.4) B This compound B->C E Final Conjugate (e.g., ADC, PROTAC) C->E Triazole Ring Formation (CuAAC or SPAAC) D Azide-Modified Molecule (e.g., Antibody, PROTAC Ligand) D->E

Figure 1. Two-step conjugation workflow using this compound.

PART 1: Oxime Ligation Protocol

The first step in utilizing this compound is the formation of a stable oxime bond with a carbonyl-containing molecule (e.g., a drug, peptide, or reporter molecule). The choice of reaction conditions, particularly pH and the use of a catalyst, is critical for achieving high efficiency.

Causality Behind Experimental Choices
  • pH: Oxime formation is pH-dependent. The reaction is generally fastest at a slightly acidic pH (around 4.5) where the rate-limiting dehydration of the hemiaminal intermediate is acid-catalyzed.[7][8] However, many biomolecules are sensitive to acidic conditions.

  • Catalysis: At neutral pH (7.0-7.4), the reaction can be slow.[9] Nucleophilic catalysts, such as aniline or its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction rate by forming a more reactive Schiff base intermediate.[7][10] p-Phenylenediamine has been shown to be a superior catalyst to aniline at neutral pH, offering up to a 19-fold faster rate.[9] This makes it possible to perform efficient conjugations under physiologically compatible conditions.

Experimental Protocol: Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol describes the conjugation of a ketone-functionalized small molecule to this compound.

Materials:

  • Ketone-functionalized molecule of interest (e.g., "Drug-Ketone")

  • This compound hydrochloride (or prepared as a free base)

  • Aniline or p-phenylenediamine (catalyst)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Organic Co-solvent (if needed): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Purification: Silica gel for column chromatography or a C18 column for reverse-phase HPLC

  • Characterization: NMR spectrometer, Mass spectrometer (ESI-MS)

Procedure:

  • Reactant Preparation:

    • Dissolve the "Drug-Ketone" (1.0 equivalent) in a minimal amount of DMSO or DMF. Add this solution to PBS (pH 7.4) to achieve a final concentration of 1-10 mM. Note: The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain aqueous conditions.

    • Prepare a stock solution of this compound hydrochloride (1.5 equivalents) in PBS. If starting from the hydrochloride salt, the buffer will neutralize it to the reactive free base in situ.

    • Prepare a stock solution of the aniline catalyst (e.g., p-phenylenediamine) in PBS to a final concentration of 10-20 mM. Safety Note: Aniline and its derivatives are toxic; handle with appropriate personal protective equipment.

  • Reaction Assembly:

    • To the solution of "Drug-Ketone", add the this compound solution.

    • Initiate the reaction by adding the aniline catalyst stock solution.

    • Stir the reaction mixture at room temperature (20-25°C) or 37°C.

  • Monitoring and Reaction Time:

    • Monitor the reaction progress by TLC or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, higher molecular weight product spot/peak.

    • Reaction times can vary from 1 to 24 hours, depending on the reactivity of the ketone and the concentration of reactants and catalyst.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the pure alkyne-functionalized drug-linker intermediate.[11]

  • Characterization:

    • Confirm the structure of the purified product by ¹H NMR and ESI-MS.

    • Expected ¹H NMR Changes: Disappearance of the hydroxylamine protons (-ONH₂), and a characteristic downfield shift of the protons adjacent to the newly formed C=N bond. The propargyl protons (-C≡CH and -O-CH₂-C≡CH) should remain visible in the spectrum.[12]

    • Expected ESI-MS Change: The mass spectrum should show a peak corresponding to the calculated molecular weight of the oxime product ([M+H]⁺ or [M+Na]⁺).

Quantitative Data: Impact of pH and Catalyst on Oxime Ligation
ConditionRelative Reaction RateTypical YieldNotes
pH 4.5 (Uncatalyzed) Optimal>90%Ideal for acid-stable molecules. The reaction is driven by acid-catalyzed dehydration of the intermediate.[7]
pH 7.4 (Uncatalyzed) Slow10-50%Reaction is often sluggish due to the slow dehydration step at neutral pH.[9]
pH 7.4 + Aniline (100 mM) Moderate (40x faster than uncatalyzed)70-95%Aniline acts as a nucleophilic catalyst, accelerating the reaction under physiological conditions.[7]
pH 7.4 + p-phenylenediamine (10 mM) Fast (120x faster than uncatalyzed)>95%A more efficient catalyst than aniline at neutral pH, allowing for lower catalyst concentrations and faster reactions.[9]

PART 2: Azide-Alkyne Cycloaddition Protocols

Once the alkyne-functionalized intermediate is synthesized and purified, the terminal alkyne is ready for the "click" reaction with an azide-modified molecule. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) method depends on the nature of the reactants and the experimental context.

G cluster_0 Conjugation Strategies cluster_1 CuAAC (Copper-Catalyzed) cluster_2 SPAAC (Strain-Promoted) A Alkyne-Functionalized Drug-Linker Intermediate CuAAC Terminal Alkyne SPAAC Strained Cyclooctyne (e.g., DBCO, BCN) B Azide-Modified Molecule B->CuAAC B->SPAAC C Final Conjugate CuAAC->C CuAAC_reagents Reagents: - CuSO₄ - Sodium Ascorbate (reductant) - THPTA (ligand) SPAAC->C SPAAC_reagents Catalyst-Free

Figure 2. Comparison of CuAAC and SPAAC click chemistry pathways.
Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is highly efficient for terminal alkynes and is often used in materials science and for conjugating robust biomolecules. The key is to maintain copper in its active Cu(I) oxidation state.

Causality Behind Experimental Choices:

  • Copper Source: Copper(II) sulfate (CuSO₄) is commonly used as it is stable and soluble. It is reduced in situ to the active Cu(I) catalyst.[13]

  • Reducing Agent: Sodium ascorbate is the most popular reducing agent. It efficiently reduces Cu(II) to Cu(I) and scavenges oxygen to prevent re-oxidation.[14]

  • Ligand: In bioconjugation, a ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial. It stabilizes the Cu(I) ion, preventing its disproportionation and protecting sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by free copper ions.[14][15]

Experimental Protocol: CuAAC Bioconjugation

Materials:

  • Alkyne-functionalized drug-linker intermediate (1.0 equivalent)

  • Azide-modified biomolecule (e.g., "Protein-Azide", 1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction Buffer: PBS, pH 7.4

  • Purification: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Reactant Preparation:

    • Dissolve the "Protein-Azide" in PBS to a final concentration of 10-50 µM.

    • Dissolve the alkyne-functionalized drug-linker in a minimal amount of DMSO and add it to the protein solution.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst premix. Combine the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common.[16] Let this mixture sit for 2-3 minutes.

  • Reaction Assembly:

    • Add the catalyst premix to the solution containing the protein and linker.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be approximately: 50-250 µM CuSO₄, 250-1250 µM THPTA, and 5 mM sodium ascorbate.[16]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent probes.

  • Purification:

    • Remove unreacted small molecules, copper, and ligand by size-exclusion chromatography (e.g., a PD-10 desalting column) or by dialysis against a suitable buffer (e.g., PBS with 10 mM EDTA to chelate any remaining copper).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the mass of the attached drug-linker.

    • Confirm the conjugation and determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC, or Mass Spectrometry.

Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for applications in living cells or with molecules that are sensitive to copper.[17] This reaction does not require a catalyst; instead, it uses a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide. For this protocol, the azide would be on the drug-linker intermediate and the cyclooctyne on the biomolecule.

Experimental Protocol: SPAAC for Antibody-Drug Conjugate (ADC) Synthesis

Materials:

  • Azide-functionalized drug-linker intermediate (5-20 fold molar excess)

  • DBCO-functionalized antibody (1.0 equivalent)

  • Reaction Buffer: PBS, pH 7.4

  • Organic Co-solvent (if needed): DMSO

  • Purification: Size-exclusion chromatography

Procedure:

  • Reactant Preparation:

    • Prepare the DBCO-functionalized antibody in PBS at a concentration of 1-10 mg/mL.

    • Dissolve the azide-functionalized drug-linker in DMSO to create a concentrated stock solution.

  • Reaction Assembly:

    • Add the azide-linker stock solution to the antibody solution to achieve a 5- to 20-fold molar excess of the linker. Ensure the final DMSO concentration remains below 10% (v/v) to preserve antibody integrity.[14]

    • Incubate the reaction at room temperature or 4°C for 4-24 hours with gentle mixing.

  • Monitoring and Purification:

    • The reaction can be monitored by LC-MS analysis of the antibody.

    • Once complete, purify the ADC using a desalting column (e.g., Sephadex G-25) to remove the excess drug-linker.[14]

    • Concentrate the purified ADC using an ultracentrifugal filter (e.g., 50 kDa MWCO).

  • Characterization:

    • Characterize the final ADC using HIC-HPLC to determine the DAR and assess the homogeneity of the conjugate. ESI-MS can be used to confirm the mass of the light and heavy chains with the attached drug-linker.

Quantitative Data: Comparison of Click Chemistry Reactions
ReactionKey FeatureTypical YieldRate Constant (k₂)AdvantagesDisadvantages
CuAAC Copper-Catalyzed>95%10² - 10³ M⁻¹s⁻¹Very fast, uses small terminal alkyne.[1][18]Requires copper catalyst (potential toxicity), sensitive to oxygen.[18]
SPAAC (BCN) Strain-Promoted>90%~0.1 M⁻¹s⁻¹Copper-free, bioorthogonal for live-cell labeling.[3]Slower kinetics than CuAAC, BCN linker is bulkier.
SPAAC (DBCO) Strain-Promoted>90%~1.0 M⁻¹s⁻¹Faster than BCN, highly reactive.[14]DBCO is more hydrophobic and can influence conjugate properties.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low/No Oxime Formation Incorrect pH: Reaction is too slow at high pH or too acidic for the nucleophile.Optimize pH between 4.5-7.4. Use a catalyst (aniline, p-phenylenediamine) at neutral pH.[7][9]
Steric Hindrance: Ketone is sterically hindered.Increase reaction time, temperature (if molecules are stable), and/or concentration of the hydroxylamine.
Low/No CuAAC Product Inactive Catalyst: Cu(I) has been oxidized to Cu(II).Use freshly prepared sodium ascorbate solution. Ensure a 5-fold excess of ligand (e.g., THPTA) to copper. Degas solutions to remove oxygen.[15]
Inaccessible Alkyne: Alkyne group on a biomolecule is buried.Perform the reaction under denaturing conditions (e.g., with DMSO as a co-solvent) if the biomolecule's activity can be restored.
Low/No SPAAC Product Reactant Degradation: The strained cyclooctyne (especially DBCO) can be unstable over long periods or in certain buffers.Use freshly prepared or properly stored cyclooctyne reagents.
Slow Kinetics: Reaction is too slow at low concentrations.Increase the concentration of one or both reactants. Increase reaction time or temperature (e.g., to 37°C).[3]
Product Precipitation Hydrophobicity: The final conjugate (especially PROTACs or ADCs with hydrophobic linkers/payloads) is poorly soluble.Use a linker with higher hydrophilicity (e.g., a PEG-based linker).[6] Keep the concentration of the final product low during purification and storage.

Conclusion

This compound stands out as a powerful and versatile bifunctional linker in the drug discovery toolkit. Its unique structure enables a robust, two-step orthogonal strategy that combines the reliability of oxime ligation with the efficiency of click chemistry. This approach provides chemists with precise control over the construction of complex molecular architectures, from ADCs to PROTACs. By understanding the principles behind each reaction and carefully optimizing experimental conditions, researchers can effectively harness this linker to accelerate the development of next-generation targeted therapeutics.

References

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  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. [Link]

  • Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. [Link]

  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology. [Link]

  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. [Link]

  • Iurlaro, M., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]

  • Osman, S., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • DiVA portal. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. [Link]

  • Iurlaro, M., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]

  • Lin, S., et al. (n.d.). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. [Link]

  • Wurz, R. P., et al. (2018). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Kool, E. T., et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters. [Link]

  • Dong, H., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Matos, M. J., et al. (2018). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • Google Patents. (2002).
  • Iurlaro, M., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]

  • ResearchGate. (n.d.). Exemplary 1 H-NMR spectra of oxime ester 2. [Link]

  • Zeglis, B. M., et al. (2018). Click Chemistry Conjugations. Methods in Molecular Biology. [Link]

  • Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Journal of the American Chemical Society. [Link]

  • PubMed. (2025). Application of mass spectrometry for the advancement of PROTACs. [Link]

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?[Link]

  • Li, L., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • PubMed. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

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  • ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. [Link]

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Sources

surface functionalization with O-Prop-2-ynyl-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Advanced Surface Engineering Using O-Prop-2-ynyl-hydroxylamine

Abstract

The precise control of surface chemistry is a cornerstone of modern materials science, enabling advancements in fields ranging from diagnostics and drug delivery to cell biology and electronics. This compound hydrochloride is a heterobifunctional linker that offers a powerful and versatile platform for surface functionalization. Its unique structure, featuring a hydroxylamine group at one end and a terminal alkyne at the other, allows for a two-stage, orthogonal chemical modification strategy. This guide details the application of this compound for creating highly functional, "clickable" surfaces. We first explore the robust and bioorthogonal oxime ligation, used to covalently immobilize the linker onto aldehyde- or ketone-bearing substrates. Subsequently, we detail the protocols for utilizing the newly installed terminal alkyne groups for further modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document provides senior researchers and drug development professionals with the core chemical principles, detailed step-by-step protocols, characterization techniques, and critical insights required to successfully implement this technology.

Core Concepts and Strategic Advantages

This compound serves as a molecular bridge, enabling a robust connection between a substrate and a wide array of molecules. This is achieved through its two distinct reactive moieties, which can be addressed in a sequential and controlled manner.

The Dual-Reactivity of this compound

The power of this linker lies in its orthogonal ends:

  • Aminooxy Group (-ONH₂): This moiety reacts chemoselectively with aldehydes or ketones to form a highly stable oxime bond (-O-N=C). This reaction is highly efficient, proceeds under mild, often physiological conditions, and is orthogonal to most biological functional groups, making it ideal for bioconjugation.[1][2]

  • Terminal Alkyne Group (HC≡C-): This group is the workhorse of "click chemistry." It can react with azide-functionalized molecules through either a copper(I)-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition to form a stable triazole linkage.[3][4] This provides a highly specific and efficient method for the final conjugation step.

cluster_0 This compound cluster_1 Reactive Ends mol alkyne Terminal Alkyne (for Click Chemistry) mol->alkyne HC≡C-CH₂- aminooxy Aminooxy Group (for Oxime Ligation) mol->aminooxy -O-NH₂

Caption: Molecular structure and dual reactivity of this compound.

The Primary Functionalization Strategy

The most common and effective strategy involves a two-step process. First, the aminooxy group is used to anchor the linker to a surface that has been pre-functionalized with aldehyde or ketone groups. This initial step creates a stable, covalently attached monolayer presenting terminal alkynes to the surrounding environment. These "clickable" surfaces are now primed for the second step: the irreversible attachment of any azide-modified molecule of interest.

start Substrate with Aldehyde/Ketone Groups step1 Step 1: Oxime Ligation React with this compound start->step1 intermediate Intermediate: Alkyne-Functionalized Surface step1->intermediate step2 Step 2: Click Chemistry React with Azide-Modified Molecule (e.g., Protein, Drug, Dye) intermediate->step2 final Final Product: Covalently Immobilized Molecule on Surface step2->final

Caption: Standard workflow for surface functionalization and subsequent conjugation.

Experimental Protocols

The following protocols provide a comprehensive guide for researchers. It is essential to perform these procedures in a clean environment to avoid surface contamination.

Protocol 1: Preparation of Aldehyde-Functionalized Glass Surfaces

Rationale: The creation of a reactive aldehyde layer is the foundational step. This protocol uses (3-Aminopropyl)triethoxysilane (APTES) to introduce primary amines, which are then converted to aldehydes using glutaraldehyde. This is a common and effective method for glass or silica-based substrates.

Materials:

  • Glass microscope slides or coverslips

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • Anhydrous Toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde solution (25% in H₂O)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Surface Cleaning and Activation:

    • Immerse glass slides in Piranha solution for 1 hour. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).

    • Rinse the slides copiously with deionized (DI) water and dry under a stream of nitrogen gas.

    • Further dry the slides in an oven at 110°C for 30 minutes. This generates hydroxyl groups on the surface.

  • Silanization (Amine Functionalization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated, dry glass slides in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the slides sequentially with toluene, ethanol, and DI water.

    • Cure the slides in an oven at 110°C for 30 minutes to cross-link the silane layer.

  • Aldehyde Introduction:

    • Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS.

    • Immerse the amine-functionalized slides in the glutaraldehyde solution for 2 hours at room temperature. The second aldehyde of the glutaraldehyde molecule remains free.

    • Rinse the slides thoroughly with PBS and DI water.

    • Dry the slides under a nitrogen stream. The surface is now functionalized with aldehyde groups and is ready for oxime ligation.

Protocol 2: Immobilization of this compound via Oxime Ligation

Rationale: This step forms the stable oxime bond, creating the alkyne-terminated surface. The reaction is typically performed in a slightly acidic buffer to catalyze the reaction, with aniline often added to further increase the reaction rate.[5][6]

Caption: Chemical mechanism of oxime ligation on an aldehyde-functionalized surface.

Materials:

  • Aldehyde-functionalized substrate (from Protocol 1)

  • This compound hydrochloride

  • Aniline

  • Acetate Buffer (100 mM, pH 5.5)

Procedure:

  • Prepare Reaction Solution:

    • Dissolve this compound hydrochloride in acetate buffer to a final concentration of 10-20 mM.

    • Add aniline to the solution to a final concentration of 20-50 mM. (Note: Aniline is a catalyst and its concentration can be optimized).

  • Immobilization Reaction:

    • Immerse the aldehyde-functionalized slides in the reaction solution.

    • Incubate for 4-6 hours at room temperature, or overnight at 4°C, in a sealed, humidified chamber to prevent evaporation.

  • Washing:

    • Remove the slides and wash them extensively to remove any non-covalently bound reagents.

    • Rinse sequentially with DI water, ethanol, and again with DI water.

  • Drying and Storage:

    • Dry the slides under a gentle stream of nitrogen.

    • Store the alkyne-functionalized surfaces in a desiccator under vacuum or inert gas. They are stable for several weeks if stored properly.

Protocol 3: Characterization of the Alkyne-Functionalized Surface

Rationale: It is critical to validate the success of each functionalization step. A combination of techniques provides a comprehensive picture of the modified surface.

Technique Purpose Expected Result for Successful Functionalization
Contact Angle Goniometry Measures surface hydrophobicity.A distinct change in the water contact angle after each modification step (e.g., hydrophilic after Piranha, more hydrophobic after APTES, changes again after alkyne immobilization).
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition and chemical states of the surface.Appearance of a Nitrogen 1s (N1s) signal after APTES and oxime formation. A high-resolution scan can distinguish the oxime nitrogen (~401 eV) from amine nitrogen (~400 eV).
Atomic Force Microscopy (AFM) Characterizes surface topography and roughness.Should show a smooth, uniform surface, indicating a well-formed monolayer without significant aggregation.
Fluorescence Microscopy Confirms the presence and reactivity of terminal alkynes.After performing a click reaction (Protocol 4) with an azide-fluorophore (e.g., Azide-Alexa Fluor 488), the surface should show uniform fluorescence.
Protocol 4: CuAAC "Click" Reaction on the Alkyne-Functionalized Surface

Rationale: This protocol demonstrates the utility of the prepared surface by conjugating an azide-modified molecule. The reaction uses a copper(I) catalyst, which is generated in situ from CuSO₄ by a reducing agent like sodium ascorbate. A ligand such as THPTA is used to stabilize the Cu(I) and improve reaction efficiency.[7]

surface Surface-Alkyne arrow CuSO4, Na AscorbateTHPTA Ligand reagent N₃-Molecule plus + product Surface-Triazole-Molecule arrow->product

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a surface.

Materials:

  • Alkyne-functionalized substrate (from Protocol 2)

  • Azide-modified molecule of interest (e.g., Azide-PEG-Biotin, Azide-Fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions: 100 mM CuSO₄ in water, 500 mM Sodium Ascorbate in water (prepare fresh), 100 mM THPTA in water.

    • Prepare a solution of your azide-modified molecule in PBS at the desired concentration (e.g., 100 µM to 1 mM).

  • Prepare Click Reaction "Cocktail":

    • CRITICAL: Add reagents in the specified order to prevent precipitation of copper.

    • To the solution of your azide-modified molecule, add CuSO₄ to a final concentration of 1 mM.

    • Add THPTA to a final concentration of 5 mM (maintaining a 5:1 ligand-to-copper ratio). Mix gently.

    • Finally, add Sodium Ascorbate to a final concentration of 10 mM to initiate the reaction by reducing Cu(II) to Cu(I). The solution may turn a faint yellow.

  • Conjugation Reaction:

    • Immediately immerse the alkyne-functionalized substrate in the freshly prepared click reaction cocktail.

    • Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent azide.

  • Washing:

    • Remove the substrate and wash thoroughly to remove the catalyst and unreacted reagents.

    • Rinse sequentially with a PBS solution containing 10 mM EDTA (to chelate residual copper), followed by PBS, and finally DI water.

  • Drying and Analysis:

    • Dry the surface under a nitrogen stream.

    • The surface is now functionalized with the molecule of interest and can be analyzed by appropriate methods (e.g., fluorescence microscopy, binding assays for biotin, etc.).

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low/No Alkyne Density (Poor Signal in Protocol 4) Incomplete aldehyde formation in Protocol 1.Ensure Piranha activation is thorough. Use fresh glutaraldehyde solution.
Inefficient oxime ligation in Protocol 2.Check the pH of the buffer (5.5-6.5 is optimal). Increase the concentration of this compound or the reaction time. Add aniline catalyst if not already used.
Degradation of alkyne surface during storage.Store surfaces under inert gas or vacuum and use within a few weeks.
High Background/Non-specific Binding Incomplete rinsing after functionalization steps.Increase the number and duration of washing steps. Add a mild surfactant (e.g., 0.05% Tween-20) to the wash buffers after the final conjugation.
Glutaraldehyde self-polymerization on the surface.Use fresh glutaraldehyde and do not exceed the recommended reaction time.
Inconsistent Surface Coverage Uneven application of reagents.Ensure the substrate is fully immersed during all reaction steps. Use gentle agitation to promote uniform reaction.
Contamination of the initial substrate.Improve initial cleaning protocol; perform all steps in a clean, dust-free environment.

Conclusion

The use of this compound provides a robust and highly adaptable method for engineering functional surfaces. By leveraging the chemoselective power of oxime ligation for initial anchoring and the unparalleled efficiency of click chemistry for subsequent modification, researchers can create precisely tailored interfaces. This dual-approach is compatible with a wide range of substrates and biomolecules, paving the way for innovations in high-throughput screening, diagnostic arrays, targeted drug delivery systems, and fundamental cell-surface interaction studies. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this powerful surface modification strategy.

References

  • PolyAn. (n.d.). Click Chemistry Surfaces. PolyAn. Retrieved from [Link]

  • MDPI. (2021). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. Polymers. Retrieved from [Link]

  • Han, H., et al. (2015). Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles. Organic Letters. Retrieved from [Link]

  • Gormley, A. J., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Retrieved from [Link]

  • Luo, W., et al. (2008). An Interfacial Oxime Reaction To Immobilize Ligands and Cells in Patterns and Gradients to Photoactive Surfaces. Langmuir. Retrieved from [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 87-103). Humana Press. Retrieved from [Link]

  • Ahmad, M. R., et al. (2018). Site‐Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide–Alkyne and Thiol–Alkyne Click Chemistry Reactions. Advanced Materials Interfaces. Retrieved from [Link]

  • Ulrich, S., et al. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Chemistry – A European Journal. Retrieved from [Link]

Sources

application of O-Prop-2-ynyl-hydroxylamine in proteomics sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of O-Prop-2-ynyl-hydroxylamine in Proteomics Sample Preparation

Audience: Researchers, scientists, and drug development professionals.

Harnessing Bioorthogonal Chemistry for In-Depth Analysis of Protein Carbonylation: A Guide to this compound

Abstract

Protein carbonylation, an irreversible oxidative post-translational modification (PTM), is a primary hallmark of oxidative stress and is implicated in aging and a spectrum of diseases.[1][2][3] Accurate detection and site-specific identification of carbonylated proteins are crucial for understanding disease mechanisms and developing novel therapeutics.[4][5] This application note provides a comprehensive guide to the use of this compound, a versatile chemical probe, for the sensitive and specific labeling of protein carbonyls. By leveraging the power of bioorthogonal click chemistry, this probe enables robust enrichment of carbonylated proteins and peptides from complex biological samples, facilitating their subsequent identification and quantification by mass spectrometry (MS). We present the underlying principles, detailed experimental workflows, and step-by-step protocols for researchers aiming to integrate this powerful technique into their proteomics studies.

Principle of the Method: A Two-Step Chemo-selective Strategy

The methodology is built upon a two-step chemical strategy that ensures high specificity and efficiency. This approach overcomes many limitations associated with traditional methods like the 2,4-dinitrophenylhydrazine (DNPH) assay, offering superior sensitivity for MS-based proteomics.[3][6]

Step 1: Oxime Formation The core of the initial labeling step is the specific reaction between the hydroxylamine moiety of this compound and carbonyl groups (aldehydes and ketones) present on oxidized protein side chains (e.g., Pro, Arg, Lys, Thr).[7] This reaction proceeds under mild, typically acidic conditions to form a highly stable oxime covalent bond.[8] The stability of this linkage is a key advantage over hydrazone-based adducts, ensuring minimal sample loss during subsequent processing steps.[9]

Step 2: Bioorthogonal Click Chemistry The propargyl group (a terminal alkyne) introduced onto the protein serves as a bioorthogonal handle. This handle is chemically inert within the complex biological milieu but is primed to react with an azide-containing reporter tag via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry".[10][11][12] This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for proteomics workflows.[10] The reporter tag can be tailored for the desired downstream application, such as:

  • Biotin-Azide: For affinity enrichment of tagged proteins or peptides using streptavidin-functionalized beads.[8][13]

  • Fluorescent Azide (e.g., Cy5-Azide): For in-gel visualization or fluorescence-based quantification.

The combination of these two steps provides a powerful method to selectively isolate and identify low-abundance carbonylated proteins from complex proteomes.

Reaction_Mechanism cluster_0 Step 1: Oxime Formation cluster_1 Step 2: CuAAC Click Chemistry Protein_Carbonyl Protein with Carbonyl Group (P-C=O) Probe This compound (H2N-O-CH2-C≡CH) Alkyne_Protein Alkyne-Tagged Protein (P-C=N-O-CH2-C≡CH) Protein_Carbonyl->Alkyne_Protein Mildly Acidic pH Probe->Alkyne_Protein Alkyne_Protein_2 Alkyne-Tagged Protein Alkyne_Protein->Alkyne_Protein_2 Proceed to Click Rxn Reporter Azide Reporter Tag (e.g., Biotin-N3) Final_Product Biotinylated Protein Ready for Enrichment Reporter->Final_Product Alkyne_Protein_2->Final_Product Cu(I), TBTA

Figure 1. Two-step labeling and enrichment strategy.

Experimental Workflow Overview

The successful implementation of this technique requires a systematic approach, from initial sample preparation to final data analysis. The following workflow provides a robust framework for the identification of carbonylated proteins.

Experimental_Workflow A 1. Protein Extraction & Quantification (e.g., Cell Lysis, BCA Assay) B 2. Carbonyl Labeling (Reaction with this compound) A->B C 3. Protein Precipitation/Cleanup (e.g., Acetone Precipitation to remove excess probe) B->C D 4. Click Chemistry Reaction (Conjugation to Biotin-Azide) C->D E 5. Affinity Enrichment (Streptavidin Agarose/Magnetic Beads) D->E F 6. Washing & Elution (Remove non-specific binders) E->F G 7. Proteolytic Digestion (On-bead or after elution, e.g., Trypsin) F->G H 8. LC-MS/MS Analysis (Peptide Separation and Fragmentation) G->H I 9. Data Analysis (Database Search, Site Localization, Quantification) H->I

Figure 2. General experimental workflow for carbonyl proteomics.

Detailed Protocols

Causality Behind Choices: These protocols are designed to maximize labeling efficiency while minimizing artifacts. For instance, using mildly acidic conditions for the initial labeling enhances the rate of oxime formation. The inclusion of a copper ligand (TBTA) in the click reaction is critical to stabilize the Cu(I) oxidation state and prevent oxidative damage to proteins.[14]

Reagent/MaterialRecommended SupplierPurpose
This compound HClSigma-Aldrich, CaymanCarbonyl-reactive alkyne probe
Biotin-Azide (PEG4 Azido-Biotin)Click Chemistry ToolsReporter tag for enrichment
Copper(II) Sulfate (CuSO₄)Sigma-AldrichCopper source for CuAAC reaction
Tris(benzyltriazolylmethyl)amine (TBTA)Sigma-AldrichCu(I) stabilizing ligand
Sodium AscorbateSigma-AldrichReducing agent to generate Cu(I) from Cu(II)
Lysis Buffer (e.g., RIPA)Thermo FisherProtein extraction
Protease Inhibitor CocktailRoche, Sigma-AldrichPrevent protein degradation
BCA Protein Assay KitThermo FisherProtein quantification
Streptavidin-Agarose or Magnetic BeadsThermo Fisher, NEBAffinity enrichment of biotinylated molecules
Dithiothreitol (DTT)Sigma-AldrichReducing agent for disulfide bonds
Iodoacetamide (IAA)Sigma-AldrichAlkylating agent for cysteines
Trypsin, Sequencing GradePromegaProteolytic digestion
Solvents (Acetonitrile, Formic Acid)LC-MS GradeMobile phases for LC-MS/MS
  • Protein Extraction:

    • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer or 8M Urea in 100 mM ammonium bicarbonate) supplemented with a protease inhibitor cocktail.[9][15]

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C) to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible method like the BCA assay.[14] This is crucial for ensuring equal protein input across samples.

  • Labeling Reaction:

    • Take 1-5 mg of total protein and adjust the volume with labeling buffer (e.g., 100 mM sodium phosphate, pH 6.5).

    • Prepare a 100 mM stock solution of this compound HCl in DMSO or water.

    • Add the probe to the protein sample to a final concentration of 5-10 mM.

    • Incubate the reaction for 2 hours at 37°C with gentle shaking.

  • Probe Removal:

    • To remove unreacted probe, perform a protein precipitation. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge at 14,000 x g for 20 min at 4°C to pellet the protein.

    • Carefully discard the supernatant. Wash the pellet with 1 volume of ice-cold 80% acetone, centrifuge again, and discard the supernatant.

    • Air-dry the protein pellet briefly. Do not over-dry.

  • Protein Resuspension:

    • Resuspend the alkyne-labeled protein pellet in a buffer compatible with the click reaction (e.g., 100 mM Tris-HCl, pH 8.0, containing 1% SDS). Sonication may be required to fully resuspend the pellet.

  • Click Reaction Master Mix:

    • CRITICAL: Prepare the click reaction master mix by adding reagents in the specified order to ensure proper copper reduction.[14] For a 1 mL final reaction volume, pre-mix the following:

      • Biotin-Azide: Add from a 10 mM stock to a final concentration of 100 µM.

      • TBTA: Add from a 10 mM stock in DMSO/t-butanol to a final concentration of 500 µM.

      • Copper(II) Sulfate: Add from a 50 mM stock to a final concentration of 1 mM.

      • Sodium Ascorbate: Freshly prepare a 100 mM stock. Add to a final concentration of 5 mM.

  • Click Reaction:

    • Add the master mix to the resuspended protein solution.

    • Incubate for 1-2 hours at room temperature with end-over-end rotation, protected from light.[14]

  • Enrichment of Biotinylated Proteins:

    • Perform another acetone precipitation as described in step 3.4 to remove click reaction reagents.

    • Resuspend the pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Prepare streptavidin beads by washing them three times with the resuspension buffer.

    • Add the protein sample to the washed beads and incubate for 2 hours at room temperature with rotation to allow binding.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:

      • 2x with 1% SDS in PBS

      • 2x with 8 M Urea in 100 mM Tris-HCl, pH 8.0

      • 2x with 100 mM Ammonium Bicarbonate

  • Reduction and Alkylation:

    • Resuspend the beads in 100 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio, estimated).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Cleanup:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second digestion by adding fresh trypsin to the beads for 4 hours to maximize recovery. Pool the supernatants.

    • Acidify the peptide solution with formic acid (to ~1% final concentration).

    • Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Data Analysis Considerations
  • Database Search: Search the acquired MS/MS spectra against a relevant protein database.

  • Variable Modifications: Include the mass of the this compound adduct on relevant amino acid residues (Pro, Arg, Lys, Thr) as a variable modification. The exact mass shift will depend on the specific carbonyl formation mechanism (e.g., direct oxidation vs. adduction). For a simple aldehyde formation, the mass shift corresponds to the addition of C₃H₃NO (this compound) minus H₂O, resulting in a net addition of C₃H₁N (+55.0262 Da).

  • Quantification: For quantitative studies, label-free quantification (LFQ) or isotopic labeling strategies (e.g., SILAC) can be employed to compare carbonyl levels between different experimental conditions.[14]

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Protein ID Yield Inefficient labeling or click reaction.Optimize probe/reagent concentrations and incubation times. Ensure Sodium Ascorbate is freshly prepared. Check pH of labeling buffer.
Incomplete protein digestion.Ensure trypsin activity is optimal. Try a different protease (e.g., Lys-C).
Sample loss during cleanup/enrichment.Use protein LoBind tubes.[14] Be careful not to aspirate the pellet during precipitation steps.
High Background Non-specific binding to streptavidin beads.Increase the stringency and number of wash steps. Include a denaturant like Urea or SDS in the initial washes.
Incomplete removal of unreacted probe/biotin.Ensure protein precipitation steps are thorough.
No Carbonyls Detected Low level of oxidative stress in the sample.Use a positive control (e.g., proteins treated with H₂O₂ or another oxidizing agent) to validate the workflow.
Inactive reagents.Check the expiration dates and storage conditions of all reagents, especially the probe and click chemistry components.

References

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (n.d.).
  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021).
  • Click chemistry and its application to proteomics. (2019). G-Biosciences.
  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). PubMed Central.
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (n.d.). MDPI.
  • Targeted O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. (n.d.). CORE.
  • Proteomics Analysis of Carbonylation. (n.d.).
  • Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. (n.d.). PubMed Central.
  • Application Note: Quantitative Analysis of Carbonylated Peptides using O-(2-Chloro-6-fluorobenzyl)hydroxylamine Labeling and LC-. (n.d.). Benchchem.
  • Protein carbonylation as a major hallmark of oxidative damage: update of analytical str
  • A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. (n.d.).
  • Protein Labeling Reagents. (n.d.). Thermo Fisher Scientific.
  • A step-by-step protocol for assaying protein carbonylation in biological samples. (n.d.).
  • Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. (2013). PubMed.
  • Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. (n.d.).
  • Application Notes and Protocols for Carbonyl Labeling Using O-(3-quinolyl)methylhydroxylamine. (n.d.). Benchchem.
  • PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXID
  • A step-by-step protocol for assaying protein carbonylation in biological samples. (2016). PubMed.
  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (n.d.). PubMed Central.

Sources

Troubleshooting & Optimization

improving the efficiency of O-Prop-2-ynyl-hydroxylamine click reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Prop-2-ynyl-hydroxylamine click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its applications in click chemistry.

Q1: What is this compound and what type of click reaction does it undergo?

This compound is a bifunctional molecule featuring a hydroxylamine group (-ONH2) and a terminal alkyne group (propargyl group).[1][2][3][4][5] This structure allows it to participate in two major types of click reactions:

  • Oxime Ligation: The hydroxylamine group reacts with aldehydes or ketones to form a stable oxime bond.[6][] This is a type of non-aldol carbonyl chemistry, which is valued for its high chemoselectivity and the formation of water as the only byproduct.[8][9]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne can react with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring.[6][10]

Q2: What are the key advantages of using this compound for bioconjugation?

The dual reactivity of this compound offers significant versatility. Key advantages include:

  • High Stability of Oxime Bonds: Oxime linkages are known to be more stable at physiological pH compared to other carbonyl condensation products like imines and hydrazones, making them well-suited for biological applications.[6][11]

  • Bioorthogonality: Both oxime ligation and CuAAC are bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.

  • Efficiency and Mild Reaction Conditions: These click reactions are generally high-yielding and can be performed under mild, often aqueous, conditions, which is crucial for preserving the function of sensitive biomolecules.[6][8]

Q3: What is the general mechanism for the oxime formation click reaction?

The formation of an oxime bond from a hydroxylamine and an aldehyde or ketone is a condensation reaction. The reaction is accelerated under slightly acidic conditions.[6] The mechanism can be catalyzed by nucleophilic catalysts like aniline, which proceeds through the formation of a protonated Schiff base intermediate, leading to a significantly increased rate of reaction.[6]

Q4: Is this compound stable for storage?

This compound is typically supplied as a hydrochloride salt to improve its stability.[2][3][4][5] The free base can be less stable over long-term storage. It is recommended to store the compound under an inert atmosphere at 2-8°C.[2]

Section 2: Troubleshooting Guide for Oxime Ligation

This section provides solutions to common problems encountered during the oxime ligation reaction between this compound and an aldehyde or ketone.

Problem 1: Low or No Product Yield

Q: I am not seeing the expected product, or the yield is very low. What are the likely causes and how can I fix it?

A: Low yield in oxime ligation can stem from several factors. A systematic approach to troubleshooting is recommended.

Workflow for Diagnosing Low Yield:

LowYieldTroubleshooting Start Low or No Yield Observed Check_pH Verify Reaction pH Start->Check_pH Check_Reagents Assess Reagent Quality & Stoichiometry Check_pH->Check_Reagents pH is optimal (pH 4-6) Adjust_pH Adjust pH to 4-6 using mild acid/base Check_pH->Adjust_pH pH is too high or low Check_Catalyst Evaluate Catalyst (if used) Check_Reagents->Check_Catalyst Reagents are pure & stoichiometry is correct Replace_Reagents Use fresh reagents; verify stoichiometry (slight excess of one reagent may help) Check_Reagents->Replace_Reagents Reagents may be degraded or stoichiometry is off Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst is active and used correctly Optimize_Catalyst Add or change catalyst (e.g., aniline); check concentration Check_Catalyst->Optimize_Catalyst Catalyst issues suspected Purification_Issues Investigate Purification Step Check_Conditions->Purification_Issues Conditions are appropriate Optimize_Conditions Optimize temperature (RT to 60°C) and extend reaction time Check_Conditions->Optimize_Conditions Suboptimal conditions Success Improved Yield Purification_Issues->Success Purification is efficient Revise_Purification Re-evaluate purification method (e.g., extraction vs. chromatography) Purification_Issues->Revise_Purification Product loss during purification Adjust_pH->Check_pH Replace_Reagents->Check_Reagents Optimize_Catalyst->Check_Catalyst Optimize_Conditions->Check_Conditions Revise_Purification->Purification_Issues

Caption: Troubleshooting workflow for low yield in oxime ligation.

Detailed Troubleshooting Steps:

  • pH Optimization: The rate of oxime formation is highly pH-dependent. The reaction is generally fastest in a slightly acidic buffer (pH 4-6).[6] At lower pH values, the hydroxylamine can be protonated and non-nucleophilic, while at higher pH, the reaction is slower.[9][12]

  • Reagent Quality and Stoichiometry:

    • Ensure that the this compound and the carbonyl compound are pure. Impurities can inhibit the reaction.

    • Verify the molar ratios of your reactants. While a 1:1 stoichiometry is typical, a slight excess (1.1-1.2 equivalents) of one reagent can sometimes drive the reaction to completion.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of aniline or a substituted aniline can dramatically increase the reaction rate.[6] If you are using a catalyst, ensure it is fresh and used at the correct concentration.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or water/co-solvent mixtures are commonly used. Ensure your reactants are soluble in the chosen solvent system. Using high-grade solvents is recommended to avoid side reactions with trace impurities.[6]

  • Temperature and Reaction Time: Most oxime ligations proceed well at room temperature. However, gentle heating (e.g., to 40-60°C) can increase the rate.[6] If the reaction is slow, consider extending the reaction time and monitoring progress by TLC or LC-MS.

  • Purification: Product loss can occur during workup and purification. Evaluate your purification strategy. Simple extraction may be sufficient if the product has significantly different polarity from the starting materials. If using chromatography, ensure your product is stable on the stationary phase.[13][14]

Problem 2: Presence of Side Products

Q: My final product contains unexpected impurities. What are the common side reactions and how can I minimize them?

A: While oxime ligation is highly specific, side reactions can occur under certain conditions.

Common Side Reactions and Solutions:

Side Product/ReactionCausePrevention and Mitigation
Unreacted Starting Materials Incomplete reaction.Follow the steps in "Problem 1" to optimize reaction conditions (pH, catalyst, time, temperature).
Hydrolysis of Oxime The oxime bond can be reversible, especially under strongly acidic or basic conditions.Maintain the pH in the optimal range (4-6) during the reaction and workup. Avoid harsh pH conditions during purification.
Aldehyde/Ketone Self-Condensation Aldol or similar reactions of the carbonyl compound, especially if it is enolizable and under basic conditions.Ensure the reaction is not basic. Use buffered conditions if necessary.
Degradation of Reagents The alkyne group on this compound can be sensitive to certain conditions. Aldehydes can be prone to oxidation.[15]Use fresh, high-quality reagents. Store them appropriately. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Problem 3: Difficulty in Product Purification

Q: I am struggling to separate my oxime product from the starting materials or byproducts.

A: Purification challenges often arise when the product has similar polarity to the impurities.

Purification Strategies:

  • Optimize Stoichiometry: Use a slight excess of the less valuable or more easily removed reagent to ensure the complete consumption of the other.

  • Aqueous Wash/Extraction: If there is a significant difference in water solubility, an aqueous wash of the organic reaction mixture can remove water-soluble components like the hydroxylamine salt or catalysts.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[13]

  • Column Chromatography: This is a versatile method but can lead to product loss.

    • Solvent System: Carefully select the eluent system using TLC to achieve good separation between your product and impurities.

    • Stationary Phase: Silica gel is standard. If your compound is acid-sensitive, consider using deactivated silica or alumina.

  • Analytical Challenges: Be aware that some analytical techniques might not be straightforward. For instance, aldoximes can sometimes dehydrate to nitriles under the high temperatures of a GC-MS injection port, giving a false impression of impurity.[16] Confirmation by NMR is recommended.

Section 3: Troubleshooting Guide for CuAAC Reactions

This section focuses on issues related to the copper-catalyzed cycloaddition of the alkyne moiety of your O-propargyl-hydroxylamine-derived product with an azide.

Problem 1: Inconsistent or Failed CuAAC Reaction

Q: I have successfully formed my oxime product, but the subsequent CuAAC reaction is not working reproducibly.

A: The CuAAC reaction is sensitive to several factors, particularly the oxidation state of the copper catalyst and the presence of coordinating species.

Workflow for Diagnosing CuAAC Failure:

CuAACTroubleshooting Start Inconsistent or Failed CuAAC Check_Copper Verify Copper Source & Reducing Agent Start->Check_Copper Check_Ligand Assess Ligand Presence & Quality Check_Copper->Check_Ligand Cu(I) source is active Optimize_Copper Use fresh Sodium Ascorbate with CuSO4, or use a Cu(I) salt (e.g., CuI, CuBr) Check_Copper->Optimize_Copper Catalyst is inactive Check_Oxygen Evaluate Oxygen Contamination Check_Ligand->Check_Oxygen Ligand is used and pure Add_Ligand Add a stabilizing ligand (e.g., TBTA, THPTA) Check_Ligand->Add_Ligand No ligand or ligand issues Check_Solvent Review Solvent System Check_Oxygen->Check_Solvent Reaction is deoxygenated Degas_Reaction Degas solvents and run under inert atmosphere (N2 or Ar) Check_Oxygen->Degas_Reaction Oxygen present Success Successful Click Reaction Check_Solvent->Success Solvent is appropriate Change_Solvent Use appropriate solvents (e.g., t-BuOH/H2O, DMSO, DMF) Check_Solvent->Change_Solvent Solubility or reactivity issues Optimize_Copper->Check_Copper Add_Ligand->Check_Ligand Degas_Reaction->Check_Oxygen Change_Solvent->Check_Solvent

Caption: Troubleshooting workflow for failed CuAAC reactions.

Detailed Troubleshooting Steps:

  • Copper Catalyst State: The active catalyst is Cu(I). If you start with a Cu(II) salt (like CuSO₄), a reducing agent is essential.[10]

    • Reducing Agent: Use freshly prepared sodium ascorbate solution. Old solutions can be oxidized and ineffective.

    • Oxygen Sensitivity: Cu(I) is readily oxidized to the inactive Cu(II) state by oxygen. It is critical to degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon).[17] This is one of the most common reasons for failure.

  • Ligands: Copper-stabilizing ligands (e.g., TBTA, THPTA, BPhen) can accelerate the reaction and protect the Cu(I) from oxidation and disproportionation.[18][19] The choice of ligand can also influence solubility and reaction efficiency.

  • Solvents: The reaction is often performed in mixtures of water and an organic co-solvent like t-butanol, DMSO, or DMF to dissolve all components.[17] The choice of solvent can significantly affect the reaction rate.[19][20]

  • pH: The CuAAC reaction is tolerant of a wide pH range (typically 4-12).[10] However, ensure the pH is compatible with the stability of your substrates.

  • Substrate-Specific Issues:

    • Steric Hindrance: Bulky groups near the alkyne or azide can slow the reaction. Increased temperature or longer reaction times may be necessary.

    • Coordinating Functional Groups: If your substrate contains functional groups that can strongly coordinate to copper (e.g., free thiols), they may inhibit the catalyst. In such cases, increasing the catalyst and ligand loading may be beneficial.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol provides a starting point for the reaction of this compound with an aldehyde.

  • Reagent Preparation:

    • Dissolve the aldehyde-containing substrate (1.0 eq) in a suitable solvent (e.g., ethanol, or a mixture of water and a co-solvent like THF or DMF).

    • Dissolve this compound hydrochloride (1.1 eq) in the same solvent or a compatible buffer (e.g., acetate buffer, pH 5).

  • Reaction Setup:

    • Combine the two solutions in a reaction vessel.

    • If using a catalyst, add aniline (0.1-1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Workup and Purification:

    • Quench the reaction, if necessary, with water.

    • If an organic solvent was used, remove it under reduced pressure.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for CuAAC Reaction

This protocol is for the "clicking" of an alkyne-functionalized molecule (from Protocol 1) with an azide.

  • Reagent Preparation:

    • Dissolve the alkyne-containing substrate (1.0 eq) and the azide-containing substrate (1.0-1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water or DMSO).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water (e.g., 50 mM).

      • Sodium ascorbate in water (e.g., 50 mM).

      • A copper ligand (e.g., THPTA) in water or DMSO, if used.

  • Reaction Setup:

    • Thoroughly degas the substrate solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Under an inert atmosphere, add the ligand (if used), followed by the CuSO₄ solution (typically 1-5 mol%).

    • Add the sodium ascorbate solution (typically 5-10 mol%). The solution may turn slightly yellow or heterogeneous.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS until completion (typically 1-24 hours).

  • Workup and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent.

    • Alternatively, if the product precipitates, it can be collected by filtration.

    • Purify as needed by chromatography or crystallization.

References

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
  • Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • Effect of solvent-solute interactions in oximes.
  • An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences.
  • Purification method of cyclohexanone-oxime.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
  • Optimization of the click reaction conditions a.
  • Common Click Chemistry Reactions. BOC Sciences.
  • O-(3-chloropropenyl) hydroxylamine free base.
  • Organic Syntheses Procedure. Organic Syntheses.
  • How can I remove nitrile impurities
  • Purification process. Google Patents. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • The emergence of oxime click chemistry and its utility in polymer science.
  • O-(prop-2-yn-1-yl)hydroxylamine. PubChem.
  • Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances.
  • An optimized click chemistry method allows visualization of proliferating neuronal progenitors in the mouse brain. PubMed.
  • Thiol-yne click reaction: an interesting way to derive thiol-provided c
  • Hello all, Please help me to do click reaction?.
  • Optimization of click reaction catalyzed by CuO/AB..
  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lys
  • Optimization of the reaction conditions of click chemistry.
  • pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine....
  • Fast assembly of 'clickable nanogels' for drug delivery. PMC.
  • O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride. Sigma-Aldrich.
  • Click chemstry: Why does it sometimes work and other times it doesn't?.
  • This compound hydrochloride. Santa Cruz Biotechnology.
  • This compound Hydrochloride, ≥97%.
  • Optimisation of azide-alkyne click reactions of polyacrylates using online monitoring and flow chemistry.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
  • The Use of Click-Type Reactions in the Prepar
  • CAS 21663-79-6 this compound hydrochloride. Alfa Chemistry.
  • NEW CHEMISTRY OF HYDROXYLA MINES. Cardiff University.
  • X-Yne Click Polymeriz
  • Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. MDPI.
  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
  • N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. PMC.

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preventing side reactions of O-Prop-2-ynyl-hydroxylamine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of working with O-Prop-2-ynyl-hydroxylamine, focusing on proactive and reactive strategies to minimize side reactions and maximize yield.

Introduction: The Double-Edged Sword of Reactivity

This compound is a powerful bifunctional molecule, serving as a cornerstone reagent in modern chemical synthesis, particularly for bioconjugation and drug development. Its utility stems from the orthogonal reactivity of its two key functional groups: the nucleophilic hydroxylamine and the versatile terminal alkyne, a workhorse of "click chemistry". The hydroxylamine moiety readily forms stable oxime or hydroxamate linkages, while the alkyne handle is primed for highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1]

However, this inherent reactivity, while advantageous, can also be a source of significant synthetic challenges. The molecule's propensity for undesired side reactions can lead to complex product mixtures, low yields, and difficult purifications. This guide serves as a technical support center for researchers, providing field-proven insights, troubleshooting workflows, and optimized protocols to circumvent these common pitfalls.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during synthesis with this compound.

Q1: My reaction shows very low or no conversion of my starting material. What's the likely cause?

A: This is a common issue that typically points to one of three areas: reagent quality, insufficient activation, or suboptimal conditions. Ensure your propargylating agent (e.g., propargyl bromide) has not degraded and your substrate is pure.[2] The nucleophilicity of your starting amine or alcohol may be too low; consider using a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or, for robust substrates, sodium hydride (NaH) to ensure proper deprotonation.[2] Lastly, verify your solvent choice (aprotic polar solvents like DMF or acetonitrile are preferred) and consider gentle heating to 40-60°C, as room temperature may be too low for sluggish reactions.[2][3]

Q2: My TLC and LC-MS analysis shows a complex mixture with multiple product spots/peaks. What are these side products?

A: The appearance of multiple products often indicates one or more of the following side reactions:

  • Di-alkylation: The nitrogen on your newly formed product can react again with the propargylating agent.[2]

  • Isomerization: The propargyl group can rearrange to a more stable allenyl isomer under basic conditions.[2]

  • Intramolecular Cyclization: Under harsh conditions (strong base, high heat), the product can cyclize to form heterocycles like pyrroles.[2][4]

  • Decomposition: Hydroxylamine derivatives can be thermally sensitive, leading to degradation pathways.[5][6]

Q3: How can I specifically prevent the formation of the di-propargylated product?

A: This is a problem of stoichiometry and reaction kinetics. The key is to carefully control the amount of the propargylating agent, using no more than 1.0 to 1.1 equivalents.[2] Furthermore, employ slow, dropwise addition of the agent to the reaction mixture. This prevents localized high concentrations that favor the second, often slower, alkylation event.[2]

Q4: My product seems to be decomposing during workup or purification. What can I do?

A: Hydroxylamine and its derivatives are known for their thermal instability.[7] Avoid excessive heat during solvent evaporation. If performing chromatography, work efficiently and consider using a cooled column. Ensure your workup conditions are not overly acidic or basic, as this can catalyze decomposition. If the free base is unstable, consider isolating the product as a more stable salt, such as a hydrochloride salt.[8][9]

Q5: Are there effective alternatives to strong, hazardous bases like sodium hydride (NaH)?

A: Absolutely. For many substrates, especially those that are more sensitive, milder bases are not only safer but can provide better selectivity and prevent side reactions. Common and effective alternatives include potassium carbonate (K₂CO₃), triethylamine (TEA), and diisopropylethylamine (DIPEA).[2][3] The choice of base is critical and should be optimized for your specific substrate.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving common issues.

Problem 1: Low or No Product Yield

If your reaction is not proceeding as expected, a methodical check of your parameters is essential. The following workflow and table will guide your optimization process.

start Start: Low Yield or No Product reagents Verify Reagent Quality (Substrate, Propargylating Agent, Base) start->reagents conditions Review Reaction Conditions (Temperature, Solvent, Time) reagents->conditions Reagents OK? sol_reagents Solution: Use fresh, pure reagents. Consider a better leaving group (e.g., tosylate). reagents->sol_reagents No workup Analyze Work-up & Purification conditions->workup Conditions Optimized? sol_conditions Solution: Modify temperature (start low). Change solvent or base. Increase reaction time. conditions->sol_conditions No success Successful Synthesis workup->success Purification Effective? sol_workup Solution: Adjust pH during extraction. Use alternative chromatography solvents or recrystallization. workup->sol_workup No sub Substrate (R-XH) + O-Propargyl-hydroxylamine prod Desired Product (R-X-CH2C≡CH) sub->prod Desired Reaction (Mild Base, 1.0 eq) side1 R-X(CH2C≡CH)2 sub->side1 Side Reaction 1: Di-propargylation (Excess Propargyl Agent) side2 Allenyl Product (R-X-CH=C=CH2) prod->side2 Side Reaction 2: Isomerization (Base-promoted) side3 Heterocyclic Byproduct prod->side3 Side Reaction 3: Cyclization (Strong Base / High Temp)

Caption: Key reaction pathways leading to the desired product versus common side products.

Side Product Mechanism & Cause Prevention Strategy
Di-propargylation The nitrogen of the product acts as a nucleophile, reacting with a second molecule of the propargylating agent. Caused by excess reagent.Use strict stoichiometric control (1.0-1.1 eq. of propargylating agent). Add the reagent slowly (dropwise) to the reaction mixture to avoid high local concentrations. [2]
Allenyl Isomer Base-catalyzed rearrangement of the terminal alkyne to the thermodynamically favored internal allene.Use the mildest possible base and temperature conditions that still afford a reasonable reaction rate. Characterize products carefully by NMR to identify allenic protons. [2]
Cyclized Products Intramolecular reaction, often promoted by strong bases and high temperatures, leading to stable heterocyclic rings.Avoid strong bases like NaH or t-BuOK if this is observed. Switch to milder organic bases like TEA or DIPEA and maintain lower reaction temperatures. [2][4]

Prophylactic Strategies & Advanced Protocols

The best way to troubleshoot is to prevent problems from occurring in the first place.

Strategic Use of Protecting Groups

For complex substrates with multiple nucleophilic sites (e.g., other amines, hydroxyls, or thiols), chemoselectivity is paramount. Protecting these other groups before introducing this compound is crucial. [10][11]

  • Amines: Can be protected as carbamates (Boc, Cbz). The Boc group is particularly popular and is stable to many conditions but easily removed with acid. [10]* Hydroxyls: Can be protected as silyl ethers (TBS, TIPS) or benzyl ethers (Bn). Silyl ethers are labile to fluoride ions, while benzyl ethers can be removed by hydrogenolysis. [11][12]* Diols: Can be protected as acetals or ketals (e.g., using acetone to form an acetonide), which are stable to base but cleaved under acidic conditions. [12]

The Nicholas Reaction: An Acid-Mediated Alternative

For substrates that are highly sensitive to basic conditions, direct propargylation can be challenging. The Nicholas reaction offers an elegant, acid-mediated alternative. [13]This method uses a dicobalt hexacarbonyl-stabilized propargylium cation to propargylate hydroxyl, amino, and even carboxyl groups under acidic conditions, thus avoiding base-induced side reactions. [13]This is particularly useful for complex, high-value molecules where preserving integrity is critical.

Optimized Experimental Protocol: Propargylation with Mild Base

This protocol provides a robust starting point for the propargylation of a generic primary or secondary amine using mild conditions to minimize side reactions.

Materials:

  • Substrate (amine)

  • This compound hydrochloride [8][14]* Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile to dissolve the substrate, followed by anhydrous potassium carbonate (2.5 eq.). Stir the suspension vigorously for 15 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve this compound hydrochloride (1.05 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50°C and continue monitoring. [2]5. Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and deionized water. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure propargylated product.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions.NH 2 OH.HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of propargylamine derivatives catalyzed by 2% Au/CeO 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. Retrieved from [Link]

  • MDPI. (2022). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Retrieved from [Link]

  • PubChem. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Retrieved from [Link]

  • Slideshare. (2016). Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. Retrieved from [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • University of Parma. (2016). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. Retrieved from [Link]

  • Google Patents. (n.d.). US5872295A - Purification of hydroxylamine.
  • Google Patents. (n.d.). US5788946A - Purification of hydroxylamine.
  • PubMed. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
  • ebrator biochemicals. (n.d.). This compound Hydrochloride, ≥97%. Retrieved from [Link]

  • National Institutes of Health. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Common bioconjugation reactions that allow the attachment of.... Retrieved from [Link]

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Technical Support Center: Optimizing O-Prop-2-ynyl-hydroxylamine Ligations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Prop-2-ynyl-hydroxylamine ligations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful bioconjugation technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in achieving efficient and reliable ligations.

Mechanism & Core Principles: The "Why" Behind the Reaction

This compound, an aminooxy-containing reagent, participates in a highly chemoselective reaction known as oxime ligation. This reaction forms a stable oxime bond through the condensation of the aminooxy group with an aldehyde or ketone.[1][2] Understanding the underlying mechanism is crucial for effective troubleshooting and optimization.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3] This forms a tetrahedral hemiaminal intermediate.[4]

  • Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the final, stable oxime linkage.[4]

The overall reaction rate is pH-dependent. While the reaction is generally faster at a slightly acidic pH (around 4-5), many biomolecules require neutral conditions (pH ~7.4) to maintain their stability and function.[5][6][7] This is where the strategic use of catalysts becomes paramount.

Experimental Protocols: A Step-by-Step Guide to Success

This section provides detailed methodologies for performing this compound ligations, with a focus on achieving high efficiency under physiologically relevant conditions.

Protocol 1: General Ligation to an Aldehyde- or Ketone-Containing Biomolecule

This protocol outlines a standard procedure for conjugating an this compound-functionalized molecule to a protein or other biomolecule containing a carbonyl group.

Materials:

  • Carbonyl-containing biomolecule (e.g., protein, peptide)

  • This compound functionalized molecule (e.g., drug, fluorophore)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Aniline or p-Phenylenediamine (pPDA) catalyst stock solution (e.g., 200 mM in DMSO or aqueous buffer)

  • Reaction tubes

  • Incubator or temperature-controlled shaker

Procedure:

  • Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.[2]

  • Add the this compound-functionalized molecule to the biomolecule solution to achieve a final concentration of a 5- to 10-fold molar excess.[2]

  • Add the catalyst stock solution (aniline or pPDA) to the reaction mixture to a final concentration of 2-10 mM.[2]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Monitor the progress of the conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.[2]

  • Once the reaction is complete, purify the conjugate using methods like size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials and catalyst.[8]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during your this compound ligations in a question-and-answer format.

Issue 1: Slow or Incomplete Reaction

  • Question: My ligation reaction is proceeding very slowly or not going to completion. What are the likely causes and how can I fix it?

  • Answer:

    • Suboptimal pH: While the optimal pH for oxime ligation is around 4.5, this can be detrimental to many biomolecules.[7] At neutral pH, the reaction is inherently slower.[5][6]

      • Solution: Ensure your buffer is at the intended pH. If your biomolecule is stable at a slightly lower pH (e.g., 6.0-6.5), consider adjusting the buffer as this can increase the reaction rate.

    • Insufficient Catalyst: Aniline and its derivatives act as nucleophilic catalysts, accelerating the reaction by forming a more reactive protonated Schiff base intermediate.[5]

      • Solution: Increase the concentration of your aniline catalyst. For enhanced efficiency, consider using more potent catalysts like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), which have shown significantly higher catalytic activity than aniline at neutral pH.[5][9][10] The greater aqueous solubility of these diamine derivatives also allows for the use of higher catalyst concentrations.[5]

    • Low Reactant Concentrations: Ligation kinetics are concentration-dependent.

      • Solution: If possible, increase the concentration of one or both reactants. Be mindful of potential solubility issues.

    • Reactant Reactivity: Aldehydes are generally more reactive than ketones in oxime ligations due to reduced steric hindrance.[7]

      • Solution: If you are working with a ketone, you may need to use a more efficient catalyst, higher reactant concentrations, or longer reaction times to achieve a satisfactory yield.

Issue 2: Low Product Yield

  • Question: I am observing a very low yield of my desired conjugate, even after an extended reaction time. What could be wrong?

  • Answer:

    • Hydrolysis of the Oxime Bond: While generally stable, the oxime bond can undergo hydrolysis, especially under certain conditions. The equilibrium, however, strongly favors the oxime product.[7]

      • Solution: Ensure the pH of your storage buffer is neutral or slightly basic, as acidic conditions can promote hydrolysis.

    • Instability of this compound: While generally stable, prolonged storage under non-ideal conditions could lead to degradation.

      • Solution: Store your this compound reagent according to the manufacturer's recommendations, typically at low temperatures and protected from light and moisture. Consider aliquoting the reagent to avoid repeated freeze-thaw cycles.

    • Side Reactions: The propargyl group can be susceptible to certain side reactions, although this is less common under typical ligation conditions.

      • Solution: If you suspect side reactions, analyze your reaction mixture by mass spectrometry to identify any unexpected products. This can help in diagnosing the issue and modifying the reaction conditions accordingly.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble separating my final conjugate from the starting materials and catalyst. What purification strategies do you recommend?

  • Answer:

    • Catalyst Removal: Aniline and its derivatives can be challenging to remove completely.

      • Solution: Size-exclusion chromatography (SEC) is often effective for separating the larger protein conjugate from the smaller catalyst molecules. For smaller molecule conjugations, reverse-phase HPLC (RP-HPLC) with an appropriate gradient can provide excellent separation. Dialysis or buffer exchange can also be employed for protein samples.

    • Separation of Reactants and Product: If the molecular weights of your starting materials and product are similar, purification can be tricky.

      • Solution: If one of your reactants has a purification tag (e.g., His-tag, GST-tag), you can use affinity chromatography to capture the conjugate and unreacted tagged molecule, followed by a second purification step (like SEC or ion exchange) to separate the conjugate from the unreacted partner. Optimizing the stoichiometry to drive the reaction to completion can also simplify purification by minimizing the amount of unreacted starting material.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for aniline-catalyzed oxime ligation?

    • While the reaction is fastest at an acidic pH of around 4-5, aniline and its more effective derivatives are excellent catalysts at a neutral pH of approximately 7.[5] This makes the reaction highly suitable for bioconjugation under physiological conditions.[5] More advanced catalysts like p-phenylenediamine are effective across a pH range of 4-7.[5][9]

  • Q2: Are there more effective catalysts than aniline?

    • Yes, several aniline derivatives with electron-donating groups have been shown to be more potent catalysts.[5] Notably, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) demonstrate significantly higher catalytic efficiency compared to aniline.[5][9][10]

  • Q3: Can I use organic co-solvents in my ligation reaction?

    • Yes, in some cases, organic co-solvents like DMF or acetonitrile can be used to increase the solubility of reactants, which can lead to faster kinetics.[1][7] However, it is crucial to ensure that the chosen co-solvent is compatible with the stability and function of your biomolecule.

  • Q4: How stable is the resulting oxime bond?

    • The oxime bond is generally considered to be very stable, particularly at physiological pH, when compared to other linkages like hydrazones or imines.[1][7]

Data & Visualization

Table 1: Comparison of Common Catalysts for Oxime Ligation
CatalystRelative Efficiency (at neutral pH)Key Advantages
AnilineBaselineTraditional, well-established
m-Phenylenediamine (mPDA)Significantly higher than aniline[10]High catalytic activity, good aqueous solubility
p-Phenylenediamine (pPDA)Significantly higher than aniline[9]Very high catalytic activity, effective over a broad pH range[9]
Diagram 1: General Workflow for this compound Ligation

Ligation_Workflow Reactants 1. Reactant Preparation - Carbonyl-biomolecule - this compound reagent Ligation 2. Ligation Reaction - Buffer (pH 6.0-7.4) - Catalyst (e.g., pPDA) - Incubation (RT - 37°C) Reactants->Ligation Mix Monitoring 3. Reaction Monitoring - SDS-PAGE - Mass Spectrometry - HPLC Ligation->Monitoring Sample Purification 4. Product Purification - SEC - RP-HPLC - Affinity Chromatography Ligation->Purification Reaction Complete Monitoring->Ligation Optimize Analysis 5. Final Product Analysis Purification->Analysis

Caption: A generalized workflow for a typical this compound ligation experiment.

Diagram 2: Troubleshooting Logic for Low Ligation Efficiency

Troubleshooting_Logic Start Low Ligation Efficiency Check_pH Is pH optimal and stable? Start->Check_pH Check_Catalyst Is catalyst concentration sufficient? Check_pH->Check_Catalyst Yes Increase_pH Adjust Buffer pH Check_pH->Increase_pH No Check_Reactants Are reactant concentrations adequate? Check_Catalyst->Check_Reactants Yes Increase_Catalyst Increase catalyst concentration or use a more potent catalyst (mPDA/pPDA) Check_Catalyst->Increase_Catalyst No Check_Reactivity Is a less reactive ketone being used? Check_Reactants->Check_Reactivity Yes Increase_Reactants Increase reactant concentrations Check_Reactants->Increase_Reactants No Optimize_Ketone Increase reaction time or use a more potent catalyst Check_Reactivity->Optimize_Ketone Yes Increase_pH->Check_Catalyst Increase_Catalyst->Check_Reactants Increase_Reactants->Check_Reactivity

Caption: A decision tree for troubleshooting low efficiency in oxime ligation reactions.

References

  • Dirksen, A., et al. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link]

  • Kalia, J., et al. (2011). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. Available at: [Link]

  • Kalia, J., et al. (2011). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Available at: [Link]

  • Dirksen, A., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Available at: [Link]

  • van der Wal, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]

  • Camarero, J. A., et al. (2011). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. NIH. Available at: [Link]

  • Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition. Available at: [Link]

  • van der Wal, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. Available at: [Link]

  • Dumy, P., et al. (2012). Convergent synthesis of multivalent glyco-dendrimers by oxime ligation and copper-catalyzed alkyne-azide cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kalia, J., et al. (2011). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]

  • European Patent Office. (2002). Purification method of cyclohexanone-oxime. Google Patents.
  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

  • Rzepa, H. (2013). Intermediates in oxime formation from hydroxylamine and propanone: now you see them, now you don't. Henry Rzepa's Blog. Available at: [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. PacBio. Available at: [Link]

  • University of Parma. (2016). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. University of Parma Institutional Repository. Available at: [Link]

  • Li, J., et al. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. Available at: [Link]

  • Weinstock, M., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed. Available at: [Link]

  • Vasella, A., et al. (2008). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. NIH. Available at: [Link]

  • Douglas, J. T., & Sarpong, R. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[5][5]- Sigmatropic Rearrangements. RSC Publishing. Available at: [Link]

  • Douglas, J. T., & Sarpong, R. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC - NIH. Available at: [Link]

  • Google Patents. (1998). Stabilization of hydroxylamine solutions. Google Patents.
  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE. Available at: [Link]

  • ResearchGate. (2016). Do you know any information about propargylamine stability in air?. ResearchGate. Available at: [Link]

  • Hanson, S. R., et al. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Purification of O-Prop-2-ynyl-hydroxylamine Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of O-Prop-2-ynyl-hydroxylamine (also known as propargyloxyamine) adducts. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying these valuable chemical entities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your final compounds.

Overview: The Purification Workflow

The journey from a crude reaction mixture to a pure this compound adduct involves several critical stages. The following workflow provides a high-level overview of the typical process and the decision points you will encounter.

G cluster_0 Synthesis & Work-up cluster_1 Primary Purification cluster_2 Analysis & Final Product start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup decision Is the product a solid or an oil? workup->decision chrom Flash Column Chromatography decision->chrom Oil / High Impurity recrys Recrystallization decision->recrys Solid / Low Impurity analysis Purity Assessment (NMR, LC-MS) chrom->analysis recrys->analysis product Pure Adduct (>95%) analysis->product

Caption: General workflow for the purification of this compound adducts.

Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the purification process.

Q1: My this compound adduct seems to be degrading during purification. What is the most likely cause?

A1: The most common cause of degradation is exposure to acidic conditions. The oxime ether linkage (C=N-O) is susceptible to acid-catalyzed hydrolysis, which will cleave your adduct back into the starting aldehyde/ketone and hydroxylamine.[1][2][3][4] Even mildly acidic conditions, such as those encountered with un-neutralized silica gel or acidic solvents, can promote this decomposition over time. Always ensure your purification environment is neutral or slightly basic.

Q2: I see a new spot on my TLC plate after letting the crude product sit overnight. What could it be?

A2: This is likely a decomposition product. This compound and its adducts can be thermally unstable.[5][6][7] The propargyl group itself is highly reactive and can undergo various side reactions. It is best practice to purify the adduct as soon as possible after the reaction and work-up are complete. Store crude and purified materials at low temperatures (e.g., -20°C) under an inert atmosphere (N₂ or Ar) to minimize degradation.

Q3: Can I use reverse-phase chromatography for purification?

A3: While possible, it is often not the first choice unless your adduct is highly polar. Standard reverse-phase C18 columns are often run with acidic mobile phase additives (like formic acid or TFA) to improve peak shape, which can hydrolyze your product as discussed in Q1. If you must use reverse-phase, opt for a mobile phase buffered under neutral pH conditions. Normal-phase chromatography on silica gel or alumina is generally the preferred method.

Q4: My purified product shows a single spot on TLC but multiple peaks in GC-MS. Is it impure?

A4: Not necessarily. Aldoximes, in particular, can undergo dehydration in the high-temperature environment of a GC injection port, converting them into the corresponding nitriles.[8] This is an analytical artifact, not an indication of impurity in your bulk sample. Rely on analysis techniques that do not require high temperatures, such as ¹H NMR and LC-MS, to confirm purity.[9][10]

Troubleshooting Guide: From Work-up to Final Product

This guide provides a systematic approach to resolving specific experimental challenges.

G cluster_workup Post-Reaction Work-up cluster_chrom Column Chromatography cluster_recrys Recrystallization start Problem Observed During Purification emulsion Persistent Emulsion During Extraction start->emulsion low_recovery_workup Low Recovery of Organic Material start->low_recovery_workup streaking Product Streaking on Column start->streaking coelution Co-elution with Starting Material start->coelution no_elution Product Won't Elute from Column start->no_elution oiling_out Product 'Oils Out' Instead of Crystallizing start->oiling_out no_crystals No Crystals Form Upon Cooling start->no_crystals

Caption: Troubleshooting decision points in the purification of oxime adducts.

Category 1: Post-Reaction Work-up

Problem: I'm getting a persistent emulsion during my aqueous extraction.

  • Underlying Cause: Emulsions often form when there are partially soluble salts or amphiphilic molecules at the aqueous-organic interface. The basic conditions (e.g., KOH, K₂CO₃) used in many oxime ether syntheses can create fine precipitates that stabilize emulsions.[11][12][13]

  • Solution:

    • Add Brine: Add a small amount of saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of organic components in the aqueous phase.[11]

    • Filter: If salts are visible, filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing the emulsion.

    • Patience & Technique: Allow the mixture to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.

Category 2: Column Chromatography

Problem: My product is streaking badly on the silica gel column, leading to poor separation and low purity.

  • Underlying Cause: Streaking (tailing) on silica gel is often caused by strong interactions between a polar or basic functional group on the analyte and the acidic silanol groups (Si-OH) on the silica surface. The nitrogen atom in the oxime ether is weakly basic and can interact strongly with silica.

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine to the eluent will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

    • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

    • Check for Degradation: As mentioned in the FAQs, streaking can also be a sign of on-column decomposition. If you suspect this, run the column faster (using flash chromatography) to minimize the residence time of your compound on the stationary phase.

Problem: My product co-elutes with the unreacted aldehyde/ketone starting material.

  • Underlying Cause: This occurs when the polarity of your product and the starting material are too similar for the chosen solvent system to resolve. O-alkylation of an oxime does not always produce a dramatic shift in polarity.

  • Solution:

    • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between the two spots on a TLC plate. Test various solvent systems systematically. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[14]

    • Use a Gradient: Employ a shallow solvent gradient during column chromatography. Start with a low polarity mobile phase to elute the less polar component, then gradually increase the polarity to elute your product. Automated flash chromatography systems are excellent for this.[15]

    • See Table 1 for a list of common solvent systems to screen.

Polarity of AdductPrimary Solvent (Non-polar)Secondary Solvent (Polar)Typical Starting Ratio
LowHexanes / HeptaneEthyl Acetate (EtOAc)95:5
MediumHexanes / HeptaneDichloromethane (DCM) / EtOAc80:20
HighDichloromethane (DCM)Methanol (MeOH)98:2
Table 1: Recommended starting solvent systems for flash chromatography of oxime ethers. Adjust ratios based on TLC analysis.
Category 3: Recrystallization

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Underlying Cause: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it can organize into a crystal lattice. This is common for compounds with low melting points or when the cooling rate is too fast.[16]

  • Solution:

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, undisturbed. This gives the molecules time to form a proper crystal lattice. Once at room temperature, you can then move it to a refrigerator or ice bath to maximize yield.[17][18]

    • Change Solvent System: The chosen solvent may be too good. Try a mixed solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble), then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[19]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[17]

Problem: No crystals form, even after cooling in an ice bath.

  • Underlying Cause: The solution is not supersaturated, or there are no nucleation sites for crystallization to begin.[16]

  • Solution:

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound. Allow it to cool again. Be careful not to evaporate to dryness.

    • Add a Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.

    • Induce Nucleation: In addition to scratching the flask, you can sometimes add a small chip of ice (if using a protic solvent like ethanol/water) to induce crystallization.[17]

Protocols & Methodologies

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Identify a solvent system that gives your product an Rf value of ~0.25-0.35 and provides good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, low-polarity mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Apply positive pressure (flash chromatography) for a faster flow rate.

  • Gradient (if needed): Gradually increase the percentage of the polar solvent in your mobile phase to elute more polar compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is poorly soluble at room temperature but highly soluble when hot.[18] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water, or mixtures thereof).[19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[16]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[17]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[17]

  • Drying: Allow the crystals to dry completely under vacuum to remove residual solvent.

Key Mechanistic Insight: The Instability of the Oxime Ether Linkage

Understanding the mechanism of adduct degradation is critical for preventing it. The primary pathway for decomposition is acid-catalyzed hydrolysis.

Caption: Mechanism of acid-catalyzed hydrolysis of an oxime ether adduct.

This mechanism highlights why maintaining neutral to slightly basic conditions is paramount. Protonation of the nitrogen atom makes the imine carbon significantly more electrophilic and susceptible to attack by water, leading to the cleavage of your desired product.[1][4]

References

  • Recrystallization-1.pdf. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Li, C. B., et al. (n.d.). A Convenient and Efficient Procedure for Oxime Ethers.
  • Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]

  • Recrystallization1. (n.d.).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]

  • Why oximes are not easily hydrolysed in acidic conditions. (2020, November 23). Brainly.in. Retrieved from [Link]

  • One-pot synthesis of oxime ethers from cinnam. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Retrieved from [Link]

  • How do I purify amidoxime derivatives? (2016, January 12). ResearchGate. Retrieved from [Link]

  • Oxime. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method for producing oxime ethers. (2003). Google Patents.
  • Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.).
  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (n.d.).
  • O-(3-chloropropenyl) hydroxylamine free base. (n.d.). Google Patents.
  • Bakhsh, A. R. (2018). Separation techniques: Chromatography. PMC. Retrieved from [Link]

  • Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. (n.d.). ResearchGate. Retrieved from [Link]

  • How can I remove nitrile impurities from the oxime? (2015, March 15). ResearchGate. Retrieved from [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015, January 12). Quora. Retrieved from [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.).
  • Aldehydes and ketones react with hydroxylamine to form. (2025, January 3). Filo. Retrieved from [Link]

  • Aldehydes react with hydroxylamine to form. (2021, April 24). Testbook. Retrieved from [Link]

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of the thermal decomposition behavior for members of the hydroxylamine family. (n.d.). ResearchGate. Retrieved from [Link]

  • CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. (n.d.).
  • Formation of oximes and hydrazones. (n.d.). Khan Academy. Retrieved from [Link]

  • Action of Hydroxylamine on Aldehyde and Ketone. (2019, April 30). YouTube. Retrieved from [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Retrieved from [Link]

  • Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. (2010, September 2). PubMed. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). National Institutes of Health. Retrieved from [Link]

  • Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. (n.d.). PubMed. Retrieved from [Link]

  • Solvent-free synthesis of propargylamines: an overview. (2021, May 30). PMC. Retrieved from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). Retrieved from [Link]

  • Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. (n.d.).

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O-Prop-2-ynyl-hydroxylamine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Prop-2-ynyl-hydroxylamine

Welcome to the dedicated support center for this compound (also known as O-propargyl-hydroxylamine). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent, with a specific focus on addressing its stability challenges in aqueous solutions. As a bifunctional molecule containing a reactive hydroxylamine and a terminal alkyne, it is a cornerstone for oxime ligation and "click" chemistry applications. However, its utility can be compromised by inherent instability. This document provides in-depth, field-proven insights to help you achieve reproducible and high-yield results.

Frequently Asked Questions (FAQs): Understanding the Core Issues

This section addresses the most common questions our team receives regarding the stability and handling of this compound.

Q1: My freshly prepared aqueous solution of this compound shows diminishing reactivity in my experiments, even within a few hours. What is the underlying cause?

A: This is a classic symptom of the reagent's decomposition in aqueous media. The instability stems primarily from the hydroxylamine functional group (-ONH₂). Solutions of hydroxylamine are inherently unstable and can decompose through an internal oxidation-reduction process.[1] This decomposition is significantly accelerated by several factors common in laboratory settings, including elevated pH and the presence of trace metal ions.[1][2] The free base form is particularly susceptible; therefore, if you are deprotonating the more stable hydrochloride salt to the free base, its reactivity lifespan in solution is significantly shortened.

Q2: What specific factors in my aqueous buffer can accelerate the degradation of this compound?

A: There are four primary factors you must control to maintain the stability of your solution:

  • pH: The decomposition of hydroxylamine is notoriously rapid at a pH above 7.0.[1] Alkaline conditions promote the formation of the free base, which is more prone to decomposition pathways that generate byproducts like ammonia and nitrogen oxides.[1][3]

  • Dissolved Oxygen: While hydroxylamine itself is a reducing agent, its stability can be compromised by dissolved oxygen, which facilitates oxidative degradation pathways.[4]

  • Metal Ion Contamination: Multivalent cations, especially Fe(II/III) and Cu(II), are potent catalysts for hydroxylamine decomposition.[1] This is critically important for researchers using this reagent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, where the copper catalyst itself can degrade the alkyne-bearing reagent.

  • Temperature: Like most chemical reactions, the rate of decomposition increases with temperature.[4] Storing stock solutions at elevated temperatures (e.g., room temperature for extended periods) will significantly shorten their shelf-life.

Q3: I use this compound for CuAAC reactions. Could my reaction conditions be the source of the problem?

A: Absolutely. The standard CuAAC cocktail can be a hostile environment for this reagent. The copper catalyst, essential for the cycloaddition, can also promote the degradation of the hydroxylamine moiety.[1] Furthermore, the reducing agents used to generate the active Cu(I) species, such as sodium ascorbate, can also participate in side reactions.[5] If your reaction fails or gives low yields, it is crucial to consider the stability of the this compound under the specific CuAAC conditions, including the choice of ligand, solvent, and temperature.[6]

Q4: What are the best practices for preparing and storing aqueous stock solutions of this compound hydrochloride?

A: To maximize the viability of your reagent, adhere to the following guidelines:

  • Start with the Salt: The hydrochloride salt (C₃H₅NO·HCl) is significantly more stable than the free base and is the recommended form for storage.[7][8][9][10]

  • Use High-Purity, Degassed Solvents: Prepare your solutions using high-purity (e.g., Milli-Q grade) water that has been degassed by sparging with argon or nitrogen, or by sonication under vacuum. This minimizes dissolved oxygen.

  • Prepare Fresh: The most reliable strategy is to prepare aqueous solutions immediately before use.[10]

  • Refrigerate for Short-Term Storage: If you must store a solution, keep it in a tightly sealed container at 2-8°C and protected from light. Do not store for extended periods.

  • Consider a Chelator: If you suspect metal contamination in your buffer, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help sequester catalytic metal ions and prolong stability.[1]

Q5: What are the likely degradation products, and how can I detect reagent decomposition?

A: Decomposition can occur at either functional group. The hydroxylamine moiety typically decomposes into ammonia, water, and nitrogen or nitrous oxide.[3][11] The propargyl group is generally more stable but can, under certain basic conditions or during catalysis, isomerize to an allene.[12] The most straightforward way to monitor stability is by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the area of the main analyte peak over time is a direct measure of degradation. The appearance of new, more polar peaks can indicate the formation of degradation products. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of potential byproducts.[13]

Troubleshooting Guide for Common Experimental Issues

Use the following table to diagnose and resolve problems encountered during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in oxime ligation or click chemistry reaction. 1. Reagent Decomposition: The this compound has degraded in your stock or reaction solution.• Prepare a fresh solution of the reagent from the solid hydrochloride salt immediately before use.[10]• Ensure your reaction buffer pH is below 7.0 if compatible with your biomolecule.• Degas all buffers to remove dissolved oxygen.
2. Catalyst-Induced Degradation (for CuAAC): The copper catalyst is degrading the reagent faster than it catalyzes the click reaction.• Add the this compound to the reaction mixture last, immediately after the addition of the copper/reducing agent.• Use a copper-stabilizing ligand (e.g., THPTA, TBTA) to minimize side reactions.[6]
Inconsistent results between experimental repeats. 1. Variable Stock Solution Quality: The age and storage conditions of your stock solution are inconsistent.• Implement a strict protocol: always use a freshly prepared stock solution for each experiment. Discard unused portions of diluted solutions.• If storing the solid, purge the container with an inert gas (argon or nitrogen) after each use.[14]
2. Metal Contamination: Buffers or other reagents are contaminated with trace metals.• Use metal-free spatulas and glassware.• Prepare buffers with high-purity water and reagents.• Consider adding a chelator like EDTA (100 µM) to your buffer system as a preventative measure.[1]
Appearance of unexpected byproducts in LC-MS analysis. 1. pH-Induced Degradation: The reaction buffer is too alkaline, causing decomposition.• Characterize the byproducts. If they correspond to known hydroxylamine degradation products, lower the reaction pH.[15]• Buffer your reaction carefully and verify the final pH.
2. Propargyl Isomerization: The propargyl group has rearranged to an allene, which is unreactive in click chemistry.• This side reaction is less common but can be promoted by strong bases.[12] Ensure you are not using unnecessarily harsh basic conditions to generate the free amine.

Visualizing the Challenge and Solution

To better understand the factors at play and the logical steps for troubleshooting, refer to the diagrams below.

Key Factors Leading to Aqueous Instability

cluster_factors Accelerating Factors main This compound in Aqueous Solution deg Decomposition & Loss of Reactivity main->deg Instability leads to ph High pH (>7.0) ph->deg metal Catalytic Metal Ions (Cu²⁺, Fe²⁺/³⁺) metal->deg oxygen Dissolved Oxygen oxygen->deg temp Elevated Temperature temp->deg start Low Reaction Yield or Inconsistent Results q_reagent Is the reagent solution fresh? start->q_reagent sol_reagent_no ACTION: Prepare fresh solution from solid HCl salt immediately before use. q_reagent->sol_reagent_no No q_conditions Are reaction conditions optimized for stability? q_reagent->q_conditions Yes sol_reagent_no->q_conditions sol_conditions_no ACTION: 1. Use degassed buffers. 2. Check/adjust pH to <7.0. 3. Add chelator (e.g., EDTA). q_conditions->sol_conditions_no No q_cuaac Is this a CuAAC reaction? q_conditions->q_cuaac Yes sol_conditions_no->q_cuaac sol_cuaac_yes ACTION: 1. Use a Cu(I) stabilizing ligand. 2. Add alkyne reagent last. q_cuaac->sol_cuaac_yes Yes end Re-run Experiment & Analyze q_cuaac->end No sol_cuaac_yes->end

Caption: A decision tree for troubleshooting common experimental failures.

Experimental Protocol: Assessing Reagent Stability via RP-HPLC

This protocol provides a self-validating system to determine the stability of this compound in your specific aqueous buffer.

Objective: To quantify the percentage of intact this compound remaining over time under defined aqueous conditions.

Materials:

  • This compound hydrochloride (solid)

  • Your specific aqueous buffer (e.g., PBS, HEPES, etc.), degassed

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with UV detector (detection at ~210-220 nm)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Stock Solution (100 mM):

    • Accurately weigh ~10.8 mg of this compound hydrochloride.

    • Dissolve in 1.0 mL of high-purity water. This is your concentrated stock.

  • Initiate Stability Study:

    • In a clean vial, add 980 µL of your degassed aqueous buffer.

    • Pre-incubate the buffer at the desired experimental temperature (e.g., 4°C or 25°C).

    • To start the experiment (t=0), add 20 µL of the 100 mM stock solution to the buffer for a final concentration of 2 mM. Mix gently.

  • Time-Point Sampling:

    • Immediately withdraw a 50 µL aliquot. This is your t=0 sample.

    • Quench the sample by diluting it 1:10 in the HPLC mobile phase A (e.g., 50 µL sample + 450 µL Mobile Phase A). This stabilizes the analyte for analysis.

    • Repeat the sampling and quenching process at subsequent time points (e.g., t = 1, 2, 4, 8, 24 hours). Store quenched samples at 4°C until analysis.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 95% B

      • 12-14 min: 95% B

      • 14-15 min: 95% to 5% B

      • 15-20 min: 5% B

    • Detection: 215 nm

  • Data Analysis:

    • For each time point, integrate the peak area corresponding to this compound.

    • Normalize the data by calculating the percentage remaining relative to the t=0 sample: % Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100

    • Plot % Remaining versus Time to visualize the stability profile. A rapid decrease indicates significant instability in your buffer system.

By following this guide, you can proactively address the stability challenges of this compound, leading to more reliable and successful experimental outcomes.

References

  • BenchChem. (n.d.). Common side reactions and byproducts in amine-propargyl conjugations. BenchChem Technical Support.
  • McCombs, J. R., & Owen, D. R. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(10), 3247–3258. Available at: [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet: Hydroxylamine.
  • Not specified author. (2025). Top 5 Factors Affecting Chemical Stability.
  • Loba Chemie. (n.d.). Hydroxylamine Hydrochloride for Synthesis - Safety Data Sheet.
  • Wikipedia contributors. (n.d.). Hydroxylamine. In Wikipedia.
  • Santa Cruz Biotechnology. (n.d.). This compound hydrochloride.
  • Akkala, S., et al. (2022). Two Steps Non-Enzymatic Synthesis of Molnupiravir... and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. Asian Journal of Pharmaceutical Research.
  • Not specified author. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals.
  • Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center, Texas A&M University.
  • PubChem. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. National Center for Biotechnology Information.
  • ebrator biochemicals. (n.d.). This compound Hydrochloride, ≥97%.
  • BenchChem Technical Support Team. (2025). troubleshooting failed click chemistry reactions on oligonucleotides. BenchChem.
  • Sigma-Aldrich. (n.d.). O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine. BenchChem Technical Support.
  • U.S. Patent No. 5,808,150. (1998). Stabilization of hydroxylamine solutions. Google Patents.
  • Cisneros, L., et al. (n.d.). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. ResearchGate. Request PDF.
  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned.
  • U.S. Patent No. 5,062,966. (1991). Process for decomposing solutions of hydroxylammonium salts. Google Patents.
  • Szabo-Scandic. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Thermo Fisher Scientific. (n.d.). Product Information Sheet: Hydroxylamine•HCl.
  • Khan, R. A. (2017). Answer to "How to store cyclic hydroxylamine CMH...". ResearchGate.
  • Wei, C., et al. (n.d.). Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants. ResearchGate. Request PDF.

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how to improve the solubility of O-Prop-2-ynyl-hydroxylamine for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for O-Prop-2-ynyl-hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experiments, with a primary focus on overcoming solubility issues. As a key bifunctional reagent used in bioconjugation and click chemistry, ensuring its complete dissolution is paramount for reaction efficiency and reproducibility.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Is there something wrong with the reagent?

This is the most common issue users face, and it almost always relates to the chemical nature of the compound rather than a quality defect. This compound is supplied as a hydrochloride (HCl) salt (C₃H₅NO·HCl)[1][2]. This salt form is crucial for its stability and handling, but it dictates how it behaves in different solvents.

The core issue is a pH-dependent equilibrium. As an amine salt, it is the product of a reaction between a weak base (the hydroxylamine) and a strong acid (HCl)[3]. In solution, it exists in equilibrium between its protonated, positively charged form and its neutral "free base" form.

  • Protonated (Charged) Form (R-ONH₃⁺Cl⁻): This form is ionic and therefore has high solubility in polar solvents, especially water[4]. Dissolving the powder in neutral or slightly acidic water will yield an acidic solution (a 0.1 M solution of the related hydroxylamine hydrochloride has a pH of 3.4) and favor this soluble, charged form[5][6].

  • Neutral Free Base Form (R-ONH₂): This form is less polar and has significantly lower solubility in water but higher solubility in organic solvents[4][7]. If you increase the pH of an aqueous solution by adding a base, you deprotonate the amine, shifting the equilibrium to the free base form, which may cause it to precipitate[4].

Understanding this equilibrium is the key to solving most solubility problems.

Q2: What is the best solvent to prepare a high-concentration stock solution?

For preparing high-concentration stock solutions (e.g., 100 mM to 1 M), using a polar aprotic organic solvent is the most reliable method.

  • Dimethyl Sulfoxide (DMSO): This is the recommended first choice. DMSO is an excellent solvent for a wide range of organic molecules and many inorganic salts[8]. While some datasheets may list solubility as "slight," this can be concentration-dependent[9]. For stock preparation, DMSO is highly effective.

  • N,N-Dimethylformamide (DMF): DMF is another excellent choice, with solvent properties similar to DMSO[10][11].

Best Practice: Prepare a concentrated stock (e.g., 1 M) in anhydrous DMSO or DMF. This stock can then be added in small volumes (e.g., 1-5 µL) to your larger aqueous reaction mixture. This method minimizes the amount of organic solvent in your final reaction, which is crucial for experiments involving sensitive biological samples like proteins or live cells.

Q3: Can I dissolve it directly in my aqueous reaction buffer (e.g., PBS)?

Yes, but with important considerations. Direct dissolution in aqueous buffers is possible, especially for lower concentrations, but can be problematic.

  • Solubility Limit: The hydrochloride salt is generally water-soluble[5][12]. However, pushing the concentration too high in a buffered solution can lead to incomplete dissolution or precipitation.

  • pH of the Buffer: This is the critical factor. If your buffer has a basic pH (e.g., >7.5), it can neutralize the hydrochloride salt, pushing it towards the less soluble free base form[4][12]. You may observe the powder failing to dissolve or the solution becoming cloudy. For example, a protocol for using hydroxylamine HCl in a pH 8.5 buffer requires dissolving the salt and then readjusting the pH back up to 8.5 with NaOH, highlighting the need for careful pH management[12].

If you must dissolve it directly in a buffer, start with a small amount and ensure it fully dissolves before adding more. If you see cloudiness, the solution is likely saturated or precipitating.

Q4: My compound precipitated after I added it to my reaction mixture. What happened?

This typically happens for one of two reasons:

  • Solvent Change: You added a concentrated stock solution (e.g., in DMSO) to an aqueous buffer where the compound is less soluble at that final concentration. The abrupt change in the solvent environment can cause the compound to "crash out" of the solution.

  • pH Change: You added an acidic stock solution of the hydrochloride salt to a basic buffer. The buffer's basic components neutralized the amine salt, converting it to the less soluble free base, which then precipitated[3][4]. This is common in bioconjugation reactions that are often performed at pH 7.5-8.5.

To avoid this, add the stock solution slowly while vortexing or stirring the reaction mixture. Also, ensure the final concentration in the reaction does not exceed its solubility limit in that specific buffer system. See the troubleshooting guide below for a detailed workflow.

Troubleshooting Guide & Protocols

This section provides detailed workflows for preparing and using this compound hydrochloride, along with a decision tree for troubleshooting common problems.

Data Summary: Solubility Profile
SolventFormSolubilityComments & References
Water Hydrochloride SaltHighAs an amine salt, it is readily soluble in water, forming a slightly acidic solution.[3][5][6]
Phosphate-Buffered Saline (PBS) Hydrochloride SaltModerate to HighSolubility is dependent on the final concentration and the pH of the PBS. Basic pH can reduce solubility.[4][12]
DMSO (Dimethyl Sulfoxide) Hydrochloride SaltHigh (for stocks)Recommended for preparing high-concentration stock solutions (≥1 M).[8][9]
DMF (N,N-Dimethylformamide) Hydrochloride SaltHigh (for stocks)An excellent alternative to DMSO for preparing concentrated stock solutions.[10][11]
Methanol / Ethanol Hydrochloride SaltSoluble / Slightly SolubleThe related hydroxylamine HCl is soluble in lower alcohols.[5][9][12] Can be used but are less common for click chemistry stocks.
Diagram: The pH-Dependent Solubility Equilibrium

The solubility of this compound hydrochloride is governed by its protonation state. This diagram illustrates the chemical equilibrium that is central to understanding its behavior in solution.

G cluster_0 Aqueous Environment Soluble This compound HCl (R-ONH₃⁺ Cl⁻) IONIC & WATER-SOLUBLE Insoluble This compound Free Base (R-ONH₂) NEUTRAL & POORLY WATER-SOLUBLE Soluble->Insoluble Add Base (e.g., NaOH, HCO₃⁻) Increase pH Insoluble->Soluble Add Acid (e.g., HCl) Decrease pH

Caption: pH control is critical for maintaining solubility.

Experimental Protocols

This is the standard and most recommended procedure for applications like click chemistry.

  • Preparation: Work in a fume hood. Allow the vial of this compound hydrochloride (MW: 107.54 g/mol )[1] to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh out 10.75 mg of the powder.

  • Dissolution: Add 100 µL of anhydrous (dry) DMSO to the powder.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. The solid should completely dissolve to form a clear, colorless solution. If it does not, gentle warming in a 37°C water bath for 5 minutes can help.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in low-retention microcentrifuge tubes. Store tightly sealed at -20°C. For long-term storage (>6 months), consider storing at -80°C.

Use this protocol when an organic solvent is not permissible in your experiment.

  • Preparation: Allow the vial of the reagent to equilibrate to room temperature.

  • Weighing: Weigh out 1.075 mg of this compound hydrochloride.

  • Dissolution: Add 1 mL of sterile, nuclease-free water to the powder.

  • Mixing: Vortex until the solid is fully dissolved. The resulting solution will be slightly acidic.

  • Sterilization (Optional): If sterility is required for cell-based assays, filter the solution through a 0.22 µm syringe filter[13][14].

  • Use: Prepare this solution fresh immediately before use. Aqueous solutions are generally less stable than DMSO stocks. Do not store for more than one day.

Troubleshooting Workflow

If you encounter precipitation or cloudiness, follow this logical workflow to diagnose and solve the issue.

G cluster_A Path A cluster_B Path B start Problem: Precipitation or Cloudiness Observed q1 When did precipitation occur? start->q1 sol1 Is the buffer pH > 7.5? q1->sol1 A sol2 What is the final concentration of organic solvent? q1->sol2 B path1 During initial dissolution in aqueous buffer path2 After adding organic stock to aqueous reaction sol1_yes Likely Cause: Free base formation. Solution: 1. Dissolve in pure water first. 2. Titrate pH carefully if needed. 3. Lower final concentration. sol1->sol1_yes Yes sol1_no Likely Cause: Concentration exceeds solubility limit. Solution: 1. Reduce the target concentration. 2. Gently warm (to 37°C) to aid dissolution. sol1->sol1_no No sol2_high_sol Likely Cause: High organic content may affect buffer salts or biomolecules. Solution: 1. Use a more concentrated stock. 2. Reduce volume of stock added. sol2->sol2_high_sol High (>5%) sol2_low_sol Likely Cause: Reagent precipitated due to solvent/pH shift. Solution: 1. Add stock solution slowly while vortexing. 2. Ensure final concentration is below limit. 3. Check buffer pH compatibility. sol2->sol2_low_sol Low (<5%) sol2_high > 5-10% (e.g., DMSO) sol2_low < 5%

Caption: A decision tree for troubleshooting solubility issues.

References
  • LookChem. (n.d.). O-2-Propynylhydroxylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Forum Discussion]. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem [Forum Discussion]. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Click-Ready Gold Nanoparticles from Aqueous Mechanochemistry: 2-Propynylamine as a Reducing Agent and Surface Ligand. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. Retrieved from [Link]

  • ebrator biochemicals. (n.d.). This compound Hydrochloride, ≥97%. Retrieved from [Link]

  • USP. (n.d.). Proparacaine Hydrochloride Ophthalmic Solution. Retrieved from [Link]

  • ResearchGate. (2020). Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents? [Forum Discussion]. Retrieved from [Link]

  • PubChemLite. (n.d.). O-(prop-2-yn-1-yl)hydroxylamine. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. Retrieved from [Link]

  • Grancini, G., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7535. Retrieved from [Link]

  • ResearchGate. (2021). Ciprofloxacin Solution preparation (100 mg/l) [Forum Discussion]. Retrieved from [Link]

  • USP-NF. (2020). Propranolol Hydrochloride Extended-Release Capsules. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility selectivity of DMF and IPA to AN and CAR. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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common pitfalls in the synthesis of oximes with O-Prop-2-ynyl-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of oximes featuring the O-Prop-2-ynyl (propargyl) functional group. This guide is designed for researchers, scientists, and professionals in drug development and related fields. O-Prop-2-ynyl-hydroxylamine is a critical bifunctional reagent that introduces a terminal alkyne, a versatile handle for subsequent "click chemistry" modifications. While the synthesis of oxime ethers is a well-established transformation, the unique properties of this compound can present specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these potential pitfalls and achieve successful, reproducible results.

The formation of an oxime involves the reaction of a carbonyl compound (aldehyde or ketone) with a hydroxylamine derivative.[1][2] In this case, this compound hydrochloride is the key reagent, valued for its ability to introduce a propargyl group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of O-Prop-2-ynyl oximes?

A1: The formation of oximes is highly pH-dependent.[3][4] Generally, a slightly acidic environment (pH 4-5) is optimal.[4] This is because the reaction requires protonation of the carbonyl group to enhance its electrophilicity, making it more susceptible to nucleophilic attack by the hydroxylamine.[3] However, at very low pH, the hydroxylamine itself can be protonated, reducing its nucleophilicity. When using this compound hydrochloride, a base is necessary to liberate the free hydroxylamine.[3][5] Common bases include sodium acetate, pyridine, or sodium carbonate.[5][6] Careful control of the base stoichiometry is crucial.

Q2: My this compound hydrochloride has a low solubility in my reaction solvent. What can I do?

A2: this compound hydrochloride is a salt and may exhibit limited solubility in some organic solvents.[7][8] Using a co-solvent system, such as ethanol/water or methanol/water, can improve solubility.[5] Alternatively, the free base can be generated in situ by adding a base like sodium hydroxide or potassium hydroxide to an aqueous solution of the hydrochloride salt before adding the carbonyl compound and an organic co-solvent.[5]

Q3: Are there any known stability issues with this compound or the resulting oxime products?

A3: this compound hydrochloride is generally stable when stored under appropriate conditions (cool, dry, inert atmosphere). The terminal alkyne in the product, while a versatile functional handle, can undergo side reactions like homocoupling (Glaser coupling) in the presence of copper catalysts and oxygen, which are often used in subsequent click chemistry steps.[9][10] It is advisable to use the synthesized O-propargyl oximes promptly or store them under an inert atmosphere.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis can be an effective method to reduce reaction times and potentially improve yields for oxime formation.[5][11] However, careful optimization of temperature and time is necessary to prevent degradation of the starting materials or product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of O-Prop-2-ynyl oximes, their potential causes, and recommended solutions.

Problem 1: Low or No Product Yield
Potential Cause Explanation Troubleshooting & Optimization Steps
Incorrect pH As discussed in the FAQs, the reaction rate is highly sensitive to pH.[3][4] An incorrect pH can halt the reaction or favor side reactions.1. Monitor pH: Use a pH meter or pH paper to ensure the reaction mixture is within the optimal range (pH 4-5). 2. Base Selection & Stoichiometry: If using the hydrochloride salt, ensure you are using an appropriate base (e.g., sodium acetate, pyridine, Na2CO3) in the correct molar ratio to neutralize the HCl.[5][6] 3. Buffered System: Consider using a buffered system to maintain a stable pH throughout the reaction.[4]
Suboptimal Temperature Reaction kinetics are temperature-dependent. Some reactions may require heating to proceed at a reasonable rate.[3]1. Increase Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Refluxing in solvents like ethanol may also be effective.[3] 2. Monitor for Degradation: Be cautious of excessive heat, which could lead to decomposition of the starting materials or product.
Poor Reagent Quality The this compound hydrochloride may have degraded due to improper storage. The carbonyl compound may contain impurities.1. Verify Reagent Purity: Use a fresh bottle of the hydroxylamine reagent or verify its purity through techniques like NMR. 2. Purify Carbonyl Compound: If necessary, purify the aldehyde or ketone via distillation or recrystallization.
Steric Hindrance Highly hindered ketones or aldehydes may react very slowly.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). 2. Use a More Reactive System: Consider using a catalyst or more forcing conditions (higher temperature, microwave irradiation).[5][11]
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Explanation Troubleshooting & Optimization Steps
Side Reactions of the Alkyne The terminal alkyne can participate in side reactions, particularly if transition metals are present as contaminants.1. Use High-Purity Reagents: Ensure all reagents and solvents are free from metal contamination. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Formation of Stereoisomers (E/Z) Oximes can exist as E/Z stereoisomers, which may appear as multiple spots on TLC or multiple peaks in NMR.[12]1. Characterization: This is often an inherent property of the product. Characterize the mixture or attempt to separate the isomers using chromatography if necessary. 2. Reaction Conditions: The ratio of isomers can sometimes be influenced by the reaction solvent and temperature.
Beckmann Rearrangement Under strongly acidic conditions, oximes can undergo the Beckmann rearrangement to form amides.[12]1. Control Acidity: Avoid using strong, non-nucleophilic acids. The mild acidity generated from the hydrochloride salt with a weak base is generally sufficient.
Over-reduction If a reducing agent is present, the oxime can be reduced to a hydroxylamine or an amine.[12][13][14]1. Avoid Reductive Conditions: Ensure no unintended reducing agents are present in the reaction mixture.
Problem 3: Difficulties in Product Purification
Potential Cause Explanation Troubleshooting & Optimization Steps
Similar Polarity of Product and Starting Material The O-propargyl oxime may have a similar polarity to the starting carbonyl compound, making chromatographic separation challenging.1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[15]
Product is an Oil Many oximes are oils and cannot be purified by recrystallization.1. Kugelrohr Distillation: For thermally stable oils, Kugelrohr distillation under high vacuum can be an option. 2. Careful Chromatography: Use a high-quality silica gel and a well-optimized eluent system.
Co-elution with Byproducts Side products may have very similar polarities to the desired oxime.1. Reaction Optimization: Revisit the reaction conditions to minimize the formation of the problematic byproduct. 2. Alternative Purification: Consider alternative purification techniques such as preparative TLC or HPLC.

Experimental Protocols & Visualizations

General Protocol for O-Prop-2-ynyl Oxime Synthesis

This is a general starting point; optimization may be required for specific substrates.

  • To a solution of the aldehyde or ketone (1.0 eq.) in ethanol (0.2-0.5 M), add this compound hydrochloride (1.1-1.5 eq.).

  • Add a base such as sodium acetate (1.5-2.0 eq.) or pyridine (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel or recrystallization.

G cluster_workflow Synthesis Workflow start Dissolve Carbonyl (Aldehyde/Ketone) in Solvent (e.g., Ethanol) add_reagents Add this compound HCl and Base (e.g., NaOAc, Pyridine) start->add_reagents react Stir at RT or Heat (40-60°C) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup: 1. Remove Solvent 2. Aqueous Extraction monitor->workup Reaction Complete purify Purification: Column Chromatography or Recrystallization workup->purify product Characterize Pure O-Prop-2-ynyl Oxime purify->product

Caption: General workflow for the synthesis of O-Prop-2-ynyl oximes.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? ph Incorrect pH? start->ph Yes temp Suboptimal Temp? start:e->temp:n reagents Poor Reagent Quality? start:e->reagents:n sterics Steric Hindrance? start:e->sterics:n adjust_ph Adjust pH (4-5) Check Base Stoichiometry ph->adjust_ph adjust_temp Increase Temperature Consider Microwave temp->adjust_temp check_reagents Use Fresh Reagents Purify Substrate reagents->check_reagents increase_time Increase Reaction Time sterics->increase_time

Caption: Troubleshooting logic for addressing low reaction yields.

Characterization of O-Prop-2-ynyl Oximes

Accurate characterization is crucial to confirm the successful synthesis of the desired product.

  • ¹H NMR: Look for characteristic peaks:

    • The methylene protons (–O–CH₂ –C≡CH) typically appear as a singlet or a doublet around δ 4.5-5.0 ppm.

    • The acetylenic proton (–C≡CH ) appears as a triplet around δ 2.5 ppm.

    • The disappearance of the aldehyde proton signal (around δ 9-10 ppm) or a shift in the signals of protons alpha to the ketone.

  • ¹³C NMR:

    • The carbons of the alkyne group will appear around δ 75-85 ppm.

    • The methylene carbon (–O–C H₂–) will be in the range of δ 60-70 ppm.

    • The imine carbon (C=N) will be significantly downfield, typically δ 145-160 ppm.

  • FT-IR:

    • A sharp, weak peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch.

    • A peak around 2100 cm⁻¹ for the C≡C stretch.

    • A peak around 1650 cm⁻¹ for the C=N stretch.[12]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the O-propargyl oxime should be observed.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of Cyclopentanone oxime.
  • Benchchem. (2025). Technical Support Center: Oxime V Synthesis.
  • Loiseau, F., & Beauchemin, A. M. (n.d.). SYNTHESIS OF E-1-(1-HYDROXYCYCLOHEXYL)ETHANONE OXIME. Organic Syntheses.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

  • ResearchGate. (2018). Expansion of ¹H NMR spectra of the O-propargyl-2-SC 1 (up) and the.... Retrieved from [Link]

  • Gunanathan, C., & Sharpless, K. B. (2017). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 34(10), 1988-2003.
  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]

  • Patil, S. A., Devaraj, N. K., & Ljungdahl, L. G. (2010). An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry, 26(4), 1431-1434.
  • U.S. Patent No. 6,235,935 B1. (2001).
  • ResearchGate. (2022). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). Retrieved from [Link]

  • PubMed Central. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Molecules, 27(4), 1369.

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Technical Support Center: O-Prop-2-ynyl-hydroxylamine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Prop-2-ynyl-hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent for bioconjugation and chemical synthesis. This compound is a bifunctional molecule, featuring an aminooxy group for oxime ligation and a terminal alkyne for subsequent click chemistry. Enhancing the kinetics of the initial oxime formation is critical for efficient and successful conjugation.

This document provides in-depth, experience-driven answers to frequently asked questions and offers robust troubleshooting strategies to overcome common experimental hurdles.

Section 1: Foundational Principles of Oxime Ligation

Before troubleshooting, a firm grasp of the underlying reaction mechanism is essential. The core reaction involving this compound is an oxime ligation, where its nucleophilic aminooxy moiety attacks an electrophilic aldehyde or ketone to form a stable C=N-O bond.

G cluster_products Products Hydroxylamine R1-O-NH2 (this compound) Oxime R1-O-N=C(R2)-R3 (Stable Oxime Bond) Hydroxylamine->Oxime + Carbonyl R2-C(=O)-R3 (Aldehyde or Ketone) Carbonyl->Oxime Water H2O

Caption: General schematic of an oxime ligation reaction.

This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it a cornerstone of bioconjugation.[1] However, its kinetics can be sluggish, particularly with less reactive ketones. The following sections address how to modulate and enhance these reaction rates.

Section 2: Frequently Asked Questions (FAQs) on Enhancing Reaction Kinetics

Q1: My oxime ligation is proceeding very slowly. What is the most critical parameter to adjust?

A1: The single most critical parameter governing oxime ligation kinetics is pH . The reaction rate exhibits a bell-shaped dependence on pH, with an optimal range typically between pH 4 and 5 .[1]

  • The "Why": This pH optimum represents a trade-off. At lower pH (acidic conditions), the carbonyl group of the aldehyde or ketone is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxylamine. However, if the pH is too low, the hydroxylamine's aminooxy group (pKa ~4.7) becomes protonated, neutralizing its nucleophilicity and halting the reaction. Conversely, at neutral or basic pH, the carbonyl is less electrophilic, leading to a significant drop in the reaction rate.[2][3]

G cluster_low_ph Too Acidic (pH < 4) cluster_optimal_ph Optimal (pH 4-5) cluster_high_ph Neutral/Basic (pH > 6) node_low R-O-NH2 Protonated Hydroxylamine (R-O-NH3+) Non-nucleophilic SLOW REACTION node_optimal R-O-NH2 (Nucleophilic) Protonated Carbonyl (R'-C=O+H-R'') Maximally Electrophilic FAST REACTION node_low->node_optimal Increase pH node_high R-O-NH2 (Nucleophilic) Neutral Carbonyl (R'-C=O-R'') Less Electrophilic SLOW REACTION node_optimal->node_high Increase pH

Caption: The impact of pH on oxime ligation reactants and overall reaction speed.

Actionable Advice:

  • Verify pH: Directly measure the pH of your reaction mixture. Do not assume the pH of the buffer stock is the final reaction pH, as reactants can alter it.

  • Buffer Choice: Use a buffer system effective in the pH 4-5 range, such as an acetate buffer.

  • Systematic Optimization: If kinetics are still slow, perform small-scale reactions at slightly different pH values (e.g., 4.0, 4.5, 5.0, 5.5) to find the empirical optimum for your specific substrates.

Q2: I've heard that catalysts can accelerate oxime ligations. Which one should I use and why?

A2: Yes, nucleophilic catalysts, particularly aniline and its derivatives , can dramatically accelerate oxime formation.[1][4] For most applications, m-phenylenediamine (mPDA) is now considered superior to the traditional aniline catalyst.[5][6]

  • The "Why" - Catalytic Mechanism: Aniline-type catalysts work by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more reactive towards nucleophilic attack by the hydroxylamine than the original carbonyl group. The catalyst is then regenerated, completing the catalytic cycle.[2]

G Carbonyl Aldehyde/Ketone (R-C=O) SchiffBase Protonated Schiff Base (R-C=N+H-Ar) Carbonyl->SchiffBase + Catalyst (Fast) Catalyst Aniline Catalyst (Ar-NH2) Oxime Oxime Product (R-C=N-O-R') SchiffBase->Oxime + Hydroxylamine (Very Fast) Hydroxylamine R'-O-NH2 Oxime->Catalyst - Catalyst (Regenerated)

Caption: Catalytic cycle of aniline in oxime ligation, creating a more reactive intermediate.

Catalyst Comparison:

CatalystTypical ConcentrationAqueous SolubilityRelative EfficiencyKey Considerations
Aniline 10-100 mMLimited (~100 mM)BaselineThe traditional catalyst, but limited by solubility and efficiency.[6]
p-Phenylenediamine (pPDA) 10 mMModerateMore effective than anilineOften used in peptide and protein ligations.[1]
m-Phenylenediamine (mPDA) 100-750 mMHighUp to 15x more efficient than aniline Superior solubility allows for much higher catalyst loading, leading to significant rate enhancements, especially for ketones.[4][5][6]

Actionable Advice:

  • Switch to mPDA: If you are using aniline, switching to mPDA is a straightforward way to boost kinetics.

  • Optimize Concentration: Due to its high solubility, you can test a range of mPDA concentrations (e.g., 100 mM, 250 mM, 500 mM) to find the optimal balance between reaction speed and potential purification challenges.

Q3: Can I change the solvent or temperature to speed up the reaction?

A3: Yes, both solvent and temperature can be adjusted, but with important caveats, especially in bioconjugation.

  • Solvent: While aqueous buffers are standard for biomolecules, reaction kinetics are driven by reactant concentration.[1] If your aldehyde/ketone substrate has poor water solubility, this can be a bottleneck.

    • Actionable Advice: Introducing organic co-solvents like DMF, ethanol, or acetonitrile can increase the solubility of hydrophobic reactants, thereby increasing the effective concentration and accelerating the reaction.[1] Always perform a control experiment to ensure the co-solvent does not negatively impact the stability or activity of your biomolecule.

  • Temperature: Increasing the temperature will increase the reaction rate.

    • Actionable Advice: For robust small molecules, increasing the temperature to 37°C or 50°C is a viable strategy. For sensitive biomolecules like proteins, this is generally not recommended as it can lead to denaturation. For most bioconjugations, performing the reaction at room temperature (20-25°C) or 4°C (for extended reactions) is standard practice.[7][8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyzed Oxime Ligation

This protocol provides a starting point for the conjugation of an aldehyde-containing molecule to this compound.

  • Prepare Reactant Stock Solutions:

    • Dissolve the aldehyde/ketone-containing substrate in an appropriate solvent (e.g., water, DMSO, DMF) to a known concentration (e.g., 10 mM).

    • Dissolve this compound hydrochloride (or the free base) in water or buffer to a concentration of 10-20 mM.

    • Prepare a 1 M stock solution of m-phenylenediamine (mPDA) in water. Adjust the pH to ~7.0 if necessary.

  • Set Up the Reaction:

    • In a microcentrifuge tube, add the aldehyde/ketone substrate to its final desired concentration (e.g., 100 µM).

    • Add the reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).

    • Add the mPDA stock solution to the desired final concentration (e.g., 200 mM).

    • Initiate the reaction by adding this compound to a final concentration of 1.2-2.0 equivalents relative to the aldehyde/ketone.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the carbonyl substrate and catalyst concentration.[1][6]

  • Monitoring and Quenching (Optional):

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

    • If necessary, the reaction can be quenched by significantly increasing the pH or by adding an excess of a scavenger aldehyde like acetone.

  • Purification:

    • Purify the final oxime conjugate using an appropriate technique, such as HPLC, to remove unreacted starting materials and the catalyst.

Section 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or very low product formation 1. Incorrect pH: The reaction is outside the optimal pH 4-5 window.1. Directly measure and adjust the reaction pH with dilute HCl or NaOH. Use a robust buffer like sodium acetate.
2. Inactive Reactants: this compound or the carbonyl substrate has degraded.2. Use fresh reagents. Verify the integrity of the starting materials via NMR or MS.
3. Insufficient Catalyst: The uncatalyzed reaction is too slow.3. Add an aniline-type catalyst. Start with 100-200 mM m-phenylenediamine (mPDA).[6]
Reaction is slow and incomplete 1. Sub-optimal Catalyst Concentration: The amount of catalyst is insufficient for a challenging substrate (e.g., a ketone).1. Increase the concentration of mPDA. Its high solubility allows for concentrations up to 750 mM, which can dramatically accelerate the reaction.[4][5]
2. Low Reactant Concentration: Poor solubility of one or both reactants is limiting the reaction rate.2. Increase the overall concentration of the reactants if possible. Introduce a water-miscible organic co-solvent (DMF, EtOH) to improve solubility.[1]
3. Sterically Hindered Ketone: Ketones are inherently less reactive than aldehydes.[4]3. For ketones, using high concentrations of mPDA is crucial. Also, allow for a longer reaction time or a modest increase in temperature if the substrate allows.
Multiple side products observed 1. Catalyst Side Reactions: At high concentrations, mPDA can form a Schiff base with the carbonyl that may be observed as a competing product.1. This is an equilibrium process. The formation of the more stable oxime product is thermodynamically favored. Ensure you are using a slight excess of the hydroxylamine to drive the reaction to completion.[5]
2. Instability of Reactants/Products: The substrate or product may be unstable under the acidic reaction conditions.2. Check the stability of your starting material and product at the reaction pH. If instability is an issue, you may need to run the reaction at a slightly higher pH (e.g., 6.0), accepting a slower rate, or shorten the reaction time.
Difficulty purifying product from catalyst 1. High Catalyst Concentration: High concentrations of mPDA or aniline can be difficult to remove.1. Optimize the catalyst concentration to use the minimum amount required for an acceptable reaction time. Use reverse-phase HPLC with a suitable gradient for purification, as the aromatic catalysts are well-retained and can be separated from many bioconjugates.

References

  • Advances in Bioconjugation. PMC - PubMed Central. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PubMed - NIH. [Link]

  • Reevaluation of the reactivity of hydroxylamine with O2-/HO2. PubMed - NIH. [Link]

  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed. [Link]

  • Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. AbOliGo. [Link]

  • O-(prop-2-yn-1-yl)hydroxylamine | C3H5NO | CID 10749134. PubChem. [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PMC - NIH. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • A pH-responsive production of hydroxyl radical in Fenton process. PMC - PubMed Central. [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]

  • pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine... ResearchGate. [Link]

  • Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. NIH. [Link]

  • Interaction Kinetics of Oximes with Native, Phosphylated and Aged Human Acetylcholinesterase. PMC - NIH. [Link]

  • Ligation & Troubleshooting. Neosynbio. [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. [Link]

  • Kinetics and mechanism of the iodine oxidation of hydroxylamine. Brandeis University. [Link]

  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. NIH. [Link]

  • Kinetic Spectrophotometric Determination of Hydroxylamine and Nitrite Ion in a Mixture by Their Reactions with Neutral Red. ResearchGate. [Link]

  • What could be the reason for failure of ligation reaction?. ResearchGate. [Link]

  • Troubleshooting DNA Ligation Problems. Bitesize Bio. [https://bitesizebio.com/2 ligation-problems/]([Link] ligation-problems/)

  • Boron enabled bioconjugation chemistries. PMC - PubMed Central. [Link]

  • Hydroxylamine | NH2OH | CID 787. PubChem - NIH. [Link]

  • The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). RSC Publishing. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to O-Prop-2-ynyl-hydroxylamine and the Landscape of Alkyne-Containing Probes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount. This guide provides an in-depth comparison of O-Prop-2-ynyl-hydroxylamine, a versatile bifunctional probe, with other alkyne-containing reagents used in chemical biology and drug development. We will delve into the underlying principles of the chemistries involved, present a comparative analysis of their performance, and provide detailed experimental protocols to empower you in your research endeavors.

The Power of Orthogonal Chemistries in Bioconjugation

Modern proteomics and drug discovery often demand the ability to introduce multiple labels onto a single biomolecule to study complex biological processes.[1][2][3][4] This requires the use of bioorthogonal reactions – chemistries that proceed with high efficiency and selectivity in a biological environment without interfering with native biochemical processes.[5][6] this compound is a prime example of a reagent designed for such sophisticated applications, embodying the principles of orthogonal dual-labeling.

Introducing this compound: A Dual-Functionality Probe

This compound hydrochloride (also known as propargyl hydroxylamine) is a small molecule that packs a powerful punch for bioconjugation.[7] It possesses two distinct reactive handles:

  • An O-alkynyl group (propargyl group) : This terminal alkyne is a workhorse in the realm of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9]

  • A hydroxylamine group : This moiety readily reacts with aldehydes and ketones to form a stable oxime linkage.[10]

The true elegance of this probe lies in the orthogonality of these two functionalities. The hydroxylamine will not react with an azide, and the alkyne will not react with a carbonyl group under their respective reaction conditions. This allows for a sequential or one-pot dual-labeling strategy with exquisite control.[11][12]

Comparative Analysis of Alkyne-Containing Probes

The choice of an alkyne-containing probe is a critical decision in experimental design. It hinges on factors such as reaction kinetics, stability of the resulting conjugate, and the biological context of the experiment. Let's compare this compound with other classes of alkyne probes.

Terminal Alkynes (e.g., this compound, Propargyl-PEG4-thiol)

Chemistry: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its exceptional reliability, high yields, and the formation of a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[13][14]

Advantages:

  • Rapid Kinetics: With the right copper(I) source and stabilizing ligands (e.g., THPTA, BTTAA), CuAAC reactions with terminal alkynes are extremely fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[15][16]

  • High Stability: The resulting triazole ring is exceptionally stable to hydrolysis, enzymatic degradation, and redox conditions, making it ideal for long-term studies.[14][17]

  • Small Size: The propargyl group is small, minimizing potential steric hindrance or perturbation of the labeled biomolecule's function.

Disadvantages:

  • Copper Cytotoxicity: The requirement for a copper(I) catalyst can be a significant drawback for live-cell imaging applications, as copper can be toxic to cells.[13] However, the development of highly efficient ligands has allowed for the use of very low copper concentrations, mitigating this issue to a large extent.

Strained Alkynes (e.g., DBCO, BCN, DIFO)

Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a copper-free click reaction that relies on the high ring strain of cyclooctyne derivatives to accelerate the reaction with azides.[18]

Advantages:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for in vivo and live-cell labeling studies where cytotoxicity is a concern.[10]

Disadvantages:

  • Slower Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹.[19]

  • Bulky Probes: Strained alkynes are significantly larger than terminal alkynes, which can potentially interfere with the biological activity of the labeled molecule.

  • Stability and Reactivity Trade-off: More reactive strained alkynes can sometimes exhibit lower stability in aqueous media.

Bifunctional Probes (e.g., this compound)

Chemistry: Orthogonal combination of CuAAC and Oxime Ligation.

Advantages:

  • Dual-Labeling Capability: Enables the introduction of two different reporters onto a single biomolecule with high specificity.[20][21]

  • Orthogonality: The two reactive handles do not cross-react, allowing for controlled, sequential or simultaneous labeling.[12][22]

Disadvantages:

  • Complexity in Optimization: Requires careful optimization of two different reaction conditions.

  • Potential for Side Reactions: While highly selective, the presence of multiple reactive species necessitates careful experimental design to avoid unwanted side reactions.

Quantitative Performance Comparison

Probe TypeReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Terminal Alkyne (Propargyl) CuAAC~10⁴ - 10⁵Very fast kinetics, high stability of linkage.[15]Requires copper catalyst (potential cytotoxicity).[13]
Strained Alkyne (DBCO) SPAAC~0.1 - 1.0Copper-free, excellent for live-cell imaging.Slower kinetics, bulky probe.[19]
Hydroxylamine Oxime Ligation~10⁻¹ - 10¹ (catalyzed)Highly chemoselective, stable linkage.[1]Can be reversible under acidic conditions.[6][10][23][24][25]

Experimental Workflows and Protocols

To illustrate the practical application of these concepts, we provide detailed protocols for a dual-labeling experiment using this compound.

Diagram: Dual-Labeling Workflow

DualLabelingWorkflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: CuAAC Reaction Protein_CHO Protein with Aldehyde/Ketone Labeled_Protein_1 Protein-Oxime-Alkyne Protein_CHO->Labeled_Protein_1 pH 6-7 Probe This compound Probe->Labeled_Protein_1 Dual_Labeled_Protein Dual-Labeled Protein Labeled_Protein_1->Dual_Labeled_Protein Cu(I), Ligand Azide_Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Azide_Reporter->Dual_Labeled_Protein

Caption: Workflow for sequential dual-labeling of a protein.

Protocol 1: Introduction of an Aldehyde Handle onto a Protein

This protocol describes the generation of an aldehyde group on a protein via mild periodate oxidation of an N-terminal serine residue.

Materials:

  • Protein with an N-terminal serine residue (1-5 mg/mL in PBS)

  • Sodium meta-periodate (NaIO₄) solution (100 mM in water, freshly prepared)

  • PBS (phosphate-buffered saline), pH 7.4

  • Desalting column

Procedure:

  • To the protein solution, add the NaIO₄ solution to a final concentration of 2 mM.

  • Incubate the reaction on ice for 15 minutes in the dark.

  • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate on ice for 5 minutes.

  • Remove excess periodate and byproducts using a desalting column equilibrated with PBS, pH 7.2.

  • The resulting protein solution now contains an N-terminal glyoxylyl group (an aldehyde) and is ready for oxime ligation.

Protocol 2: Sequential Dual-Labeling with this compound

Step A: Oxime Ligation

Materials:

  • Aldehyde-functionalized protein (from Protocol 1)

  • This compound hydrochloride (10 mM stock in water)

  • Aniline (optional catalyst, 1 M stock in DMSO)

  • PBS, pH 7.2

Procedure:

  • To the aldehyde-functionalized protein solution, add this compound hydrochloride to a final concentration of 1-5 mM.

  • If catalysis is desired to accelerate the reaction, add aniline to a final concentration of 10-50 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Remove excess this compound and aniline using a desalting column equilibrated with PBS, pH 7.4. The protein is now labeled with a terminal alkyne.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-labeled protein (from Step A)

  • Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin) (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

  • Sodium ascorbate (100 mM stock in water, freshly prepared)

  • PBS, pH 7.4

Procedure:

  • To the alkyne-labeled protein solution, add the azide-functionalized reporter molecule to a final concentration of 10-50 µM.

  • In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA). Let it sit for 1 minute.

  • Add the copper catalyst mixture to the protein solution to a final copper concentration of 50-100 µM.

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1 hour.

  • Purify the dual-labeled protein from excess reagents using a desalting column or dialysis.

Causality Behind Experimental Choices

  • Why use a bifunctional probe? When the goal is to introduce two different labels at a specific site or in close proximity, a bifunctional probe like this compound offers a streamlined workflow compared to introducing two separate reactive handles onto the protein, which may require multiple protein modification and purification steps.[20][21]

  • When to choose terminal vs. strained alkynes? The choice is primarily dictated by the experimental system. For in vitro applications where speed is critical and cell viability is not a concern, the rapid kinetics of CuAAC with terminal alkynes are advantageous.[26] For live-cell imaging or in vivo studies, the biocompatibility of copper-free SPAAC with strained alkynes is the preferred choice, despite the slower reaction rates.

  • The role of catalysts in oxime ligation: While oxime ligation can proceed without a catalyst, the reaction is significantly accelerated at neutral pH by nucleophilic catalysts like aniline.[1] This is crucial for efficient labeling of sensitive biomolecules that cannot tolerate acidic conditions.

Conclusion and Future Perspectives

This compound stands out as a powerful tool for researchers requiring sophisticated dual-labeling strategies. Its combination of two robust and orthogonal chemistries in a single, compact molecule offers a unique advantage for constructing complex bioconjugates. While the field of bioorthogonal chemistry continues to evolve with the development of even faster and more selective reactions, the fundamental principles of orthogonality and chemoselectivity embodied by probes like this compound will remain central to advancing our understanding of complex biological systems. The continued development of novel bifunctional probes with tailored reactivity and linker properties will undoubtedly open up new avenues for innovation in proteomics, drug discovery, and diagnostics.

References

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A Comparative Guide to Mass Spectrometry Validation of O-Prop-2-ynyl-hydroxylamine Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of molecules to proteins is paramount. O-Prop-2-ynyl-hydroxylamine stands out as a versatile bifunctional linker, enabling a two-stage conjugation strategy: a stable oxime ligation followed by a highly efficient alkyne-azide "click" reaction. However, the success of each step is not assumed; it must be rigorously validated.

This guide provides an in-depth comparison of oxime ligation, facilitated by this compound, against its common alternative, hydrazone ligation. We will delve into the causality behind experimental choices for conjugation and explore the gold-standard methodologies for its validation using mass spectrometry (MS). Every protocol described is designed as a self-validating system, ensuring scientific integrity from reaction to analysis.

The Chemistry of Choice: Oxime vs. Hydrazone Ligation

The foundation of this conjugation strategy lies in the chemoselective reaction between an aminooxy group (from this compound) or a hydrazide group and a carbonyl (an aldehyde or ketone) on a target biomolecule. While both form a C=N double bond, their resulting stability and reaction kinetics differ significantly, influencing the choice of linker for a specific application.[1]

Oxime Ligation: The reaction of an aminooxy group with an aldehyde or ketone forms a highly stable oxime bond.[2] This linkage is significantly more resistant to hydrolysis under physiological conditions compared to hydrazones, making it ideal for applications requiring long-term stability, such as in vivo diagnostics or therapeutics.[1][3]

Hydrazone Ligation: The reaction of a hydrazide with an aldehyde or ketone forms a hydrazone bond. This reaction is often faster than uncatalyzed oxime ligation but results in a less stable linkage that is prone to hydrolysis, especially in acidic environments.[1][3] This reversibility, however, can be exploited for applications like controlled drug release in the acidic microenvironment of endosomes or lysosomes.[1]

Quantitative Performance Metrics

The decision between these ligation chemistries often involves a trade-off between reaction speed and conjugate stability. The following table summarizes key performance metrics.

FeatureHydrazone LigationOxime Ligation (this compound)Rationale & Causality
Reactants Hydrazine/Hydrazide + Aldehyde/KetoneAminooxy + Aldehyde/KetoneThe nucleophile (hydrazine vs. aminooxy) dictates the final bond characteristics.
Bond Stability Less stable, prone to hydrolysis at acidic pH.[1]More stable, highly resistant to hydrolysis.[1][3]The electronegativity of the oxygen atom in the oxime bond (C=N-O) reduces the susceptibility of the C=N bond to hydrolytic cleavage compared to the hydrazone bond (C=N-N).
Equilibrium Constant (Keq) 10⁴ - 10⁶ M⁻¹[3]> 10⁸ M⁻¹[3]A higher Keq for oxime formation indicates a more favorable reaction equilibrium, leading to higher conjugate yield and stability.
Optimal pH (Uncatalyzed) 5.0 - 6.0[1]4.0 - 5.0[1][4]A slightly acidic pH is required to protonate the carbonyl group, making it more electrophilic, while ensuring the nucleophile remains sufficiently reactive.
Catalysis Can be accelerated.Significantly accelerated with catalysts like aniline.[1][5][6]Nucleophilic catalysts like aniline form a more reactive Schiff base intermediate with the carbonyl, speeding up the rate-limiting dehydration step.[2]

The Dual Functionality of this compound

The propargyl group (a terminal alkyne) on this compound provides a bioorthogonal handle for a subsequent reaction.[7] After the initial oxime bond is formed and validated, this alkyne can be selectively conjugated to an azide-functionalized molecule (e.g., a fluorescent dye, a biotin tag, or a drug payload) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] This two-step approach offers modularity and is central to many chemical proteomics and drug development workflows.[8][9]

cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry Protein Protein with Aldehyde/Ketone Group Conjugate1 Protein-Oxime-Alkyne Conjugate Protein->Conjugate1 Aniline Catalyst pH 4.5-7.0 Hydroxylamine This compound Hydroxylamine->Conjugate1 Azide Azide-tagged Molecule (e.g., Drug, Dye) FinalConjugate Final Bioconjugate Azide->FinalConjugate Conjugate1_ref Protein-Oxime-Alkyne Conjugate Conjugate1_ref->FinalConjugate Cu(I) Catalyst

Bifunctional conjugation workflow.

Mass Spectrometry: The Definitive Validation Tool

Mass spectrometry is the unequivocal standard for characterizing complex bioconjugates like antibody-drug conjugates (ADCs) or labeled proteins.[10][11] Its high resolution and mass accuracy allow for the unambiguous confirmation of a successful conjugation, determination of labeling efficiency, and identification of the precise modification site.[10]

Experimental Workflow for MS Validation

The validation process follows a logical progression from a broad overview to a high-resolution analysis of the modification site.

cluster_workflow MS Validation Workflow cluster_analysis Levels of Analysis start Protein Conjugate Sample prep Sample Preparation (Desalting / Digestion) start->prep lc Liquid Chromatography (LC Separation) prep->lc ms Electrospray Ionization Mass Spectrometry (ESI-MS) lc->ms analysis Data Analysis ms->analysis Intact Intact Mass (Overall Conjugation) analysis->Intact Middle Subunit Analysis (e.g., Light/Heavy Chain) analysis->Middle Bottom Peptide Mapping (Site Identification) analysis->Bottom

General workflow for MS-based validation.

Protocols for Conjugation and Validation

Protocol 1: Aniline-Catalyzed Oxime Ligation

This protocol describes the conjugation of this compound to a protein containing a carbonyl group (e.g., an antibody with an engineered aldehyde tag).

Materials:

  • Carbonyl-containing protein (e.g., 5 mg/mL in PBS)

  • This compound hydrochloride (100 mM stock in water)[7][12]

  • Aniline (200 mM stock in DMSO or aqueous buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium Acetate Buffer, pH 4.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • pH Adjustment (Optional but Recommended): For optimal uncatalyzed reaction, exchange the protein buffer to Sodium Acetate Buffer (pH 4.5). For catalyzed reactions at neutral pH, proceed in PBS.

  • Reactant Addition: To 100 µL of the protein solution (e.g., at 100 µM), add this compound to a final concentration of 5-10 fold molar excess.

  • Catalyst Addition: For catalyzed reactions, add the aniline stock solution to a final concentration of 10-20 mM.[5] The higher solubility and efficacy of catalysts like p-phenylenediamine can also be considered for reactions at neutral pH.[5]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Monitor progress by LC-MS if possible.

  • Purification: Upon completion, remove excess reagents by passing the solution through a desalting column equilibrated with the desired final buffer (e.g., PBS).

  • Characterization: Proceed immediately to mass spectrometry analysis to confirm conjugation.

Protocol 2: Mass Spectrometry Validation

A. Intact Mass Analysis (Top-Down)

  • Causality: This method is chosen first to quickly confirm if the conjugation was successful and to determine the distribution of species (e.g., unconjugated protein, singly conjugated, doubly conjugated). This is critical for calculating metrics like the drug-to-antibody ratio (DAR) in ADC development.[10]

  • Method:

    • Dilute the purified conjugate from Protocol 1 to ~0.1-1 mg/mL in a solution compatible with native MS (e.g., 200 mM ammonium acetate) or denaturing MS (e.g., water/acetonitrile with 0.1% formic acid).

    • Inject the sample onto an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). For intact analysis, a reversed-phase column with a shallow gradient or size-exclusion chromatography is often used.[11][13]

    • Acquire data across a mass range appropriate for the protein of interest.

    • Deconvolute the resulting charge state envelope to obtain the zero-charge mass of the protein.

  • Expected Result: An increase in mass corresponding to the addition of one or more this compound molecules (Mass = C3H5NO = 71.037 Da). The observed mass should be within 5-10 ppm of the theoretical mass.

B. Peptide Mapping Analysis (Bottom-Up)

  • Causality: This method is employed to definitively identify the specific amino acid residue(s) that have been conjugated. This is essential for ensuring site-specificity and understanding structure-activity relationships.[10][14]

  • Method:

    • Denaturation & Reduction: Denature the purified conjugate (~50-100 µg) in a buffer containing urea or guanidine-HCl. Reduce disulfide bonds with DTT.

    • Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Digestion: Exchange the buffer to one compatible with a protease (e.g., trypsin) and digest the protein overnight at 37°C.

    • LC-MS/MS Analysis: Inject the peptide mixture onto a C18 reversed-phase column coupled to the mass spectrometer. Elute peptides using a gradient of acetonitrile.

    • Data Acquisition: Operate the MS in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS fragmentation of the most abundant peptide ions.

  • Expected Result:

    • In the full MS scan, a new peptide peak will be observed with a mass increase of +71.037 Da compared to the unmodified peptide.

    • The MS/MS spectrum of this modified peptide will show a series of b- and y-ions. The fragmentation pattern will confirm the peptide sequence, and the mass shift on a specific fragment ion will pinpoint the exact site of modification.

Conclusion

This compound is a powerful bifunctional reagent that enables stable and modular bioconjugation. Its superiority over hydrazone-forming reagents lies in the hydrolytic stability of the resulting oxime bond, a critical feature for bioconjugates intended for in vivo use. However, the true power of this chemistry is only realized through rigorous validation. By employing a multi-level mass spectrometry strategy—starting with intact mass analysis for a global view and progressing to peptide mapping for high-resolution site identification—researchers can proceed with confidence, knowing their conjugates are precisely formed and well-characterized. This systematic approach of reaction and validation ensures the reproducibility and reliability required for advancing drug development and cutting-edge scientific research.

References

  • Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH. [Link]

  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC - NIH. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry. PMC - NIH. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. PMC - NIH. [Link]

  • LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products. PubMed. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

  • LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. [Link]

  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]

  • Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry - ACS Publications. [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Spectroscopy Online. [Link]

  • bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. MavMatrix. [Link]

  • Electrospray ionization (ESI+) Mass Spectra of reaction mixtures... ResearchGate. [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Open Research Repository. [Link]

  • This compound Hydrochloride, ≥97%. ebrator biochemicals. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. PMC. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

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The Modern Bioconjugation Toolkit: A Comparative Guide to O-Prop-2-ynyl-hydroxylamine and Other Premier Bioorthogonal Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to precisely and selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal of reactions that occur within living systems without interfering with endogenous biochemical processes.[1][2] The selection of a specific ligation chemistry is a critical decision, directly influencing experimental success. This guide provides an in-depth, objective comparison of oxime ligation, featuring O-Prop-2-ynyl-hydroxylamine, against two other titans of the field: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.

The Principle of Bioorthogonality: A Chemist's "Prime Directive"

Before delving into specific chemistries, it is crucial to understand the core tenets of a bioorthogonal reaction. Coined by Carolyn R. Bertozzi, the term "bioorthogonal" describes a chemical reaction that can proceed inside a living system without interfering with or being influenced by the complex biological milieu.[2][3] To earn this designation, a reaction must satisfy several stringent criteria:

  • High Selectivity: The reacting partners must be mutually reactive only with each other, ignoring the vast array of functional groups present in biomolecules like proteins, nucleic acids, and lipids.[1]

  • Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[1][4]

  • Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, often at low reactant concentrations.[1]

  • High Stability: The newly formed covalent bond must be stable under physiological conditions to ensure the integrity of the conjugate.[1]

This guide will assess this compound and its alternatives against these fundamental principles, supported by quantitative data and practical, field-proven protocols.

Oxime Ligation: The Classic, Chemoselective Workhorse

Oxime ligation is a robust and highly chemoselective reaction involving the condensation of a hydroxylamine derivative, such as this compound, with an aldehyde or ketone to form a stable oxime bond.[5][6]

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by the elimination of a water molecule.[5][7][8] The propargyl group (a prop-2-ynyl moiety) on this compound provides a terminal alkyne handle for subsequent modifications, for instance, via copper-catalyzed or strain-promoted click chemistry, making it a versatile bifunctional linker.

Caption: Mechanism of Oxime Ligation.

Performance Characteristics

The key strength of oxime ligation lies in its exceptional chemoselectivity. Aldehydes and ketones are relatively rare in biological systems, minimizing off-target reactions.[5][9][10] However, its primary limitation is its reaction kinetics.

  • Kinetics: Compared to SPAAC and IEDDA, oxime ligation is significantly slower, with second-order rate constants typically around ~0.01 M⁻¹s⁻¹ at neutral pH.[11] The reaction rate is pH-dependent and is fastest under slightly acidic conditions (pH 4-5), which may not be ideal for all biological applications.[12]

  • Catalysis: To overcome the slow kinetics at physiological pH, nucleophilic catalysts like aniline and its derivatives (e.g., p-phenylenediamine) are often employed, which can significantly accelerate the reaction.[12]

  • Stability: The resulting oxime bond is generally more stable to hydrolysis than the corresponding hydrazone linkage.[11] However, the bond can be reversible under acidic conditions, a feature that can be exploited for controlled release applications.[11]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The Copper-Free Click Champion

Developed as a copper-free alternative to the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC has become a cornerstone of bioorthogonal chemistry.[12] It involves the reaction of a strained cyclooctyne with an azide.[12]

Mechanism of Action

The driving force for SPAAC is the high ring strain of cyclooctynes, which dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly without a catalyst.[12] This reaction forms a stable triazole linkage.[12] Both the azide and the strained alkyne are abiotic and highly inert to biological functional groups.[9][12]

G cluster_1 SPAAC Mechanism Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State [3+2] Cycloaddition Transition State Cyclooctyne->Transition_State + Azide Azide (R-N₃) Triazole Stable Triazole Product Transition_State->Triazole

Caption: Mechanism of SPAAC Reaction.

Performance Characteristics

SPAAC offers a compelling balance of speed and bioorthogonality, making it one of the most widely used bioorthogonal reactions.

  • Kinetics: SPAAC reactions are significantly faster than oxime ligations. The second-order rate constants depend on the specific cyclooctyne used, ranging from ~0.1 to 2.3 M⁻¹s⁻¹ . Dibenzocyclooctyne (DBCO) derivatives are generally more reactive than bicyclononyne (BCN) derivatives.

  • Biocompatibility: The absence of a cytotoxic copper catalyst is a major advantage for live-cell and in vivo applications.[12]

  • Stability: The resulting triazole linkage is exceptionally stable and considered biologically inert.

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: The Speed King

The IEDDA reaction, often referred to as tetrazine ligation, is currently the fastest known bioorthogonal reaction.[11] It involves a [4+2] cycloaddition between an electron-deficient diene (typically a tetrazine) and an electron-rich dienophile (often a strained alkene like trans-cyclooctene, TCO).[11]

Mechanism of Action

The reaction proceeds through a concerted cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly driving the reaction forward. The only byproduct is inert N₂, making this reaction exceptionally clean.[11]

G cluster_2 IEDDA Mechanism Tetrazine Tetrazine Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO trans-Cyclooctene (TCO) Product Stable Dihydropyridazine Product Intermediate->Product - N₂ N2 N₂

Caption: Mechanism of IEDDA Ligation.

Performance Characteristics

The unparalleled speed of the IEDDA reaction makes it ideal for applications requiring rapid labeling, especially with low concentrations of reactants or for tracking highly dynamic processes.

  • Kinetics: IEDDA reactions boast extraordinary second-order rate constants, ranging from 10³ to 10⁶ M⁻¹s⁻¹ . This is several orders of magnitude faster than both SPAAC and oxime ligation.

  • Specificity: The reaction partners exhibit exquisite specificity for one another.[11]

  • Limitations: The stability of the reactants can be a concern. Some tetrazines have limited stability in aqueous media, and TCO can be light-sensitive.

Quantitative Performance Comparison: A Head-to-Head Analysis

The choice of a bioorthogonal reaction is often a trade-off between kinetics, stability, and the steric footprint of the reactive handles. The following table summarizes the key quantitative performance metrics for the discussed chemistries.

FeatureOxime Ligation (this compound)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reactants Aminooxy + Aldehyde/KetoneStrained Alkyne + AzideTetrazine + Strained Alkene
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.01 (uncatalyzed at pH 7)[11]~0.1 - 2.310³ - 10⁶
Catalyst Required Recommended (e.g., Aniline) at neutral pH[12]NoNo
Key Advantages Small, abiotic functional groups; high chemoselectivity.[9][10]Copper-free; excellent biocompatibility; stable linkage.[12]Exceptionally fast kinetics; high specificity; N₂ as sole byproduct.[11]
Key Limitations Slow kinetics at neutral pH; pH-dependent rate.[11]Slower than IEDDA; cyclooctynes can be bulky.Reactant stability can be limited (TCO light-sensitive).

Experimental Protocols: From Theory to Practice

To ensure the successful implementation of these chemistries, adherence to validated protocols is essential. Below are representative, step-by-step methodologies for each ligation type.

Experimental Workflow Overview

Caption: General experimental workflow for bioorthogonal ligation.

Protocol 1: Catalyzed Oxime Ligation of a Protein

This protocol describes the labeling of a protein containing a genetically encoded p-acetylphenylalanine (an artificial ketone-bearing amino acid) with this compound.

  • Materials:

    • Ketone-modified protein in Phosphate-Buffered Saline (PBS), pH 7.4.

    • This compound hydrochloride (100 mM stock in water).

    • p-Phenylenediamine catalyst stock solution (100 mM in PBS, pH 7.4).[12]

    • PBS, pH 7.4.

  • Methodology:

    • In a microcentrifuge tube, dilute the ketone-modified protein in PBS (pH 7.4) to a final concentration of 10 µM.

    • Add the this compound stock solution to a final concentration of 1 mM (100-fold molar excess).

    • Add the p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 5 mM. Causality: The aniline-based catalyst forms a protonated Schiff base intermediate with the ketone, which is more electrophilic and accelerates the rate-limiting transimination step at neutral pH.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.

    • Remove excess, unreacted reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

    • Verify the conjugation efficiency using SDS-PAGE (observing a mass shift) and/or mass spectrometry.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the labeling of an azide-modified antibody with a DBCO-functionalized fluorescent dye.

  • Materials:

    • Azide-functionalized antibody in PBS, pH 7.4.

    • DBCO-Dye (e.g., DBCO-Fluor 488) (10 mM stock in DMSO).

    • PBS, pH 7.4.

  • Methodology:

    • To the azide-functionalized antibody solution (e.g., 1 mg/mL), add a 10-fold molar excess of the DBCO-Dye stock solution. Causality: A molar excess of the DBCO-dye ensures the reaction goes to completion, maximizing the labeling of the lower-concentration antibody.

    • Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle rotation.

    • Purify the antibody-dye conjugate from excess DBCO-Dye using a protein desalting column equilibrated with PBS.

    • Characterize the degree of labeling using UV-Vis spectroscopy to measure both protein and dye absorbance.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

This protocol details the rapid labeling of a TCO-modified protein with a tetrazine-biotin conjugate.

  • Materials:

    • TCO-modified protein in PBS, pH 7.4.

    • Tetrazine-Biotin (1 mM stock in DMSO).

    • PBS, pH 7.4.

  • Methodology:

    • In a microcentrifuge tube, combine the TCO-modified protein and the Tetrazine-Biotin conjugate. A slight molar excess (1.5 to 3 equivalents) of the tetrazine reagent is often sufficient due to the rapid kinetics.

    • Incubate the mixture for 30 minutes at room temperature. Causality: The extremely high rate constant of the IEDDA reaction allows for short incubation times even at low micromolar concentrations, minimizing potential sample degradation.

    • The reaction progress can often be monitored visually by the disappearance of the tetrazine's characteristic pink/red color.

    • Purify the resulting biotinylated protein using a desalting column to remove any unreacted tetrazine-biotin.

    • Confirm successful ligation via a Western blot using a streptavidin-HRP conjugate.

Conclusion and Future Outlook

The selection of a bioorthogonal chemistry is a nuanced decision that requires a careful evaluation of the specific experimental needs.

  • This compound and the resulting oxime ligation remain a highly valuable tool, particularly when chemoselectivity is paramount and the introduction of small, minimally perturbative handles is required. Its slower, catalyst-dependent kinetics at neutral pH are its primary drawback.

  • SPAAC represents a robust, reliable, and truly bioorthogonal workhorse. It provides a significant kinetic advantage over oxime ligation and avoids the cytotoxicity of copper catalysts, making it a go-to choice for many live-cell imaging and in vivo studies.

  • IEDDA stands in a class of its own for speed.[11] When rapid, efficient labeling is required at low concentrations, or for capturing fast biological dynamics, tetrazine ligation is the undisputed champion.

The field of bioorthogonal chemistry is continuously evolving, with ongoing research focused on developing new reaction pairs with even faster kinetics, improved stability, and "multi-orthogonal" capabilities for simultaneous, multi-target labeling. By understanding the fundamental principles and performance characteristics of the core chemistries presented here, researchers can confidently select the optimal tool to illuminate the intricate workings of biology and accelerate the development of next-generation diagnostics and therapeutics.

References

  • Svatunek, D., et al. (2020). Bioorthogonal chemistry.
  • Bird, R. E., & Prescher, J. A. (2020). Developing bioorthogonal probes to span a spectrum of reactivities.
  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.
  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: A New Bioorthogonal Reaction for Modern Chemical Biology.
  • Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-based cycloadditions: application to pretargeted live cell imaging.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry. [Link]

  • Wikipedia. (2023). Bioorthogonal chemistry. [Link]

  • K. M. Bakkum, et al. (2020). Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins. ACS Chemical Biology. [Link]

  • van der Wijk, D., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]

  • ResearchGate. (2015). Schematic representation of (A) oxime ligation reaction... ResearchGate. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for O-Prop-2-ynyl-hydroxylamine Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient covalent ligation of molecules is paramount. O-Prop-2-ynyl-hydroxylamine is a versatile building block, and its terminal alkyne functionality makes it an ideal substrate for the powerful azide-alkyne cycloaddition, a cornerstone of "click chemistry." The choice of catalyst for this transformation is not merely a matter of preference but a critical decision that dictates the reaction's efficiency, regioselectivity, and, crucially, its applicability in biological systems. This guide provides an in-depth comparative analysis of the primary catalytic systems for the click chemistry of this compound, grounded in mechanistic principles and supported by experimental data from analogous systems.

The Dichotomy of Cycloaddition: 1,4- vs. 1,5-Regioselectivity

The azide-alkyne cycloaddition, in its catalyzed form, offers exquisite control over the regiochemistry of the resulting 1,2,3-triazole product. This is a critical consideration in drug design and bioconjugation, where the spatial arrangement of substituents can profoundly impact biological activity and binding affinity. The two primary catalytic pathways, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC), yield distinct regioisomers.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely employed method and selectively produces the 1,4-disubstituted 1,2,3-triazole.[1]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This complementary technique yields the 1,5-disubstituted 1,2,3-triazole.[1]

This fundamental difference in outcome is a direct consequence of their distinct reaction mechanisms.

Mechanistic Insights: A Tale of Two Metals

Understanding the catalytic cycles of CuAAC and RuAAC is essential for troubleshooting, optimizing reaction conditions, and appreciating the inherent strengths and limitations of each system.

The Copper(I)-Catalyzed Pathway (CuAAC)

The CuAAC reaction is believed to proceed through a stepwise mechanism involving copper acetylide intermediates.[1] The generally accepted catalytic cycle is depicted below:

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide R-C≡C-Cu(I) Cu(I)->Copper_Acetylide + Alkyne - H+ Alkyne R-C≡CH Metallacycle Six-membered Cu-metallacycle Copper_Acetylide->Metallacycle + Azide Azide R'-N3 Triazole_Product 1,4-Triazole Metallacycle->Triazole_Product Reductive Elimination Triazole_Product->Cu(I) Protonolysis

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The key steps involve the formation of a copper acetylide, coordination of the azide, and subsequent cyclization to form the 1,4-disubstituted triazole. The reaction is characterized by its high rate acceleration, often 107 to 108 times faster than the uncatalyzed thermal cycloaddition.[1]

The Ruthenium(II)-Catalyzed Pathway (RuAAC)

In contrast, the RuAAC reaction proceeds via an oxidative coupling mechanism.[1] This pathway avoids the formation of a metal acetylide, which has significant implications for the substrate scope.

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Ru(II) Ru(II) Ruthenacycle Six-membered Ruthenacycle Ru(II)->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne_Azide Alkyne + Azide Triazole_Product 1,5-Triazole Ruthenacycle->Triazole_Product Reductive Elimination Triazole_Product->Ru(II)

Figure 2: Simplified catalytic cycle of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

A key feature of the RuAAC mechanism is the formation of a six-membered ruthenacycle intermediate, which, upon reductive elimination, yields the 1,5-disubstituted triazole.[1]

Comparative Analysis of Catalyst Performance

The choice between a copper or ruthenium catalyst for the click chemistry of this compound will depend on a careful consideration of several factors.

FeatureCopper(I) Catalysts (CuAAC)Ruthenium(II) Catalysts (RuAAC)
Regioselectivity Exclusive formation of 1,4-disubstituted triazole.[1]Exclusive formation of 1,5-disubstituted triazole.[1]
Substrate Scope Primarily terminal alkynes.Tolerates both terminal and internal alkynes.[1]
Reaction Rate Generally very fast, often complete within minutes to a few hours at room temperature.[2]Typically fast, with some reactions requiring mild heating to achieve optimal rates.[3]
Biocompatibility Copper ions can be toxic to cells, necessitating the use of stabilizing ligands for in vivo applications.[4]Ruthenium catalysts are generally considered more biocompatible, though this can be ligand-dependent.[5]
Catalyst Loading Typically 1-5 mol%, but can be higher in bioconjugation protocols.[2]Generally in the range of 1-5 mol%.[3]
Common Catalysts In situ generated from CuSO₄/sodium ascorbate; CuI; CuBr.[4][CpRuCl(PPh₃)₂], [CpRuCl(COD)].[6]
Solvents Wide range, including aqueous buffers, t-BuOH/H₂O, DMSO.[2][4]Often organic solvents like THF, toluene, or DMF; some aqueous methods have been developed.[3][5]

Table 1: Comparative overview of Copper(I) and Ruthenium(II) catalysts for azide-alkyne cycloadditions.

Experimental Considerations and Protocols

While no specific protocols for the click chemistry of this compound were found, the following general procedures, based on the well-established reactivity of propargyl ethers and amines, can be adapted.[2][7] It is crucial to perform small-scale test reactions to optimize conditions for this specific substrate.

General Experimental Workflow

Experimental_Workflow Start Start Reactant_Prep Prepare solutions of This compound and azide Start->Reactant_Prep Reaction_Setup Combine reactants and initiate with catalyst Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare catalyst solution (e.g., CuSO4/ligand or Ru complex) Catalyst_Prep->Reaction_Setup Monitoring Monitor reaction progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Purification Purify product (e.g., chromatography) Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

Sources

quantitative analysis of O-Prop-2-ynyl-hydroxylamine labeling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Quantitative Analysis of O-Prop-2-ynyl-hydroxylamine Labeling Efficiency

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating biological functions and developing novel therapeutics. This compound (OP-NH2), also known as O-propargyl-hydroxylamine, has emerged as a powerful tool in the bioorthogonal chemistry toolkit. Its ability to selectively react with aldehydes and ketones to form a stable oxime linkage provides a versatile handle for the subsequent attachment of reporter molecules. This guide offers an in-depth, data-driven comparison of methodologies to quantify the labeling efficiency of OP-NH2, providing the foundational knowledge and practical protocols necessary for robust and reproducible results.

The Principle of OP-NH2 Labeling: Oxime Ligation

At its core, OP-NH2 labeling relies on the chemoselective reaction between a hydroxylamine (-ONH2) group and a carbonyl group (an aldehyde or ketone) to form a stable oxime (-O-N=C) bond.[1][2] This reaction is a cornerstone of bioconjugation due to its high specificity; the required functional groups are rare in native biological systems, thus minimizing off-target reactions.[3] The propargyl group of OP-NH2, which contains a terminal alkyne, serves as a bioorthogonal handle for a secondary "click" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] This two-step strategy allows for the attachment of a wide array of probes, including fluorophores, biotin, or other affinity tags, for downstream detection and analysis.[7][8][9]

Caption: Mechanism of oxime ligation between OP-NH2 and a carbonyl group.

Factors Influencing Oxime Ligation Efficiency

Achieving high labeling efficiency is not merely a matter of mixing reagents. The kinetics and equilibrium of oxime formation are highly dependent on several experimental parameters. Understanding and optimizing these factors is critical for reproducible quantification.

1. pH: The rate of oxime formation is highly pH-dependent. The reaction proceeds through a nucleophilic attack of the hydroxylamine on the carbonyl carbon. A slightly acidic environment (pH 4-5) is often optimal for uncatalyzed reactions, as it provides a sufficient concentration of the protonated, more electrophilic carbonyl group, while the hydroxylamine remains adequately nucleophilic.[10][11] However, such acidic conditions are often incompatible with live-cell experiments or proteins that are sensitive to low pH.

2. Catalysts: To overcome the slow reaction kinetics at physiological pH (~7.4), nucleophilic catalysts are employed. Aniline has been traditionally used, but it can be toxic and its efficiency is limited.[11] More recently, m-phenylenediamine (mPDA) and its derivatives have been shown to be significantly more efficient catalysts, increasing reaction rates by up to 15-fold compared to aniline.[12][13][14] This is due to their higher aqueous solubility, allowing for use at higher concentrations, which in turn drives the reaction forward more effectively.[12][13]

3. Reactant Concentrations: As with any bimolecular reaction, the concentrations of the OP-NH2 probe and the target carbonyl-containing molecule are crucial. A molar excess of the OP-NH2 probe is typically used to drive the reaction to completion. However, excessively high concentrations can lead to non-specific binding and should be optimized for each system.

4. Temperature and Reaction Time: The reaction rate increases with temperature. Most bioconjugation reactions are performed between room temperature and 37°C to maintain the integrity of the biological sample. The reaction time should be optimized to allow the ligation to reach completion, which can range from minutes to several hours depending on the other factors.[1][13]

Table 1: Key Parameters for Optimizing OP-NH2 Labeling Efficiency

ParameterRecommended RangeRationale & Key Considerations
pH 4.5 - 5.5 (uncatalyzed)Optimal for reaction kinetics but may not be biocompatible.[11]
6.5 - 7.5 (catalyzed)Requires a catalyst like aniline or mPDA for efficient ligation.[12][13]
Catalyst 10-100 mM AnilineTraditional catalyst, but can be slow and cytotoxic.[11]
10-50 mM mPDAHighly efficient, water-soluble catalyst for physiological pH.[12][14]
OP-NH2 Concentration 5-10 fold molar excessDrives the reaction towards product formation.
Temperature 25°C - 37°CBalances reaction rate with biomolecule stability.
Reaction Time 30 min - 4 hoursMust be empirically determined by monitoring reaction progress.[10]

Quantitative Analysis Methodologies

Once the labeling reaction is performed, a robust analytical method is required to determine its efficiency. The choice of method depends on the nature of the target biomolecule, the required sensitivity, and the available instrumentation.

Mass Spectrometry (MS)-Based Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the direct and accurate quantification of labeling efficiency, particularly for proteins.[15][16]

  • Principle: In a "bottom-up" proteomics approach, the labeled protein is digested into smaller peptides (e.g., with trypsin). These peptides are then separated by liquid chromatography and analyzed by the mass spectrometer. The labeling efficiency can be determined by comparing the ion intensity of the labeled peptide to that of the unlabeled peptide.[16][17]

  • Advantages:

    • High Specificity and Accuracy: Provides direct evidence of the modification at the peptide level.

    • Absolute Quantification: Can be used for absolute quantification with the use of stable isotope-labeled internal standards.[16]

    • Site-Specific Information: Can identify the specific site of labeling within the protein.

  • Disadvantages:

    • Requires Specialized Equipment: Access to an LC-MS/MS system is necessary.

    • Complex Data Analysis: Data processing can be complex and time-consuming.[18]

    • Lower Throughput: Not ideal for screening a large number of samples quickly.

Fluorescence-Based Quantification

This is a widely accessible and high-throughput method that relies on the secondary "click" reaction to attach a fluorescent probe to the alkyne handle of the OP-NH2-labeled molecule.[19][20]

  • Principle: After the oxime ligation, an azide-functionalized fluorophore is conjugated to the propargyl group via CuAAC or SPAAC. The labeling efficiency is then determined by measuring the fluorescence intensity, which is proportional to the amount of labeled biomolecule.

  • Methods:

    • In-gel Fluorescence: Labeled proteins are separated by SDS-PAGE, and the gel is imaged on a fluorescence scanner. The intensity of the fluorescent band is quantified relative to a total protein stain (e.g., Coomassie) or a loading control.[21]

    • Fluorimetry: The fluorescence of the labeled sample in solution is measured using a plate reader or fluorometer.

    • Fluorescence Microscopy/Flow Cytometry: For cell-based assays, this allows for the visualization and quantification of labeling in single cells.[22]

  • Advantages:

    • High Sensitivity: Modern fluorophores provide excellent signal-to-noise ratios.

    • High Throughput: Plate-based assays are easily automated.

    • Widely Accessible: Requires standard laboratory equipment.

  • Disadvantages:

    • Indirect Measurement: Relies on the assumption that the secondary click reaction is 100% efficient.

    • Potential for Background Fluorescence: Autofluorescence from biological samples can interfere with measurements.

Table 2: Comparison of Quantitative Analysis Methods

FeatureMass Spectrometry (LC-MS)Fluorescence-Based Methods
Principle Direct mass detection of labeled vs. unlabeled species.Indirect detection via fluorescence of a secondary probe.
Specificity Very HighHigh (dependent on probe specificity)
Sensitivity HighVery High
Throughput Low to MediumHigh
Equipment LC-MS/MS SystemGel imager, plate reader, microscope, flow cytometer
Data Output Quantitative mass data, site-specific information.Relative or absolute fluorescence units.
Key Advantage Direct, unambiguous quantification.[23]High sensitivity and throughput.
Key Limitation Complex workflow and data analysis.[18]Indirect; assumes 100% efficiency of the click reaction.

Comparison with Alternative Bioorthogonal Reagents

While oxime ligation is a robust method, other bioorthogonal reactions are available. The choice of reaction depends on factors like reaction kinetics, stability of the reagents, and potential for cytotoxicity.[24]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A very popular "click" reaction with excellent kinetics. However, the copper catalyst can be toxic to living cells, limiting its in vivo applications.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a toxic copper catalyst, making it more suitable for live-cell imaging.[25] However, the reaction kinetics are generally slower than CuAAC and the cyclooctyne reagents can be bulky.

  • Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) boasts extremely fast reaction kinetics, allowing for rapid labeling at low concentrations.[4][26]

Oxime ligation offers a balance of good stability and biocompatibility, especially when catalyzed by mPDA at physiological pH. Its kinetics are generally slower than IEDDA but it avoids the potential toxicity of CuAAC.[27]

Experimental Protocols

The following protocols provide a general framework. They should be optimized for your specific biomolecule and experimental setup.

Protocol 1: OP-NH2 Labeling of a Purified Protein

This protocol describes the labeling of a protein containing a genetically encoded aldehyde or ketone.

  • Prepare Protein Sample: Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

  • Prepare Reagents:

    • Prepare a 100 mM stock solution of OP-NH2 in DMSO or water.

    • Prepare a 500 mM stock solution of mPDA catalyst in water, adjusted to pH 7.4.

  • Labeling Reaction:

    • To the protein solution, add the mPDA stock solution to a final concentration of 20-50 mM.

    • Add the OP-NH2 stock solution to a final concentration of 1-5 mM (maintain a 5-10 fold molar excess over the protein).

    • Incubate the reaction at 37°C for 1-2 hours with gentle shaking.

  • Remove Excess Reagents: Purify the labeled protein using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis to remove unreacted OP-NH2 and catalyst.

  • Proceed to Quantification: The purified, OP-NH2 labeled protein is now ready for analysis by LC-MS (Protocol 2) or fluorescence labeling (Protocol 3).

Protocol 2: Quantification by LC-MS/MS
  • Protein Digestion:

    • Take a known amount of the labeled protein (e.g., 20 µg).

    • Perform a standard in-solution tryptic digest protocol (reduction with DTT, alkylation with iodoacetamide, followed by overnight digestion with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides.

    • Extract the ion chromatograms (XICs) for both the unlabeled peptide and the OP-NH2-labeled peptide. The mass shift will correspond to the addition of the propargyl-oxyamine group (C3H3NO, +57.021 Da).

    • Calculate the labeling efficiency by dividing the peak area of the labeled peptide by the sum of the peak areas of both the labeled and unlabeled peptides.

    • Efficiency (%) = [Area(Labeled Peptide) / (Area(Labeled Peptide) + Area(Unlabeled Peptide))] * 100

Protocol 3: Quantification by In-Gel Fluorescence
  • Fluorescent Probe Conjugation (Click Reaction):

    • To the purified OP-NH2 labeled protein (from Protocol 1), add an azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide) to a final concentration of 100-200 µM.

    • Add the CuAAC catalyst components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA).

    • Incubate for 1 hour at room temperature, protected from light.

  • Remove Excess Fluorophore: Remove the unreacted fluorescent probe using a desalting column.

  • SDS-PAGE and Imaging:

    • Load a known amount of the fluorescently labeled protein onto an SDS-PAGE gel, alongside a serial dilution of a fluorescent standard for calibration if desired.

    • After electrophoresis, image the gel using a fluorescence scanner with the appropriate excitation/emission filters.

    • Stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue).

  • Densitometry Analysis:

    • Quantify the band intensity in the fluorescence channel and the total protein stain channel using image analysis software (e.g., ImageJ).

    • The labeling efficiency can be expressed as the ratio of the fluorescence signal to the total protein signal, normalized to a control if applicable.

Workflow and Decision Making

Choosing the right path for quantification is crucial for generating reliable data. The following diagrams illustrate a general experimental workflow and a decision tree to guide your choice of analytical method.

cluster_quant Quantification Pathways start Start: Carbonyl-containing Biomolecule labeling Oxime Ligation with OP-NH2 (Protocol 1) start->labeling purification1 Purification: Remove excess OP-NH2 & Catalyst labeling->purification1 ms_path LC-MS/MS Analysis (Protocol 2) purification1->ms_path Direct Method click_rxn Click Reaction with Azide-Fluorophore (Protocol 3, Step 1) purification1->click_rxn Indirect Method end_ms Result: Direct Labeling Efficiency (%) ms_path->end_ms purification2 Purification: Remove excess Fluorophore click_rxn->purification2 analysis Fluorescence Analysis (In-gel, Fluorimetry, etc.) (Protocol 3, Step 3) purification2->analysis end_fluor Result: Relative Fluorescence Quantification analysis->end_fluor

Caption: General experimental workflow for OP-NH2 labeling and quantification.

q1 Need site-specific quantification? q2 High-throughput screening needed? q1->q2 No res_ms Use LC-MS/MS Quantification q1->res_ms Yes q3 LC-MS/MS system available? q2->q3 No res_fluor Use Fluorescence Quantification q2->res_fluor Yes q3->res_ms Yes res_consider Consider Fluorescence, validate with MS if possible q3->res_consider No

Caption: Decision tree for selecting a quantification method.

Conclusion

This compound is a versatile and powerful reagent for the bioorthogonal labeling of carbonyl-containing biomolecules. The successful application of this tool, however, hinges on the ability to accurately quantify its labeling efficiency. By carefully optimizing reaction conditions—particularly pH and catalysis—and selecting the appropriate analytical methodology, researchers can generate robust and reproducible data. While mass spectrometry offers the gold standard for direct and site-specific quantification, fluorescence-based methods provide a sensitive, high-throughput alternative suitable for a wide range of applications. This guide provides the strategic insights and practical protocols to empower researchers to confidently employ and validate OP-NH2 labeling in their scientific endeavors.

References

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  • Springer Nature Experiments. Quantification of Proteins by Label-Free LC-MS/MS. Available at: [Link]

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  • ACS Publications. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Available at: [Link]

  • PubMed. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Available at: [Link]

  • NIH. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Available at: [Link]

  • NIH. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Available at: [Link]

  • ResearchGate. Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical... | Download Scientific Diagram. Available at: [Link]

  • NIH. Bioorthogonal chemical reporter methodology for visualization, isolation and analysis of glycoconjugates. Available at: [Link]

  • NIH. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Available at: [Link]

  • NIH. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Available at: [Link]

  • NIH. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells. Available at: [Link]

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Unlocking New Frontiers in Peptide Synthesis: A Comparative Guide to O-Prop-2-ynyl-hydroxylamine Ligation and NCL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Building Proteins from the Ground Up

The total chemical synthesis of proteins is a cornerstone of modern chemical biology, enabling access to molecules with precisely engineered structures, non-canonical amino acids, and specific modifications that are often inaccessible through recombinant methods. While Solid Phase Peptide Synthesis (SPPS) is remarkably efficient for creating peptides up to ~50 amino acids, the synthesis of larger proteins necessitates a convergent strategy: ligating smaller, purified peptide fragments together.[1][2]

For decades, Native Chemical Ligation (NCL) has been the undisputed gold standard for this purpose.[1] It forges a native peptide bond between unprotected fragments, making it an invaluable tool.[3] However, NCL's stringent requirement for an N-terminal cysteine residue at the ligation site presents a significant constraint.[2] This guide provides an in-depth comparison with a powerful and flexible alternative: oxime ligation , exemplified by the use of reagents like O-Prop-2-ynyl-hydroxylamine. We will explore the mechanistic underpinnings, strategic advantages, and practical applications of oxime ligation, offering researchers a clear perspective on why it represents a critical expansion of the protein synthesis toolkit.

The Gold Standard: Understanding Native Chemical Ligation (NCL)

NCL is a highly chemoselective reaction between two unprotected peptide fragments in aqueous solution.[4] One fragment must possess a C-terminal thioester, and the other must have an N-terminal cysteine residue.

The Mechanism of NCL

The reaction proceeds via a two-step mechanism at neutral pH:

  • Transthioesterification: The thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the first peptide. This is a reversible step that forms a new thioester-linked intermediate.[4][5]

  • S-to-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement where the α-amino group of the cysteine attacks the newly formed thioester, creating a stable, native amide bond at the ligation site.[3][5]

This elegant process is highly specific, works with fully unprotected peptides, and produces a native peptide backbone, which is crucial for many biological applications.[4][6]

NCL_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Peptide1 Peptide-1-C(O)SR (C-terminal Thioester) Intermediate Peptide-1-C(O)S-Cys-Peptide-2 (Thioester-linked Intermediate) Peptide1->Intermediate Transthioesterification (reversible) Peptide2 H2N-Cys-Peptide-2 (N-terminal Cysteine) Peptide2->Intermediate Product Peptide-1-C(O)NH-Cys-Peptide-2 (Native Peptide Bond) Intermediate->Product Intramolecular S-to-N Acyl Shift (irreversible) Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Peptide1 Peptide-1-C(O)R (Carbonyl Group) Intermediate Hemialkoxamine Intermediate Peptide1->Intermediate Nucleophilic Attack Peptide2 H2N-O-Peptide-2 (Aminooxy Group) Peptide2->Intermediate Product Peptide-1-C(R)=N-O-Peptide-2 (Stable Oxime Bond) Intermediate->Product Dehydration (-H2O)

Caption: Mechanism of Oxime Ligation.

Head-to-Head Comparison: this compound vs. NCL

The true power of oxime ligation becomes evident when directly compared with NCL. The choice between these methods is a strategic one, balancing the nature of the desired final product with synthetic feasibility.

FeatureNative Chemical Ligation (NCL)Oxime Ligation (e.g., with this compound)
Ligation Site Strictly requires N-terminal Cysteine. [1][7]No specific amino acid required. [8]Ligation site is determined by the placement of carbonyl and aminooxy groups.
Bond Formed Native Amide (Peptide) Bond. [3]Non-native Oxime (C=N-O) Bond. [4][9]
Flexibility Low. Ligation sites are dictated by protein sequence.High. Ligation sites can be chosen for optimal fragment synthesis and solubility.
Orthogonality Good. Chemoselective for N-terminal Cys.Excellent. Bioorthogonal reaction that does not interfere with any natural amino acid side chains, including cysteine. [10]
Reaction pH Neutral (~7.0 - 7.5) [3]Typically mild acidic to neutral (~4.5 - 7.0) [8][11]
Catalyst Thiol catalysts (e.g., MPAA, TCEP) often used. [4][5]Aniline or its derivatives significantly accelerate the reaction. [9][11]
Key Advantage Produces a completely native protein backbone.Freedom from the cysteine requirement, enabling total synthesis of proteins lacking suitable Cys residues.
Key Trade-off Limited applicability due to Cys dependency.Introduces a non-native linkage into the backbone.

Core Advantage: Liberation from the Cysteine Constraint

The single most transformative advantage of using an oxime-based strategy is the complete removal of the N-terminal cysteine requirement . This liberates the synthetic chemist to design a protein synthesis strategy based on logic and convenience rather than sequence limitations.

  • Synthesize Any Protein: Proteins with no cysteine residues, or where cysteines are located in structurally critical regions unsuitable for ligation, become readily accessible.

  • Optimize Fragment Design: Peptides can be divided into fragments of ideal length, complexity, and solubility, dramatically improving the success rate of the overall synthesis.

  • Complete Orthogonality: The aminooxy/carbonyl reaction is orthogonal to native cysteine residues. This means one can perform an oxime ligation on a peptide that contains cysteines without any risk of side reactions, preserving them for disulfide bond formation or other modifications. [10]

Experimental Workflows and Protocols

The following provides a generalized workflow and representative protocols for both ligation techniques.

Workflow_Comparison cluster_NCL NCL Workflow cluster_Oxime Oxime Ligation Workflow SPPS_NCL_1 SPPS of Peptide-Thioester Purify_NCL_1 HPLC Purification SPPS_NCL_1->Purify_NCL_1 SPPS_NCL_2 SPPS of N-Cys-Peptide Purify_NCL_2 HPLC Purification SPPS_NCL_2->Purify_NCL_2 Ligate_NCL Native Chemical Ligation (pH 7.2, Thiol Catalyst) Purify_NCL_1->Ligate_NCL Purify_NCL_2->Ligate_NCL Purify_Final_NCL Final HPLC Purification Ligate_NCL->Purify_Final_NCL Product_NCL Full-Length Protein (Native Bond) Purify_Final_NCL->Product_NCL SPPS_Oxime_1 SPPS of Peptide-Carbonyl Purify_Oxime_1 HPLC Purification SPPS_Oxime_1->Purify_Oxime_1 SPPS_Oxime_2 SPPS of Peptide-ONH2 Purify_Oxime_2 HPLC Purification SPPS_Oxime_2->Purify_Oxime_2 Ligate_Oxime Oxime Ligation (pH 4.5, Aniline Catalyst) Purify_Oxime_1->Ligate_Oxime Purify_Oxime_2->Ligate_Oxime Purify_Final_Oxime Final HPLC Purification Ligate_Oxime->Purify_Final_Oxime Product_Oxime Full-Length Protein (Oxime Bond) Purify_Final_Oxime->Product_Oxime

Sources

A Senior Application Scientist's Guide to O-Prop-2-ynyl-hydroxylamine: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of O-Prop-2-ynyl-hydroxylamine, a versatile reagent at the intersection of bioorthogonal chemistry and molecular assembly. We will explore its core applications, provide a comparative analysis against alternative methods, and furnish detailed experimental protocols to bridge theory with practice.

Introduction: The Unique Duality of this compound

This compound, also known as O-propargyl-hydroxylamine, is a small, bifunctional molecule that has carved a significant niche in the world of chemical biology and materials science.[1][2][3] Its power lies in its two distinct reactive termini:

  • An Aminooxy (Hydroxylamine) Group (-ONH₂): This moiety serves as a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage.[4][5]

  • A Terminal Alkyne Group (-C≡CH): This functional group is the cornerstone of "click chemistry," enabling highly efficient and specific cycloaddition reactions with azide-containing molecules.[6][7]

This dual functionality allows for a powerful, two-stage sequential ligation strategy, making it an invaluable tool for conjugating, labeling, and modifying complex biological molecules and materials.

cluster_molecule This compound cluster_groups Key Functional Groups mol HC≡C-CH₂-O-NH₂ alkyne Terminal Alkyne (for Click Chemistry) mol->alkyne HC≡C- hydroxylamine Aminooxy Group (for Oxime Ligation) mol->hydroxylamine -O-NH₂

Caption: Structure of this compound highlighting its two key reactive functional groups.

Core Application I: Oxime Ligation for Bio-functionalization

The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form an oxime bond is a cornerstone of bioorthogonal chemistry.[4][8] This ligation is highly chemoselective, proceeding efficiently under mild, aqueous conditions (typically pH 4.5-7) where side reactions with other biological nucleophiles, such as amines and thiols, are minimal.[4][9]

The primary utility of this compound in this context is to "install" a clickable alkyne handle onto a target molecule that bears, or can be modified to bear, a carbonyl group.

biomolecule Biomolecule (e.g., Protein, Polysaccharide) with Aldehyde/Ketone Group product Alkyne-Modified Biomolecule biomolecule->product Forms stable oxime bond reagent This compound (HC≡C-CH₂-O-NH₂) reagent->product catalyst Aniline Catalyst pH 4.5-7 catalyst->product

Caption: Workflow for installing an alkyne handle onto a biomolecule via oxime ligation.

Application in Polysaccharide Modification

Polysaccharides can be chemically or enzymatically modified to introduce aldehyde groups, making them prime targets for conjugation.[10][11][12] For instance, the vicinal diols present in many sugar residues can be oxidized using sodium periodate (NaIO₄) to generate reactive aldehydes.

Comparative Analysis:

FeatureThis compound LigationHydrazide ChemistryReductive Amination
Reactive Partner Aldehydes, KetonesAldehydes, KetonesAldehydes, Ketones
Bond Formed OximeHydrazoneAmine
Stability High stability at physiological pH.Less stable than oximes; susceptible to hydrolysis.Very stable.
Reaction Conditions Mild (pH 4.5-7), often requires aniline catalyst.[4]Mild (pH 5-7).Requires a reducing agent (e.g., NaBH₃CN).
Bioorthogonality Excellent.Good.Moderate; potential for side reactions.
Key Advantage Introduces a versatile alkyne handle for further "click" reactions.Simple and common method.Forms a highly stable C-N bond.
Experimental Protocol: Periodate Oxidation and Oxime Ligation of a Polysaccharide

This protocol describes the introduction of an alkyne handle onto a model polysaccharide, such as dextran.

Materials:

  • Dextran (or other polysaccharide with vicinal diols)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • This compound hydrochloride[1][3][13]

  • Aniline

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 100 mg of dextran in 10 mL of deionized water.

  • Oxidation: Add a 2-fold molar excess of NaIO₄ relative to the glucose monomer units. Protect the reaction from light and stir at room temperature for 1 hour. Causality: Periodate selectively cleaves the C-C bond of vicinal diols, oxidizing the adjacent hydroxyls to aldehydes.

  • Quenching: Quench the reaction by adding 100 µL of ethylene glycol and stir for 30 minutes. Causality: Ethylene glycol consumes any unreacted periodate, preventing unwanted side reactions.

  • Purification: Purify the aldehyde-activated dextran by dialysis against deionized water for 48 hours, with frequent water changes. Lyophilize to obtain a white powder.

  • Ligation: Dissolve 50 mg of the activated dextran in 5 mL of 0.1 M sodium acetate buffer (pH 5.5).

  • Add a 50-fold molar excess of this compound hydrochloride and a 20-fold molar excess of aniline (catalyst).

  • Stir the reaction at room temperature for 12-16 hours.

  • Final Purification: Purify the resulting alkyne-modified dextran by extensive dialysis against deionized water and lyophilize. The product can be characterized by ¹H NMR and FTIR to confirm the presence of the alkyne group.

Core Application II: Sequential "Click Chemistry" Conjugation

The true power of this compound is realized in a two-step process. After the initial oxime ligation, the installed terminal alkyne is ready for a highly efficient click reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][] This reaction joins the alkyne with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, peptide, or drug) to form a stable triazole ring.[7]

This sequential approach offers modularity and efficiency, allowing for the conjugation of sensitive molecules under exceptionally mild conditions.

cluster_click CuAAC Click Reaction start Alkyne-Modified Biomolecule final Fully Conjugated Biomolecule start->final Forms stable triazole link azide Azide-Probe (e.g., Azido-FITC, Azido-Biotin) azide->final catalyst Cu(I) Catalyst (e.g., CuSO₄ / Sodium Ascorbate) catalyst->final

Caption: Workflow of the CuAAC reaction to conjugate a probe to the alkyne-modified biomolecule.

Application in Protein Labeling

While native proteins lack aldehydes or ketones (except for the N-terminal α-oxo-aldehyde in specific cases), these functional groups can be introduced. For example, the N-terminus of a protein can be enzymatically converted to a carbonyl, or specific amino acid side chains can be chemically modified.[15][16] A more common strategy involves labeling a protein with a molecule that contains a carbonyl, which then serves as a docking site for this compound.

Comparative Analysis of Protein Labeling Strategies:

MethodTarget Residue(s)Bond StabilitySpecificityKey Advantage
NHS Esters Lysine, N-terminusAmide (Very High)Low (targets all accessible primary amines)Simple, robust, widely used.[16]
Maleimides CysteineThioether (High)High (targets free thiols)Site-specific labeling of Cys residues.
Sequential Oxime + Click Introduced CarbonylOxime + Triazole (Very High)High (dependent on carbonyl introduction)Modular; allows introduction of diverse probes via click chemistry.[17]
Enzymatic Labeling Specific peptide tagsVarious (High)Very High (enzyme-specific recognition)Precise control over the site of modification.[18]
Experimental Protocol: Two-Step Labeling of a Carbonyl-Modified Protein

This protocol outlines the labeling of a protein (previously modified to contain an aldehyde or ketone) with an azide-functionalized fluorescent dye.

Materials:

  • Carbonyl-modified protein (in a suitable buffer like PBS, pH 7.4)

  • This compound hydrochloride

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Azide-fluorophore (e.g., Azide-PEG4-FITC)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PD-10 desalting columns

Procedure: Step 1: Alkyne Installation via Oxime Ligation

  • To a solution of the carbonyl-modified protein (e.g., 1 mg/mL in PBS), add this compound to a final concentration of 10 mM.

  • Adjust the pH of the solution to ~6.0 using dilute HCl. Causality: Oxime ligation is more efficient at a slightly acidic pH.

  • Add aniline to a final concentration of 20 mM.

  • Incubate the reaction at room temperature for 4-6 hours.

  • Remove excess reagents and exchange the buffer to PBS (pH 7.4) using a PD-10 desalting column. The resulting alkyne-protein conjugate is now ready for the click reaction.

Step 2: Fluorophore Conjugation via CuAAC

  • Prepare a "Click Premix" by combining CuSO₄ (final conc. 1 mM), THPTA (final conc. 5 mM), and the azide-fluorophore (final conc. 200 µM) in PBS. Causality: THPTA is a ligand that stabilizes the Cu(I) oxidation state and protects the protein from copper-mediated damage.

  • To the alkyne-protein solution, add the Click Premix.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Final Purification: Purify the fluorescently labeled protein from excess reagents using a PD-10 desalting column. The final conjugate can be analyzed by SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy to determine the degree of labeling.

Conclusion and Future Outlook

This compound stands out as a superior bifunctional linker due to the robust and orthogonal nature of its two reactive ends. The combination of stable oxime ligation with the unparalleled efficiency of click chemistry provides a modular and powerful platform for researchers. This enables the construction of complex bioconjugates, the site-specific labeling of proteins and polysaccharides, and the development of advanced biomaterials and targeted drug delivery systems. As the demand for precisely engineered molecular constructs grows, the applications for this versatile reagent will undoubtedly continue to expand.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. NIH National Center for Biotechnology Information. [Link]

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A Comparative Guide to Protein Carbonyl Analysis: A Deep Dive into O-Prop-2-ynyl-hydroxylamine-based Chemoproteomic Workflows

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the intricate landscape of oxidative stress, the detection and quantification of protein carbonylation stand as a critical measure of cellular damage and disease progression. This irreversible post-translational modification, arising from the oxidation of amino acid side chains or the adduction of lipid peroxidation products, serves as a stable biomarker for a host of pathological conditions, including neurodegenerative diseases, cancer, and diabetes.[1][2] The selection of an appropriate method for the detection and analysis of carbonylated proteins is therefore paramount to achieving robust and meaningful results.

This guide provides an in-depth technical comparison of a powerful two-step chemical proteomics strategy utilizing O-Prop-2-ynyl-hydroxylamine for the selective labeling and enrichment of carbonylated proteins. We will explore the causality behind the experimental choices in this workflow, compare its performance with alternative methods, and provide supporting experimental data and detailed protocols to empower your research.

The Rationale for a Two-Step Approach: Precision and Versatility

The direct labeling of protein carbonyls with probes such as biotin hydrazide has been a long-standing method in the field.[3][4] However, the this compound workflow offers a distinct set of advantages rooted in its two-stage design:

  • Initial Carbonyl Capture: The hydroxylamine moiety of this compound reacts specifically with aldehyde and ketone groups on proteins to form a highly stable oxime linkage.[5][6] This initial step effectively "tags" carbonylated proteins with a bioorthogonal alkyne handle.

  • Versatile Downstream Functionalization via Click Chemistry: The introduced terminal alkyne serves as a versatile anchor for the subsequent attachment of a wide array of reporter molecules (e.g., biotin for enrichment, fluorophores for imaging) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7] This modularity allows researchers to tailor the detection method to their specific downstream application.

This decoupling of carbonyl labeling from reporter attachment provides greater flexibility and can lead to improved specificity and reduced background compared to single-step labeling reagents.

Comparative Analysis of Carbonyl-Reactive Probes

The selection of a carbonyl-reactive probe is a critical decision in any proteomic workflow aimed at studying protein carbonylation. Here, we compare this compound with other commonly used reagents.

FeatureThis compoundBiotin Hydrazide2,4-Dinitrophenylhydrazine (DNPH)Fluorescent Hydrazides
Reaction Chemistry Forms a stable oxime with carbonyls.Forms a hydrazone with carbonyls.Forms a dinitrophenylhydrazone with carbonyls.Forms a fluorescent hydrazone with carbonyls.
Detection Method Two-step: Click chemistry with an azide-tagged reporter.Direct detection via streptavidin-based methods.Spectrophotometry or anti-DNPH antibody-based detection.Direct fluorescence detection.
Versatility High. The alkyne handle can be coupled to various reporters.Moderate. Limited to biotin-based detection.Low. Primarily for quantification or Western blotting.Moderate. Limited to fluorescence-based applications.
Enrichment Efficient enrichment of tagged proteins/peptides via biotin-azide and streptavidin affinity chromatography.[8]Direct enrichment of biotinylated proteins/peptides.[3]No direct enrichment capability.No direct enrichment capability.
Mass Spectrometry Compatibility Excellent. The tag is small, and click chemistry is highly efficient.Good. The biotin tag can sometimes interfere with ionization.Can affect protein mobility and mass spectrometry identification.[9]Can be used, but the fluorophore may complicate spectral analysis.
Potential Drawbacks Requires a two-step process. CuAAC can have side reactions with thiols.[10]Hydrazones can be less stable than oximes.Can react with protein sulfenic acids.[11]Potential for background fluorescence.

Case Study: Identification of Carbonylated Proteins in Oxidative Stress Models

While specific, comprehensive case studies exclusively detailing the use of this compound are emerging, the principles of this two-step approach have been successfully applied in numerous proteomics investigations of oxidative stress. For instance, studies utilizing hydroxylamine-based probes with a biotin tag (structurally and functionally analogous to the this compound/biotin-azide combination) have successfully identified specific sites of carbonylation on key proteins like human serum albumin (HSA) under various oxidative conditions.[2][6]

In a typical workflow, treatment of HSA with metal-catalyzed oxidation (MCO) or hypochlorous acid (HOCl) leads to the formation of carbonyl groups on specific lysine residues.[2] These carbonylated sites can then be selectively labeled.

Experimental Workflow: From Labeling to Identification

The following diagram outlines a typical experimental workflow for the identification of carbonylated proteins using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Carbonyl Labeling cluster_click_chemistry Click Chemistry cluster_downstream_analysis Downstream Analysis start Protein Sample (e.g., cell lysate, purified protein) oxidation Induce Oxidative Stress (optional) start->oxidation labeling Incubate with this compound oxidation->labeling click_reaction Perform CuAAC or SPAAC with Azide-Biotin labeling->click_reaction digestion Proteolytic Digestion (e.g., Trypsin) click_reaction->digestion enrichment Streptavidin Affinity Chromatography digestion->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Database Search & Protein Identification ms_analysis->data_analysis

Caption: Experimental workflow for identifying carbonylated proteins.

Detailed Experimental Protocol

1. Protein Sample Preparation and Carbonyl Labeling:

  • Objective: To label carbonyl groups in proteins with this compound.

  • Materials:

    • Protein sample (e.g., 1 mg/mL in a suitable buffer like PBS).

    • This compound hydrochloride.

    • Labeling Buffer: 100 mM sodium acetate, pH 4.5.

  • Procedure:

    • If necessary, induce oxidative stress on your protein sample using established methods (e.g., metal-catalyzed oxidation).

    • Desalt the protein sample to remove any interfering small molecules.

    • Reconstitute the protein sample in the Labeling Buffer.

    • Add this compound to a final concentration of 10 mM.

    • Incubate the reaction for 1-2 hours at 37°C.

    • Remove excess labeling reagent by buffer exchange or dialysis.

2. Click Chemistry Reaction (CuAAC):

  • Objective: To attach a biotin tag to the alkyne-labeled proteins.

  • Materials:

    • Alkyne-labeled protein sample.

    • Azide-PEG4-Biotin.

    • Copper(II) sulfate (CuSO4).

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Procedure:

    • To the alkyne-labeled protein solution, add Azide-PEG4-Biotin to a final concentration of 100 µM.

    • Prepare a fresh solution of the copper catalyst premix: 50 mM TCEP or sodium ascorbate, 10 mM THPTA, and 10 mM CuSO4.

    • Add the copper catalyst premix to the protein-azide mixture to a final copper concentration of 1 mM.

    • Incubate the reaction for 1 hour at room temperature.

    • Quench the reaction by adding EDTA to a final concentration of 10 mM.

3. Enrichment and Mass Spectrometry Analysis:

  • Objective: To enrich for biotinylated peptides and identify the carbonylated proteins and modification sites.

  • Procedure:

    • Perform in-solution or in-gel proteolytic digestion (e.g., with trypsin) of the biotinylated protein sample.

    • Enrich the biotinylated peptides using streptavidin-coated magnetic beads or resin.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched peptides from the beads.

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the carbonylated proteins and the specific sites of modification by searching the MS/MS data against a protein sequence database, including the mass shift corresponding to the this compound tag.

Mechanistic Insights and Causality

The choice of a two-step labeling strategy is deliberate. The initial oxime formation is highly specific for carbonyls and forms a very stable bond, ensuring that the alkyne tag is robustly attached to the protein.[5] The subsequent click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological mixtures without cross-reacting with other functional groups present in proteins.[1][7] This orthogonality is key to minimizing off-target labeling and reducing background noise in downstream analyses.

The following diagram illustrates the chemical transformations involved in this workflow.

reaction_mechanism cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Click Chemistry (CuAAC) P_CO Protein-C=O P_Oxime Protein-C=N-O-CH₂-C≡CH P_CO->P_Oxime + H2N_O_Prop H₂N-O-CH₂-C≡CH (this compound) H2N_O_Prop->P_Oxime P_Alkyne Protein-C=N-O-CH₂-C≡CH P_Triazole Protein-Triazole-Reporter P_Alkyne->P_Triazole + N3_Biotin N₃-Reporter (e.g., Biotin-Azide) N3_Biotin->P_Triazole [Cu(I)]

Caption: Reaction mechanism of the two-step labeling strategy.

Conclusion: A Powerful and Adaptable Tool for Redox Proteomics

The this compound-based workflow represents a highly specific, versatile, and robust method for the analysis of protein carbonylation. Its two-step nature, combining stable oxime ligation with the efficiency and orthogonality of click chemistry, provides a powerful platform for the enrichment and identification of carbonylated proteins from complex biological samples. While direct labeling methods offer simplicity, the modularity of the this compound approach allows for a wider range of downstream applications, from quantitative proteomics to cellular imaging. As research into the complexities of oxidative stress continues to expand, this adaptable chemoproteomic strategy will undoubtedly remain a valuable tool for elucidating the roles of protein carbonylation in health and disease.

References

  • Driessen, C., et al. (2015). Proteomic analysis of protein carbonylation: a useful tool to unravel nanoparticle toxicity mechanisms. Particle and Fibre Toxicology, 12(1), 36. [Link]

  • Weber, D., et al. (2004). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. Methods in molecular biology (Clifton, N.J.), 289, 269–277. [Link]

  • Yim, H. S., et al. (2011). Chemical probes for analysis of carbonylated proteins: a review. Journal of cellular biochemistry, 112(12), 3649–3656. [Link]

  • Temple, A., et al. (2006). Identification of specific protein carbonylation sites in model oxidations of human serum albumin. Journal of the American Society for Mass Spectrometry, 17(8), 1172–1180. [Link]

  • Madian, A. G., & Regnier, F. E. (2010). Proteomic identification of carbonylated proteins and their oxidation sites. Journal of proteome research, 9(8), 3766–3780. [Link]

  • Yao, T., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules (Basel, Switzerland), 26(17), 5368. [Link]

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  • Loffler, A., et al. (2021). A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. Antioxidants (Basel, Switzerland), 10(3), 438. [Link]

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  • Lee, Y. I., et al. (2017). Investigation and identification of protein carbonylation sites based on position-specific amino acid composition and physicochemical features. BMC bioinformatics, 18(1), 118. [Link]

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  • Bollineni, R. C., et al. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. The Analyst, 138(18), 5465–5474. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O-Prop-2-ynyl-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

O-Prop-2-ynyl-hydroxylamine and its salts are highly reactive reagents invaluable in bioconjugation, drug discovery, and materials science. However, the very features that make this molecule useful—the high-energy terminal alkyne and the nucleophilic, potentially unstable hydroxylamine moiety—also demand rigorous and informed disposal procedures. This guide provides the essential operational and safety protocols for managing waste streams containing this compound, ensuring the safety of laboratory personnel and environmental compliance. Our focus extends beyond mere procedure to explain the chemical rationale, fostering a culture of safety built on deep understanding.

Hazard Assessment: A Tale of Two Functional Groups

Understanding the proper disposal of this compound begins with a clear-eyed assessment of its inherent chemical risks. The molecule's reactivity is a composite of its two key functional groups: the propargyl group and the hydroxylamine group.

  • The Hydroxylamine Moiety: Free hydroxylamine is a notoriously unstable compound that can decompose explosively upon heating.[1] While the O-alkylation in this compound provides some stability, the N-O bond remains a point of weakness. Research into the thermal decomposition of hydroxylamine derivatives shows that they can be thermally unstable, with decomposition initiated at moderately elevated temperatures.[2][3] Furthermore, hydroxylamine and its derivatives are potent reducing agents and can react vigorously with oxidizers. They are also recognized irritants and may be absorbed through the skin.[1][4]

  • The Propargyl (Prop-2-ynyl) Group: The terminal alkyne of the propargyl group is a high-energy functional group. Compounds containing this moiety, such as propargyl alcohol, are flammable and can be toxic. A critical, though less common, hazard is the potential for terminal alkynes to form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury. While not an immediate disposal risk in most contexts, it underscores the group's high reactivity.[5]

The combination of these two groups in one molecule necessitates its classification as a highly reactive chemical .[6][7] Therefore, direct disposal of the active compound is strictly forbidden. All waste containing this compound must first be neutralized ("quenched") as part of the experimental workflow before it can be collected for formal disposal.

The Cardinal Rule: In-Situ Neutralization

For reactive chemicals, waste disposal is an integral part of the experimental procedure, not an afterthought.[6] The primary directive is to neutralize or "quench" any remaining reactive material in the reaction vessel before it is transferred to a waste container. Disposing of unquenched, active this compound into a general waste stream is a significant safety hazard that can lead to dangerous reactions.[8][9]

Experimental Protocol: General Quenching Procedure for Reaction Mixtures

This protocol provides a generalized framework for quenching a reaction mixture containing residual this compound. Note: The ideal quenching agent and conditions are reaction-specific. This procedure should be adapted based on the solvents, catalysts, and other reagents present. Always perform a thorough risk assessment.

  • Preparation:

    • Ensure the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS).

    • Prepare a separate, appropriately sized flask containing a suitable quenching agent. For many applications, a mild reducing agent like sodium bisulfite in an aqueous solution can be effective. The amount should be in stoichiometric excess (typically 1.5-2.0 equivalents) relative to the initial amount of this compound.

    • Cool the quenching solution in an ice bath. The quenching of reactive species is often exothermic.

  • Quenching:

    • While stirring the quenching solution vigorously, slowly add the cooled reaction mixture dropwise via an addition funnel.

    • Monitor the temperature of the quenching flask. If the temperature rises significantly, pause the addition until it cools.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • Verification (Optional but Recommended):

    • Test for the absence of the reactive species. This can be done using a specific stain (e.g., potassium permanganate for the alkyne) on a TLC plate if applicable.

  • Waste Collection:

    • Once quenching is complete, the entire mixture is considered hazardous waste. Transfer it to a clearly labeled hazardous waste container.[9]

Disposal Pathways: A Decision-Based Approach

The correct disposal procedure depends on the form of the waste. The following decision tree and summary table outline the proper handling for different waste streams.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_waste_type Waste Type? cluster_action Action Required cluster_final_disposal Final Disposal start Identify Waste Containing This compound reaction_mixture Post-Reaction Mixture (Solution) start->reaction_mixture Solution neat_material Unused/Expired Neat Material start->neat_material Pure Compound contaminated_solids Contaminated Solids (Gloves, Tips, Absorbent) start->contaminated_solids Contaminated Labware quench Quench in-situ as final experimental step. reaction_mixture->quench no_quench CRITICAL: DO NOT QUENCH BULK MATERIAL. neat_material->no_quench collect_solids Collect in a dedicated, sealed solid waste container. contaminated_solids->collect_solids liquid_waste Transfer to labeled 'Hazardous Liquid Waste' container for EHS pickup. quench->liquid_waste ehs_pickup Label container clearly. Arrange for EHS pickup. DO NOT open or alter. no_quench->ehs_pickup solid_waste Transfer to labeled 'Hazardous Solid Waste' container for EHS pickup. collect_solids->solid_waste

Caption: Decision workflow for proper waste stream management.

Summary of Disposal Pathways
Waste StreamDescriptionCore Disposal Protocol
Quenched Reaction Mixtures Aqueous or organic solutions from a completed and quenched reaction.1. Ensure quenching is complete.[6]2. Transfer to a compatible, sealed hazardous waste container.[10]3. Label with all chemical constituents by percentage.[9]4. Store in a designated Satellite Accumulation Area (SAA).[9]
Unused/Expired Neat Material The pure substance, either as a free base or salt, in its original container.1. DO NOT ATTEMPT TO QUENCH OR NEUTRALIZE. [6]2. Ensure the container is tightly sealed and in good condition.3. Label the container clearly as "Unused Reactive Material."4. Contact your institution's Environmental Health & Safety (EHS) office for immediate pickup.[6][7]
Contaminated Solids Gloves, pipette tips, weighing paper, spill absorbents, etc.1. Collect all contaminated solids in a dedicated, leak-proof container (e.g., a labeled bucket or a sealed bag).[10]2. Do not mix with other non-hazardous or biological waste.3. When full, seal the container and label it as "Hazardous Solid Waste" with the chemical name.4. Arrange for EHS pickup.

Spill Management Protocol

Accidents happen. A prepared response is critical to mitigating risk.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a certified chemical fume hood.[7]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-glove with nitrile or neoprene gloves.[10][11]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[10][12] DO NOT use paper towels or other combustible materials.[13]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as contaminated solid waste.

  • Dispose: Label the container of spill cleanup material as hazardous waste and arrange for EHS disposal.[7]

Waste Storage and Segregation

Proper storage while awaiting pickup is the final crucial step.

  • Designated Area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[9] This area should be clearly marked.

  • Container Compatibility: Use only chemically compatible containers with secure, tight-fitting lids.[10] Never use metal containers for hydroxylamine derivatives, especially if acidic conditions could arise.[9]

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents, and the associated hazards (e.g., Reactive, Toxic).[8][9]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, strong bases, and heat sources.[9][14]

By adhering to these scientifically grounded procedures, researchers can confidently and safely utilize the powerful chemistry of this compound while upholding the highest standards of laboratory safety and environmental stewardship.

References

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A Comprehensive Guide to the Safe Handling of O-Prop-2-ynyl-hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. O-Prop-2-ynyl-hydroxylamine, a molecule combining the reactivity of an alkyne with the nucleophilicity of a hydroxylamine, presents unique opportunities and specific handling challenges. This guide provides an in-depth, procedural framework for the safe manipulation, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Reactivity Profile

This compound is not a benign substance; its chemical structure dictates a specific set of hazards that must be rigorously managed. The Globally Harmonized System (GHS) classification for this compound underscores its potential risks[1].

Primary Hazards:

  • Flammable Liquid and Vapor (H226): The presence of the propargyl group contributes to its flammability.

  • Harmful if Swallowed (H302): Ingestion can lead to acute toxicity.

  • Causes Skin Irritation (H315): Direct contact can cause significant skin irritation.

  • Causes Serious Eye Damage (H318): The compound is corrosive to the eyes, with the potential for irreversible damage.

  • May Cause Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract.

Beyond these immediate hazards, the hydroxylamine moiety introduces the potential for thermal instability and explosive decomposition, a known characteristic of hydroxylamine and its derivatives, especially in the presence of heat, strong oxidizers, or certain metal contaminants[2][3][4]. The alkyne group also presents a reactivity hazard. Therefore, treating this compound as a potentially energetic material is a critical aspect of its safe handling[5].

Hazard Classification GHS Code Description
Flammable liquidsH226Flammable liquid and vapor
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH318Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation

Data sourced from PubChem CID 10749134[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate barriers is dictated by the multifaceted hazards of the compound.

  • Eye and Face Protection: Given the risk of serious eye damage, chemical splash goggles are mandatory. For procedures with a higher risk of splashing or energetic reactions, a full-face shield must be worn in conjunction with goggles[6][7].

  • Hand Protection: Due to its corrosive nature and potential for skin absorption, chemically resistant gloves are essential. Nitrile gloves provide good resistance to a range of chemicals and are a suitable choice for incidental contact[6][8]. For extended handling or in situations with a higher risk of exposure, consider double-gloving or using gloves made of more robust materials like neoprene or butyl rubber[7][9][10]. Always inspect gloves for any signs of degradation or perforation before use[6].

  • Body Protection: A flame-resistant lab coat should be worn at all times. For procedures involving larger quantities or a heightened risk of splashing, a chemically resistant apron over the lab coat is recommended[7].

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[11]. If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine the need for respiratory protection, which may include a NIOSH-approved respirator with appropriate cartridges[6].

Operational Plan: From Receipt to Reaction

A systematic and meticulous approach to the entire workflow involving this compound is paramount.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals. It should be kept away from sources of heat, sparks, and open flames[12].

  • Incompatible Materials: Segregate this compound from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and metals to prevent potentially violent reactions[2].

  • Container Integrity: Ensure the container is tightly sealed when not in use.

All manipulations of this compound must be performed within a properly functioning chemical fume hood with the sash at the lowest practical height[5][11][13][14][15].

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure that the fume hood is operational and the work area is clear of any unnecessary equipment or chemicals[5]. Post a warning sign indicating the use of a reactive substance.

  • Personal Protective Equipment: Don the full, appropriate PPE as outlined in Section 2.

  • Aliquotting: When transferring the chemical, use compatible tools (e.g., glass or plastic pipettes). Avoid using metal spatulas or needles if there is a risk of metal ion contamination catalyzing decomposition.

  • Reaction Setup:

    • Perform all reactions in appropriate glassware, inspected for cracks or defects.

    • Work with the smallest practical quantities of the material[16].

    • Ensure the reaction setup is secure and stable.

    • If heating is required, use a well-controlled heating method such as an oil bath and monitor the temperature closely. Avoid localized overheating.

  • Post-Reaction:

    • Quench any unreacted this compound carefully using a validated procedure.

    • Clean all contaminated glassware and equipment within the fume hood.

Workflow for Handling this compound

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure Prep Don Appropriate PPE Area_Prep Prepare Fume Hood Prep->Area_Prep Aliquot Aliquot Chemical Area_Prep->Aliquot Reaction Perform Reaction Aliquot->Reaction Quench Quench Reaction Reaction->Quench Clean Decontaminate Workspace Quench->Clean Waste Dispose of Waste Clean->Waste

Caption: A flowchart outlining the key stages of safely handling this compound.

Emergency Response: Preparedness is Key

In the event of an incident, a swift and informed response is critical to minimizing harm.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Do not use combustible materials.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If the material is flammable, eliminate all sources of ignition.

    • Prevent the spill from entering drains.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[17][18]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower[17][18]. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[17].

Emergency Response Workflow

G Emergency Response Protocol cluster_spill Spill cluster_exposure Personal Exposure Incident Incident Occurs Small_Spill Small Spill Incident->Small_Spill Contained Large_Spill Large Spill Incident->Large_Spill Uncontained Eye_Contact Eye Contact Incident->Eye_Contact Skin_Contact Skin Contact Incident->Skin_Contact Inhalation Inhalation Incident->Inhalation Ingestion Ingestion Incident->Ingestion Absorb Absorb Small_Spill->Absorb Collect Collect Small_Spill->Collect Decontaminate Decontaminate Small_Spill->Decontaminate Evacuate Evacuate Large_Spill->Evacuate Alert_ER Alert_ER Large_Spill->Alert_ER Flush_Eyes Flush_Eyes Eye_Contact->Flush_Eyes Seek_Medical Seek_Medical Eye_Contact->Seek_Medical Skin_Contact->Seek_Medical Shower Shower Skin_Contact->Shower Inhalation->Seek_Medical Fresh_Air Fresh_Air Inhalation->Fresh_Air Ingestion->Seek_Medical Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth

Caption: Decision tree for responding to spills and personal exposure incidents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical final step to ensure safety and environmental compliance.

  • Waste Collection: All waste containing this compound, including excess material, contaminated absorbents, and disposable labware, must be collected in a clearly labeled, sealed, and compatible hazardous waste container[19][20].

  • Waste Segregation: Do not mix this waste with other waste streams, particularly those containing incompatible materials[21].

  • Disposal Procedure: All hazardous waste must be disposed of through your institution's designated hazardous waste management program[22][23][24]. Do not pour this compound down the drain or dispose of it in regular trash[22][23].

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.